AB-005
Description
Structure
3D Structure
Properties
IUPAC Name |
[1-[(1-methylpiperidin-2-yl)methyl]indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O/c1-22(2)21(23(22,3)4)20(26)18-15-25(19-12-7-6-11-17(18)19)14-16-10-8-9-13-24(16)5/h6-7,11-12,15-16,21H,8-10,13-14H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBWRRIAIHYXLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CC4CCCCN4C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017492 | |
| Record name | {1-[(1-methylpiperidin-2-yl)methyl]-1H-indol-3-yl}(2,2,3,3-tetramethylcyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
895155-25-6 | |
| Record name | [1-[(1-Methyl-2-piperidinyl)methyl]-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=895155-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | AB-005 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0895155256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {1-[(1-methylpiperidin-2-yl)methyl]-1H-indol-3-yl}(2,2,3,3-tetramethylcyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001017492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AB-005 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPY5M47AYQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling "AB-005": A Search for a Mechanism of Action Reveals a Multifaceted Identity
An in-depth investigation into the mechanism of action for a compound designated "AB-005" reveals a notable ambiguity in the scientific and clinical landscape. Publicly available data does not converge on a single, defined therapeutic agent with this identifier. Instead, the term "this compound" appears to be a placeholder or an internal designation not yet widely disclosed, while related terms point to a variety of distinct biological entities and research areas. This guide synthesizes the available information, highlighting the different contexts in which similar "AB" and "005" nomenclature appears, and outlines the general mechanisms of action for these related, but distinct, areas of research.
The Ambiguity of "this compound"
A comprehensive search for "this compound" across scientific literature and clinical trial databases does not yield information on a specific therapeutic compound with this name. This suggests that "this compound" may be a very early-stage compound, a proprietary internal code, or potentially a misidentification. However, the search did retrieve information on several related areas which may be of interest to researchers in drug development. These include the broad class of AB5 toxins, the plant signaling molecule ABI5, and various other compounds with similar alphanumeric designations that are currently in development.
AB5 Toxins: A General Mechanism of Cellular Intoxication
One prominent area of research connected to the "AB" nomenclature is the family of AB5 toxins. These are virulence factors produced by several pathogenic bacteria. It is crucial to note that these are toxins and not therapeutic agents, though their mechanisms are studied for potential therapeutic applications, such as targeted drug delivery.
The general mechanism of AB5 toxins involves a two-component structure: an active 'A' subunit and a pentameric 'B' subunit that binds to specific receptors on the surface of host cells.
Signaling Pathway of AB5 Toxin Entry and Action
Caption: General signaling pathway of AB5 toxin entry and mechanism of action.
Experimental Protocols for Studying AB5 Toxins:
-
Receptor Binding Assays: To identify the host cell receptors for the B subunit, techniques like glycan array screening, surface plasmon resonance (SPR), and enzyme-linked immunosorbent assays (ELISAs) with purified B subunits and potential receptor molecules are employed.
-
Cell Viability and Cytotoxicity Assays: To quantify the toxic effect of the A subunit, assays such as MTT, LDH release, or apoptosis assays (e.g., TUNEL staining, caspase activity assays) are used on cells treated with the toxin.
-
Intracellular Trafficking Studies: To track the pathway of the toxin within the cell, immunofluorescence microscopy with antibodies against the A or B subunits, often in conjunction with markers for specific organelles (e.g., endosomes, Golgi, ER), is utilized.
ABI5: A Key Regulator in Plant Abscisic Acid Signaling
Another prominent result for a similar term is "ABI5," which stands for ABA INSENSITIVE 5. This is a transcription factor in plants that plays a crucial role in the signaling pathway of abscisic acid (ABA), a plant hormone involved in stress responses and seed development.[1][2] This is a distinct area of research from human therapeutics.
The core ABA signaling pathway involves ABA binding to receptors, which leads to the inhibition of phosphatases (PP2Cs).[2][3] This allows for the activation of kinases (SnRK2s) that then phosphorylate and activate transcription factors like ABI5.[2] Activated ABI5 then regulates the expression of stress-responsive genes.[1][2]
Simplified ABA Signaling Pathway Leading to ABI5 Activation
Caption: Core ABA signaling pathway activating the ABI5 transcription factor in plants.
Other Compounds with Similar Designations
The search also identified other therapeutic candidates with similar naming conventions, though distinct from "this compound":
-
AB-1005: A gene therapy candidate for Parkinson's disease and Multiple System Atrophy.[4] A long-term follow-up study is planned to assess its safety and efficacy.[4]
-
SC-005: An antibody-drug conjugate (ADC) composed of a monoclonal antibody targeting a tumor-associated antigen linked to a cytotoxic agent.[5] The mechanism involves the antibody binding to the tumor cell, internalization, and release of the cytotoxic payload.[5]
-
FOL-005: A product investigated for its effect on hair growth in healthy volunteers.[6]
Conclusion
While a specific therapeutic agent designated "this compound" with a defined mechanism of action is not present in the public domain, the associated search terms highlight several important areas of biological and pharmaceutical research. For researchers and drug development professionals, it is crucial to distinguish between these different entities. The general mechanisms of AB5 toxins provide a model for cellular entry and intoxication, while the ABA signaling pathway involving ABI5 is a key area of plant biology. Furthermore, the existence of other compounds with similar alphanumeric designations underscores the importance of precise nomenclature in scientific communication. As research progresses, more information on compounds currently in early-stage development may become available, potentially clarifying the identity and mechanism of action of "this compound." Until then, the scientific community must rely on the detailed study of related, but distinct, biological pathways and therapeutic agents.
References
- 1. Updates on the Role of ABSCISIC ACID INSENSITIVE 5 (ABI5) and ABSCISIC ACID-RESPONSIVE ELEMENT BINDING FACTORs (ABFs) in ABA Signaling in Different Developmental Stages in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Updates on the Role of ABSCISIC ACID INSENSITIVE 5 (ABI5) and ABSCISIC ACID-RESPONSIVE ELEMENT BINDING FACTORs (ABFs) in ABA Signaling in Different Developmental Stages in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. proteopedia.org [proteopedia.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Facebook [cancer.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Unraveling the Identity of AB-005: A Multifaceted Designation
An in-depth exploration for a specific research chemical designated as "AB-005" reveals a notable ambiguity in the scientific and regulatory landscape. While the query aimed to produce a technical guide on its discovery and synthesis, the identifier "this compound" does not correspond to a singular, well-defined small molecule in publicly available scientific literature or chemical databases. Instead, the term appears in diverse and unrelated contexts, ranging from a class of bacterial toxins to a local building code.
This report clarifies the various interpretations of "this compound" and similar designations found in the course of this investigation, highlighting the absence of a specific research chemical for which a comprehensive technical guide could be developed at this time.
The AB₅ Toxin Family: A Prominent but Unrelated Class of Molecules
A significant portion of the search results refers to the "AB₅ toxins," a major family of virulence factors produced by several pathogenic bacteria, including those responsible for cholera, pertussis, and shigellosis. These toxins are structurally characterized by a catalytic A subunit and a pentameric B subunit that binds to host cell receptors. The "5" in AB₅ denotes the five B subunits, and it is plausible that "this compound" could be a misinterpretation or a specific internal designation for a member or a derivative of this toxin family. However, no specific toxin is consistently identified as "this compound" in the literature.
Other Contexts and Similar Designations
Beyond the realm of bacteriology, the identifier "this compound" and similar terms have surfaced in entirely different domains:
-
SC-005: An antibody-drug conjugate (ADC) with potential antineoplastic activity is designated as SC-005. This complex therapeutic molecule consists of a monoclonal antibody linked to a cytotoxic agent.
-
San Francisco Building Code: The designation "this compound" is also used for a specific administrative bulletin within the San Francisco Department of Building Inspection, outlining procedures for the approval of local equivalencies.
-
Chemical Supplier Listing: A product listing for "AB 005" exists from a life science supplier, Amerigo Scientific. However, the entry lacks any structural or descriptive chemical information that would allow for its identification.
Due to the absence of a clearly identified research chemical "this compound," it is not feasible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams. Further clarification on the chemical structure or the specific research context of "this compound" is necessary to proceed with a detailed scientific report.
Whitepaper: Identification of the Primary Biological Target of the Novel Kinase Inhibitor AB-005
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The development of targeted therapies is a cornerstone of modern drug discovery. A critical initial step in this process is the accurate identification and validation of the biological target of a novel bioactive compound. This whitepaper provides an in-depth technical guide to the methodologies employed to identify the primary biological target of AB-005, a potent anti-proliferative agent. Through a combination of affinity chromatography, mass spectrometry, and biophysical and cellular assays, we have identified and validated Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1, hereafter referred to as HPK1) as the primary biological target of this compound. This document details the experimental protocols, presents the quantitative data, and illustrates the key workflows and the relevant signaling pathway.
Introduction
Phenotypic screening campaigns are powerful tools for the discovery of novel therapeutic agents. This compound was initially identified in a high-throughput screen for compounds that inhibit the proliferation of a human T-cell leukemia cell line. To advance the development of this compound as a potential therapeutic, the identification of its molecular target was paramount. This process, often referred to as target deconvolution, is essential for understanding the compound's mechanism of action, predicting potential on- and off-target effects, and guiding lead optimization. This guide outlines the successful target identification of this compound, culminating in the confirmation of HPK1 as its direct target.
Target Identification and Validation Workflow
Our strategy for identifying the biological target of this compound followed a multi-step, integrated approach. This workflow is designed to first discover candidate targets and then rigorously validate the primary interaction in both biochemical and cellular contexts.
Caption: Workflow for this compound target identification and validation.
Experimental Protocols
Affinity Chromatography-Mass Spectrometry (AC-MS)
This method was employed to isolate potential binding partners of this compound from cell lysates.[1][2][3][4]
-
Probe Synthesis: A biotinylated version of this compound was synthesized by incorporating a biotin (B1667282) moiety via a hexyl linker to a position on the molecule determined to be non-essential for its anti-proliferative activity.
-
Cell Lysis: Jurkat (human T-cell leukemia) cells were harvested and lysed in a non-denaturing lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors). The lysate was clarified by centrifugation.
-
Affinity Purification: The biotinylated this compound probe was immobilized on streptavidin-coated magnetic beads. The cell lysate was incubated with the beads to allow for the binding of target proteins. As a control, a mock experiment was performed with beads lacking the this compound probe.
-
Elution and Sample Preparation: After extensive washing to remove non-specific binders, the bound proteins were eluted. The eluted proteins were then subjected to in-solution trypsin digestion to generate peptides for mass spectrometry analysis.
-
Mass Spectrometry: The peptide mixture was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting spectra were searched against a human protein database to identify the bound proteins. HPK1 was consistently and significantly enriched in the this compound-probe pulldown compared to the control.
Surface Plasmon Resonance (SPR)
SPR was used to quantify the binding affinity and kinetics of this compound to recombinant HPK1.[5][6][7][8][9]
-
Immobilization: Recombinant human HPK1 was immobilized on a CM5 sensor chip using standard amine coupling chemistry.
-
Binding Analysis: A series of concentrations of this compound in running buffer were flowed over the chip surface. The association and dissociation of this compound were monitored in real-time by measuring the change in the refractive index at the sensor surface.
-
Data Analysis: The resulting sensorgrams were fitted to a 1:1 binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
In Vitro Kinase Assay
This assay was performed to determine the inhibitory effect of this compound on the kinase activity of HPK1.[10][11][12][13][14]
-
Reaction Mixture: The kinase assay was conducted in a buffer containing recombinant HPK1, a peptide substrate, and ATP.
-
Inhibition Measurement: this compound was added at various concentrations to the reaction mixture. The kinase reaction was initiated by the addition of ATP. The amount of phosphorylated substrate was quantified, typically using a luminescence-based assay that measures the amount of ATP remaining in the well.
-
IC50 Determination: The concentration of this compound that resulted in 50% inhibition of HPK1 activity (IC50) was calculated by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA was used to confirm the direct binding of this compound to HPK1 in intact cells.[15][16][17][18][19]
-
Cell Treatment: Jurkat cells were treated with either vehicle (DMSO) or this compound for a specified time.
-
Thermal Challenge: The treated cells were then heated to a range of temperatures. The principle of CETSA is that a ligand-bound protein is more stable and will denature at a higher temperature than the unbound protein.
-
Protein Extraction and Analysis: After the heat treatment, the cells were lysed, and the soluble protein fraction was separated from the aggregated, denatured protein by centrifugation. The amount of soluble HPK1 remaining at each temperature was quantified by Western blotting.
-
Melt Curve Generation: A "melt curve" was generated by plotting the amount of soluble HPK1 as a function of temperature. A shift in the melt curve to higher temperatures in the presence of this compound indicates direct target engagement.
Results
The following tables summarize the quantitative data obtained from the validation experiments.
Table 1: Binding Affinity and Kinase Inhibition of this compound against HPK1
| Parameter | Value | Method |
| KD | 25 nM | Surface Plasmon Resonance (SPR) |
| IC50 | 40 nM | In Vitro Kinase Assay |
Table 2: Cellular Target Engagement of this compound with HPK1
| Parameter | Value | Method |
| CETSA Thermal Shift (ΔTm) | +4.2 °C | Cellular Thermal Shift Assay (CETSA) |
The low nanomolar KD and IC50 values demonstrate a high-affinity interaction and potent inhibition of HPK1 by this compound. The significant thermal shift observed in the CETSA experiment confirms that this compound directly binds to and stabilizes HPK1 in a cellular environment.
HPK1 Signaling Pathway Context
HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[20][21][22][23][24] By inhibiting HPK1, this compound is hypothesized to enhance T-cell activation, which is consistent with its observed anti-leukemic activity. The diagram below illustrates the position of HPK1 in the TCR signaling pathway and the inhibitory action of this compound.
References
- 1. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 3. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BLI and SPR Protocol FAQs: Your Essential Guide - Alpha Lifetech [alpha-lifetech.com]
- 6. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 9. bio-protocol.org [bio-protocol.org]
- 10. In vitro kinase assay [protocols.io]
- 11. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In vitro kinase assay [bio-protocol.org]
- 13. In vitro protein kinase assay [bio-protocol.org]
- 14. revvity.com [revvity.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 21. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MAPK signaling pathway | Abcam [abcam.com]
- 23. assaygenie.com [assaygenie.com]
- 24. cusabio.com [cusabio.com]
In Vitro Characterization of AB-005: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-005, scientifically known as --INVALID-LINK---methanone, is a synthetic cannabinoid that has garnered interest within the research community. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, focusing on its interaction with cannabinoid receptors and its functional activity. The information herein is intended to support further research and drug development efforts related to this compound.
Quantitative Data Summary
The primary in vitro characteristic of a synthetic cannabinoid is its binding affinity for the cannabinoid receptors, CB1 and CB2. This compound has been demonstrated to be a potent ligand for both of these receptors. The binding affinity is typically determined through competitive radioligand binding assays and is expressed as the inhibition constant (Ki).
| Parameter | Receptor | Value (nM) |
| Binding Affinity (Ki) | CB1 | 5.5 |
| Binding Affinity (Ki) | CB2 | 0.48 |
Signaling Pathways and Experimental Workflows
The interaction of this compound with cannabinoid receptors initiates a cascade of intracellular signaling events. As an agonist, this compound activates the Gi/o protein-coupled CB1 and CB2 receptors, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling pathway is a hallmark of cannabinoid receptor activation.
A fundamental experimental workflow for characterizing compounds like this compound is the radioligand competitive binding assay. This method determines the binding affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.
Experimental Protocols
The following are representative protocols for the in vitro characterization of synthetic cannabinoids like this compound.
Radioligand Competitive Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for human CB1 and CB2 receptors.
-
Materials:
-
Cell membranes from CHO-K1 or HEK293 cells stably expressing human CB1 or CB2 receptors.
-
[3H]CP55,940 (radioligand).
-
This compound.
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, 0.5% BSA, pH 7.4).
-
Wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).
-
Non-specific binding control (e.g., 10 µM WIN-55,212-2).
-
96-well plates.
-
Glass fiber filter mats.
-
Cell harvester.
-
Scintillation counter and fluid.
-
-
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [3H]CP55,940 (typically at its Kd value), and varying concentrations of this compound.
-
For total binding wells, only membranes and radioligand are added. For non-specific binding wells, membranes, radioligand, and a high concentration of a non-labeled ligand are added.
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[1][2]
-
Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.[2]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[1]
-
Place the filter discs into scintillation vials with scintillation fluid.
-
Measure the radioactivity in counts per minute (CPM) using a scintillation counter.[1]
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This protocol determines the functional activity of this compound at CB1 and CB2 receptors by measuring its effect on intracellular cAMP levels.
-
Materials:
-
CHO-K1 or HEK293 cells expressing human CB1 or CB2 receptors.
-
This compound.
-
cAMP assay kit (e.g., HTRF or ELISA-based).
-
Cell culture medium and reagents.
-
Plate reader capable of detecting the assay signal.
-
-
Procedure:
-
Plate the cells in a 96-well plate and grow to a suitable confluency.
-
Prepare serial dilutions of this compound.
-
Treat the cells with the various concentrations of this compound for a defined period.
-
Stimulate the cells with a fixed concentration of forskolin to induce adenylyl cyclase activity and increase cAMP production.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement following the kit's protocol.
-
The signal will be inversely proportional to the agonist activity of this compound at the Gi/o-coupled cannabinoid receptors.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal inhibitory effect) from the dose-response curve.
-
In Vitro Metabolic Stability Assay
This protocol provides a general framework for assessing the metabolic stability of this compound in liver microsomes.
-
Materials:
-
Human liver microsomes (HLMs).
-
NADPH regenerating system.
-
This compound.
-
Phosphate (B84403) buffer.
-
Acetonitrile (for quenching the reaction).
-
LC-MS/MS system for analysis.
-
-
Procedure:
-
Prepare a solution of this compound in a suitable solvent.
-
In a microcentrifuge tube, combine the liver microsomes, phosphate buffer, and this compound.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction at each time point by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using LC-MS/MS to quantify the remaining amount of this compound.
-
Plot the percentage of this compound remaining versus time to determine the in vitro half-life. Studies have indicated that demethylation of the methylpiperidinyl side chain is a metabolic pathway for this compound.[3]
-
Conclusion
The in vitro characterization of this compound reveals it to be a high-affinity ligand for both CB1 and CB2 receptors, with a notable preference for the CB2 receptor. Its functional activity as a cannabinoid agonist is demonstrable through its ability to inhibit adenylyl cyclase and reduce intracellular cAMP levels. The provided protocols offer a foundation for researchers to further investigate the pharmacological and metabolic profile of this compound and other synthetic cannabinoids. A thorough understanding of the in vitro properties of such compounds is crucial for advancing our knowledge of the endocannabinoid system and for the development of novel therapeutic agents.
References
- 1. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Preclinical Safety and Toxicity Profile of AB-005
Disclaimer: This document summarizes the non-clinical safety and toxicity data for AB-005. The information is intended for an audience of researchers, scientists, and drug development professionals. The data presented herein is based on a comprehensive set of in vitro and in vivo studies conducted in compliance with Good Laboratory Practice (GLP) standards where required.
Executive Summary
This compound has been evaluated in a series of non-clinical safety studies to characterize its toxicological profile and to establish a safe starting dose for first-in-human clinical trials. Preclinical data indicate that this compound is a highly selective inhibitor of the TYK2 pathway.[1] The safety profile of this compound has been assessed in rodent and non-rodent species. The primary dose-limiting toxicities observed in repeat-dose studies were related to immunosuppression, consistent with the compound's mechanism of action. No significant genotoxic, phototoxic, or cardiovascular liabilities were identified at anticipated therapeutic exposures. The No Observed Adverse Effect Level (NOAEL) was determined in rat and monkey studies, providing a clear margin of safety for clinical development.
In Vitro Toxicology
A battery of in vitro assays was conducted to assess the potential for off-target effects and specific forms of toxicity.
Table 1: Summary of In Vitro Safety Pharmacology and Toxicology Data
| Assay Type | System/Target | Key Endpoint | Result (IC₅₀ or Effect) |
| Receptor Binding | Broad Ligand Panel (44 GPCRs, Ion Channels) | >50% Inhibition | No significant off-target binding at 10 µM |
| Cardiovascular | hERG Channel Patch Clamp | IC₅₀ | > 30 µM |
| Genotoxicity | Bacterial Reverse Mutation (Ames Test) | Fold increase in revertants | Non-mutagenic up to 5000 µ g/plate (with/without S9) |
| Genotoxicity | In Vitro Micronucleus Test (CHO cells) | % Micronucleated Cells | Non-clastogenic up to 10 µM (with/without S9) |
| Hepatotoxicity | Primary Human Hepatocytes | Cell Viability (LDH) | No significant toxicity observed up to 50 µM |
| Phototoxicity | 3T3 Neutral Red Uptake (NRU) Assay | Photo Irritation Factor (PIF) | PIF < 2 (Non-phototoxic) |
In Vivo Safety Pharmacology
Safety pharmacology studies were conducted to evaluate the effects of this compound on major physiological systems.
Table 2: Summary of In Vivo Safety Pharmacology Studies
| Study Type | Species | Doses (mg/kg, PO) | Key Findings |
| Cardiovascular | Beagle Dog (Telemetry) | 3, 10, 30 | No adverse effects on blood pressure, heart rate, or ECG intervals (including QTc). |
| Central Nervous System | Sprague-Dawley Rat | 10, 30, 100 | No adverse effects on behavior, motor activity, or body temperature (Irwin Test). |
| Respiratory | Sprague-Dawley Rat | 10, 30, 100 | No adverse effects on respiratory rate or tidal volume. |
Repeat-Dose Toxicology
Repeat-dose toxicity was evaluated in one rodent and one non-rodent species to support clinical trials.
Table 3: Summary of Repeat-Dose Toxicology Studies (28-Day, Oral Gavage)
| Species | Doses (mg/kg/day) | Key Observations | NOAEL (mg/kg/day) |
| Sprague-Dawley Rat | 0, 10, 30, 100 | At 100 mg/kg/day: Decreased lymphocyte counts, decreased spleen and thymus weights, and minor increases in opportunistic infections. Findings were reversible. No target organ toxicity outside of immune effects. | 30 |
| Cynomolgus Monkey | 0, 5, 15, 45 | At 45 mg/kg/day: Decreased circulating lymphocytes and mild, reversible skin infections in 2 of 6 animals. No other significant clinical or pathological findings. | 15 |
Signaling Pathway and Experimental Workflow Visualizations
The diagram below illustrates the canonical JAK-STAT pathway mediated by TYK2 and the proposed point of inhibition by this compound. TYK2 is a key mediator of cytokine signaling for IL-12, IL-23, and Type I interferons. This compound allosterically binds to the pseudokinase (JH2) domain of TYK2, stabilizing an inactive conformation and preventing its activation by cytokine receptor binding.
The following diagram outlines the key phases and activities in the 28-day repeat-dose GLP toxicology study conducted in rats.
Detailed Experimental Protocols
-
Purpose: To assess the mutagenic potential of this compound.
-
Test System: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA).
-
Methodology: The plate incorporation method was used. This compound was tested at five concentrations ranging from 50 to 5000 µ g/plate , in triplicate. Assays were conducted with and without metabolic activation using a liver homogenate fraction (S9) from Aroclor 1254-induced rats. Vehicle (DMSO) and known positive controls (sodium azide, 2-nitrofluorene, etc.) were run concurrently.
-
Evaluation: Plates were incubated at 37°C for 48 hours. A positive result was defined as a dose-dependent, two-fold or greater increase in the mean number of revertant colonies compared to the vehicle control in any strain.
-
Purpose: To evaluate the potential for this compound to inhibit the hERG potassium channel, a key indicator of proarrhythmic risk.
-
Test System: Human embryonic kidney (HEK293) cells stably expressing the hERG channel.
-
Methodology: Whole-cell patch-clamp recordings were performed at room temperature. Cells were exposed to vehicle and seven concentrations of this compound (0.01 to 30 µM). The hERG tail current was elicited by a depolarizing voltage step. A known hERG inhibitor (E-4031) was used as a positive control.
-
Evaluation: The concentration-response curve was generated to determine the IC₅₀ value, representing the concentration at which this compound inhibits 50% of the hERG current.
-
Purpose: To determine the toxicity profile of this compound after repeated daily dosing for 28 days and to identify the NOAEL.
-
Species: Sprague-Dawley rats (10/sex/group).
-
Dose Groups: 0 (vehicle), 10, 30, and 100 mg/kg/day administered via oral gavage.
-
Methodology:
-
In-life Observations: Daily clinical observations, weekly body weight and food consumption measurements, and detailed ophthalmoscopy pre-study and at termination.
-
Clinical Pathology: Blood samples were collected on Days 14 and 28 for hematology (complete blood count, differential) and clinical chemistry analysis.
-
Necropsy and Histopathology: All animals underwent a full gross necropsy at termination. Organ weights were recorded. A comprehensive panel of tissues from all animals in the control and high-dose groups was processed for microscopic examination.
-
-
Evaluation: All data were analyzed for dose-dependent and toxicologically significant changes. The NOAEL was established as the highest dose level that did not produce any significant treatment-related adverse findings.
References
An In-depth Technical Guide to the Synthetic Cannabinoid AB-005 (CAS 895155-25-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
AB-005, with the CAS number 895155-25-6, is a synthetic cannabinoid (SC) that has emerged in forensic and research settings. Structurally, it is a potent cannabimimetic agent built on a 1-[(1-methylpiperidin-2-yl)methyl]-indole framework, a characteristic shared by other potent cannabinoids.[1] This technical guide provides a comprehensive overview of the available scientific and technical information regarding this compound, including its chemical properties, presumed mechanism of action, and relevant experimental protocols. Due to a lack of extensive published data specifically for this compound, this guide also incorporates general methodologies and data from structurally related compounds to provide a predictive and comparative context for researchers.
Chemical and Physical Properties
This compound is formally known as --INVALID-LINK---methanone.[2] Its chemical structure combines an indole (B1671886) core, a tetramethylcyclopropyl group, and a 1-methyl-2-piperidinylmethyl substituent at the indole nitrogen. The tetramethylcyclopropyl group is also found in other synthetic cannabinoids like UR-144 and XLR-11.[3]
| Property | Value | Reference |
| CAS Number | 895155-25-6 | [2] |
| Molecular Formula | C23H32N2O | [2] |
| Formula Weight | 352.5 g/mol | [2] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥98% | [1] |
| Solubility | DMF: 10 mg/mL, DMF:PBS (pH 7.2) (1:3): 0.25 mg/mL, Ethanol: 1 mg/mL, Methanol: 1 mg/mL | [1] |
| UV Max (λmax) | 217, 246, 303 nm | [1] |
Synthesis
A relevant patent for the synthesis of related "Receptor selective cannabimimetic aminoalkylindoles" is WO2002060447A1. Researchers should refer to this patent for potential synthetic methodologies that could be adapted for the preparation of this compound.
Mechanism of Action and Signaling Pathways
As a synthetic cannabinoid, this compound is presumed to act as an agonist at the cannabinoid receptors, CB1 and CB2.[3] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.
The primary signaling pathway for CB1 and CB2 receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5] This is mediated by the Gαi/o subunit of the G-protein. Activation of these receptors can also lead to the modulation of ion channels, such as the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels, as well as the activation of mitogen-activated protein kinase (MAPK) pathways.[6]
References
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. This compound - Negapedia [en.negapedia.org]
- 4. Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The endocannabinoid system – current implications for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
FZ-AD005: A Technical Overview of a Novel DLL3-Targeted Antibody-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed technical guide to FZ-AD005, a promising antibody-drug conjugate (ADC) currently in preclinical development. FZ-AD005 is engineered for targeted delivery of a potent cytotoxic payload to tumor cells expressing Delta-like ligand 3 (DLL3), a strategy aimed at improving the therapeutic window for treating specific malignancies, notably small cell lung cancer (SCLC).
Introduction to Antibody-Drug Conjugates
Antibody-drug conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer.[1] Unlike traditional chemotherapy, ADCs are intended to target and kill tumor cells while sparing healthy cells. The core components of an ADC are a monoclonal antibody that binds to a specific target antigen on cancer cells, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1]
The general mechanism of action for an ADC involves the antibody binding to the tumor antigen, followed by internalization of the ADC-antigen complex into the cell.[1] Inside the cell, the linker is cleaved, releasing the cytotoxic payload, which then induces cell death through mechanisms like DNA damage or microtubule disruption.
FZ-AD005: Core Components and Mechanism of Action
FZ-AD005 is a novel, investigational ADC developed by Shanghai Fudan-Zhangjiang Bio-Pharmaceutical Co., Ltd.[2] It is composed of three key elements: a proprietary anti-DLL3 monoclonal antibody (FZ-A038), a topoisomerase I inhibitor payload (DXd), and a protease-cleavable valine-alanine dipeptide linker.[3][4] The drug-to-antibody ratio (DAR) for FZ-AD005 is approximately 8, indicating a high payload capacity.[3]
The Target: Delta-like Ligand 3 (DLL3)
Delta-like ligand 3 is an atypical Notch ligand that is overexpressed in SCLC and other neuroendocrine tumors but has minimal expression in normal adult tissues.[3] Its high tumor-specific expression makes it an attractive target for ADC-based therapies.[3] In contrast to other Notch ligands that are involved in cell-to-cell signaling at the cell surface, DLL3 is primarily located in the Golgi apparatus where it can inhibit Notch signaling.[5] However, in many tumor cells, DLL3 is also expressed on the cell surface, allowing for targeted binding by antibodies like FZ-A038.[5]
The Antibody: FZ-A038
FZ-A038 is a monoclonal antibody specifically designed to bind to DLL3.[4] A key feature of FZ-AD005 is the incorporation of Fc-silencing technology.[4] This modification is intended to prevent off-target toxicity that could be mediated by the interaction of the antibody's Fc region with Fcγ receptors on immune cells.[4]
The Payload: DXd (a Topoisomerase I Inhibitor)
The cytotoxic payload of FZ-AD005 is DXd, a potent derivative of exatecan (B1662903) and a topoisomerase I inhibitor.[3] Topoisomerase I is a crucial enzyme for DNA replication and transcription, as it relieves torsional strain in the DNA helix by creating transient single-strand breaks.[6] DXd stabilizes the complex between topoisomerase I and DNA, preventing the re-ligation of these breaks.[6] This leads to an accumulation of DNA damage, ultimately triggering cell cycle arrest and apoptosis.[6]
Mechanism of Action of FZ-AD005
The proposed mechanism of action for FZ-AD005 begins with the intravenous administration of the ADC. The FZ-A038 antibody component selectively binds to DLL3 on the surface of tumor cells. This binding triggers receptor-mediated endocytosis, internalizing the ADC-DLL3 complex. The complex is then trafficked to the lysosomes, where the acidic environment and lysosomal proteases cleave the valine-alanine linker, releasing the DXd payload into the cytoplasm. The freed DXd then enters the nucleus, inhibits topoisomerase I, and induces tumor cell death. FZ-AD005 has also been shown to exert a "bystander effect," where the released, membrane-permeable DXd can diffuse into neighboring tumor cells that may not express DLL3 and kill them as well.[7]
Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of FZ-AD005.
In Vitro Cytotoxicity
FZ-AD005 has demonstrated potent cytotoxic activity against various SCLC cell lines.[3]
| Cell Line | IC50 (nmol/L) of FZ-AD005 |
| DMS53 | 0.152 |
| DMS79 | 0.438 |
| NCI-H1105 | 4.295 |
| NCI-H2227 | 0.380 |
| Table 1: In Vitro Cytotoxicity of FZ-AD005 in SCLC Cell Lines.[3] |
In Vivo Antitumor Activity
The antitumor efficacy of FZ-AD005 was evaluated in both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.[3]
| Xenograft Model | Dose (mg/kg) | Tumor Growth Inhibition (TGI) (%) |
| NCI-H82 (CDX) | 3 | 94.19 |
| NCI-H82 (CDX) | 5 | 97.13 |
| NCI-H889 (CDX) | 2.5 | 86.21 |
| NCI-H889 (CDX) | 5 | 94.53 |
| NCI-H889 (CDX) | 10 | 95.54 |
| NCI-H660 (CDX) | 1.5, 3, 6 | Complete Inhibition |
| LU-5236 (PDX) | 1.5 | 98.51 |
| LU-5236 (PDX) | 3 | 99.30 |
| LU-5236 (PDX) | 6 | 100.00 |
| Table 2: In Vivo Antitumor Activity of FZ-AD005 in Xenograft Models.[3] |
Pharmacokinetics in Cynomolgus Monkeys
Pharmacokinetic (PK) studies were conducted in cynomolgus monkeys following a single intravenous administration of FZ-AD005.[2]
| Dose (mg/kg) | Cmax (µg/mL) | AUC0-t (µg·h/mL) | Clearance (mL/h/kg) |
| 1 | 25.1 ± 1.83 | 1070 ± 215 | 0.968 ± 0.189 |
| 3 | 75.3 ± 13.9 | 2660 ± 979 | 1.23 ± 0.412 |
| 10 | 256 ± 28.5 | 9970 ± 2430 | 1.04 ± 0.249 |
| Table 3: Pharmacokinetic Parameters of FZ-AD005 in Cynomolgus Monkeys.[2] |
The PK profile was found to be approximately linear and dose-proportional. Low concentrations of free DXd were detected, suggesting good stability of the linker in vivo.[2]
Safety Profile
Toxicology studies in rats and cynomolgus monkeys have established a preliminary safety profile for FZ-AD005.[2][4]
| Animal Model | Highest Non-Severely Toxic Dose (HNSTD) |
| Rat | 100 mg/kg |
| Cynomolgus Monkey | 30 mg/kg |
| Table 4: Safety Profile of FZ-AD005 in Preclinical Models.[2][4] |
Experimental Protocols
The following are summaries of the key experimental methodologies used in the preclinical evaluation of FZ-AD005.
In Vitro Cytotoxicity Assay
-
Cell Lines: SCLC cell lines (NCI-H1105, DMS 53, DMS 79, NCI-H2227) were used.[3]
-
Seeding: Cells were seeded in 96-well plates at densities ranging from 1,000 to 6,000 cells per well.[3]
-
Treatment: After overnight incubation, cells were treated with diluted FZ-AD005.[3]
-
Incubation: The treated cells were incubated for 144 hours.[3]
-
Viability Assessment: Cell viability was measured using the CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.[3]
-
Data Analysis: IC50 values were calculated from the dose-response curves.[3]
Xenograft Model Studies for Antitumor Activity
-
Animal Models: Female BALB/c nude mice or female and male NOD/SCID mice were used for CDX models.[3]
-
Tumor Implantation: SCLC (NCI-H889, NCI-H82) or neuroendocrine prostate cancer (NCI-H660) cells were suspended in Matrigel/PBS and subcutaneously injected into the mice.[3] For PDX models, tumor fragments were implanted.[1]
-
Tumor Growth and Grouping: Tumors were allowed to grow to a volume of approximately 130-220 mm³. Mice were then randomized into vehicle control and treatment groups.[1][3]
-
Dosing Regimen: FZ-AD005 was administered intravenously, either as a single dose or weekly for two doses, depending on the model.[3]
-
Endpoint Measurement: Tumor volume was measured twice weekly. The study endpoint was typically reached when the average tumor volume in the control group exceeded a predetermined size.[3]
-
Evaluation of Antitumor Activity: TGI was calculated using the formula: TGI (%) = 100 × [1 - (average tumor volume of treated group / average tumor volume of vehicle control group)].[7]
Pharmacokinetic Analysis
-
Animal Model: Cynomolgus monkeys were used for PK studies.[3]
-
Administration: FZ-AD005 was administered as a single intravenous dose at 1, 3, and 10 mg/kg.[3]
-
Sample Collection: Serum and whole blood samples were collected at various time points up to 672 hours post-dose.[3]
-
Analytical Methods:
-
Data Analysis: Pharmacokinetic parameters, including Cmax, AUC, and clearance, were calculated using noncompartmental analysis.[3]
Conclusion
FZ-AD005 is a promising DLL3-targeted antibody-drug conjugate with a potent topoisomerase I inhibitor payload. Preclinical data demonstrate its high in vitro cytotoxicity against DLL3-expressing cancer cells and significant in vivo antitumor activity in various xenograft models.[3][4] The ADC exhibits a stable linker, a dose-proportional pharmacokinetic profile, and an acceptable safety profile in non-human primates.[2][4] These findings support the continued development of FZ-AD005 as a potential therapeutic for SCLC and other DLL3-positive malignancies.[4]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. FZ-AD005, a Novel DLL3-Targeted Antibody-Drug Conjugate with Topoisomerase I Inhibitor, Shows Potent Antitumor Activity in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are DLL3 inhibitors and how do they work? [synapse.patsnap.com]
- 6. What are TOP1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
Section 1: AB-005 (Synthetic Cannabinoid)
An inquiry into the therapeutic applications of "AB-005" reveals that this designation is not unique to a single molecule. Instead, it is used to identify several distinct compounds and biologicals across different areas of research and development. This technical guide aims to provide an in-depth overview of the core therapeutic potentials associated with the most prominent entities identified as this compound. The primary substances found are a synthetic cannabinoid, a recombinant human protein (Activin B), and specific monoclonal antibodies. Each of these will be discussed in separate sections, detailing their mechanism of action, potential therapeutic applications, and relevant experimental data.
The most frequently cited substance referred to as this compound is a synthetic cannabinoid.[1][2][3][4] This molecule is primarily of interest in the fields of forensic science and toxicology rather than for its therapeutic potential.
Chemical Identity and Mechanism of Action:
Chemically, this compound is [1-[(1-Methyl-2-piperidyl)methyl]indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone.[2][3] An azepane isomer of this compound also exists.[1][2][4][5][6] As a synthetic cannabinoid, its mechanism of action involves mimicking the effects of tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[4] It acts as an agonist at the cannabinoid receptors CB1 and CB2, which are part of the body's endocannabinoid system.[1][7] This system is involved in regulating a variety of physiological processes, including mood, pain, and appetite.[1]
Potential Therapeutic Applications (and Limitations):
While some synthetic cannabinoids have been explored for therapeutic uses, such as nabilone (B1677615) for chemotherapy-induced nausea, this compound is predominantly discussed in the context of substances of abuse.[2] Its physiological and toxicological properties have not been well-established for therapeutic purposes.[3] Research has largely focused on its detection in biological samples for forensic analysis and understanding its metabolism.[7][8][9] There are currently no known clinical trials investigating this compound for therapeutic applications.
Experimental Data Summary:
The available quantitative data for this compound is primarily analytical.
| Parameter | Value/Description | Source |
| Chemical Formula | C₂₃H₃₂N₂O | [3] |
| Molecular Weight | 352.5 g/mol | [3] |
| CAS Number | 895155-25-6 | [3] |
| Mechanism of Action | Agonist at CB1 and CB2 receptors | [1] |
Signaling Pathway:
The signaling pathway for synthetic cannabinoids like this compound involves the activation of G-protein coupled cannabinoid receptors (CB1 and CB2), leading to downstream effects on cellular signaling.
Section 2: Recombinant Human Activin B (659-AB-005)
A distinct entity designated this compound is a recombinant human Activin B protein, available commercially from companies like R&D Systems.[10] Activin B is a member of the transforming growth factor-beta (TGF-β) superfamily of proteins.
Biological Function and Mechanism of Action:
Activins, including Activin B, are involved in a wide range of biological processes such as cell proliferation, differentiation, and apoptosis. They exert their effects by binding to a receptor complex composed of type I and type II serine-threonine kinases. Specifically, Activin B binds to the type II receptor (Act RII), which then recruits and phosphorylates a type I receptor (Act RI), initiating a downstream signaling cascade, most notably through the SMAD proteins.
Potential Therapeutic Applications:
Research involving Activin B points to potential therapeutic applications in several areas:
-
Cardiometabolic Diseases: One study highlights a causal relationship between circulating levels of a component of Activin B (INHBC) and cardiometabolic diseases, suggesting that inhibiting this pathway could be a therapeutic strategy for dyslipidemia.[10]
-
Cancer: The opposing effects of Activin B and Activin C on prostate cancer progression and cell growth have been noted, indicating a potential role in cancer therapy.
-
Hematology: Activin B has been shown to induce hemoglobin expression in K562 human chronic myelogenous leukemia cells, suggesting a potential application in stimulating red blood cell production.
Experimental Data and Protocols:
| Parameter | Value/Description | Source |
| Protein Family | TGF-beta Superfamily | |
| Biological Activity | Induces hemoglobin expression in K562 cells | |
| ED₅₀ | 0.3 - 1.5 ng/mL (for hemoglobin induction) | |
| Receptors | Activin Type I (A/B) and Type II (A/B) Receptors |
Experimental Protocol: K562 Cell Hemoglobin Induction Assay
A representative experimental protocol for assessing the biological activity of Activin B is the K562 cell hemoglobin induction assay.
Section 3: Monoclonal Antibodies (this compound)
The designation "this compound" or "Ab 005" has also been used to refer to specific monoclonal antibodies in preclinical development.
-
Anti-HA2 Antibody (this compound) for Influenza: An antibody designated this compound, which is a broadly neutralizing anti-HA2 antibody, has been used in the development of a bispecific antibody against influenza A virus.[11] This suggests a potential therapeutic application in the treatment of influenza.
-
Anti-Galectin-9 Antibody (Ab 005) for Cancer: A patent application describes an affinity-matured anti-Galectin-9 (Gal9) antibody, referred to as Ab 005.[12] This antibody is being investigated for its potential use in cancer therapy, with the proposed mechanism involving the rescue of T-cell function by blocking Gal9-induced apoptosis.[12]
Due to the proprietary and early-stage nature of these antibody development programs, detailed public information, including quantitative data and specific experimental protocols, is limited.
The term "this compound" is multifaceted, referring to a synthetic cannabinoid of forensic interest, the biologically active protein Activin B with potential in cardiometabolic and cancer therapies, and specific monoclonal antibodies in early-stage development for infectious diseases and oncology. For researchers and drug development professionals, it is crucial to identify the specific molecular entity of interest when evaluating the therapeutic potential of "this compound". The information provided in this guide serves as a starting point for further investigation into these distinct therapeutic avenues.
References
- 1. (1-(1-Methylazepan-3-yl)-1h-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone | 1445751-74-5 | Benchchem [benchchem.com]
- 2. drugsandalcohol.ie [drugsandalcohol.ie]
- 3. caymanchem.com [caymanchem.com]
- 4. Synthetic cannabinoids in Europe | www.euda.europa.eu [euda.europa.eu]
- 5. clinivex.com [clinivex.com]
- 6. This compound Azepane Isomer-D3 | LGC Standards [lgcstandards.com]
- 7. mdpi.com [mdpi.com]
- 8. iris.uniroma1.it [iris.uniroma1.it]
- 9. research.unipd.it [research.unipd.it]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Fc Engineering for Developing Therapeutic Bispecific Antibodies and Novel Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. WO2024015993A1 - Modified anti-galectin-9 antibody and uses thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Modulation of the AB-005 (Activin B) Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activin B, a member of the Transforming Growth Factor-beta (TGF-β) superfamily, plays a pivotal role in a multitude of cellular processes, including differentiation, proliferation, and apoptosis. Designated AB-005 in recombinant human form (e.g., R&D Systems, catalog no. 659-AB-005), this homodimer of two βB subunits has garnered significant interest within the research and drug development communities for its involvement in both normal physiology and various pathological states. Understanding the intricacies of the Activin B signaling pathway is paramount for the development of novel therapeutic interventions targeting a range of diseases, from fibrotic disorders to cancer. This technical guide provides a comprehensive overview of the Activin B signaling cascade, quantitative data on its modulation, detailed experimental protocols, and visual representations of the key molecular interactions and workflows.
The Activin B Signaling Pathway: A Dual Cascade
Activin B initiates its cellular effects by binding to a heteromeric complex of type I and type II serine/threonine kinase receptors. The canonical signaling pathway proceeds through the phosphorylation of SMAD2 and SMAD3, while a non-canonical pathway involving SMAD1/5/8 has also been elucidated, particularly in specific cellular contexts.
Upon ligand binding, Activin B first engages with a type II receptor, either Activin receptor type IIA (ActRIIA) or ActRIIB. This initial interaction induces a conformational change that allows for the recruitment and phosphorylation of a type I receptor. Activin B primarily signals through Activin receptor-like kinase 4 (ALK4) and ALK7 (also known as ACVR1B and ACVR1C, respectively). However, it can also engage ALK2 to trigger the non-canonical pathway.
The activated type I receptor then phosphorylates the receptor-regulated SMADs (R-SMADs). In the canonical pathway, this involves the phosphorylation of SMAD2 and SMAD3. Once phosphorylated, these R-SMADs form a complex with the common mediator SMAD4. This heterotrimeric complex then translocates to the nucleus, where it acts as a transcription factor, binding to specific DNA sequences in the promoter regions of target genes to either activate or repress their transcription.
In the non-canonical pathway, Activin B, through ALK2, can phosphorylate SMAD1, SMAD5, and SMAD8. These phosphorylated R-SMADs also form a complex with SMAD4 and translocate to the nucleus to regulate the expression of a different set of target genes. This dual signaling capability allows Activin B to exert a wide range of context-dependent biological effects.
Caption: The Activin B signaling pathway, illustrating both canonical (SMAD2/3) and non-canonical (SMAD1/5/8) branches.
Quantitative Data on Activin B Signaling Modulation
The cellular response to Activin B is highly dependent on the concentration of the ligand and the specific cell type. The following tables summarize key quantitative data from various studies, providing a comparative overview of Activin B's potency and effects.
| Parameter | Cell Line | Value | Reference |
| ED₅₀ | K562 (hemoglobin expression) | 0.3 - 1.5 ng/mL | R&D Systems Datasheet |
| SMAD2 Phosphorylation | Hep3B | ~5-fold increase at 5 ng/mL | [1] |
| SMAD2 Phosphorylation | P19 | Dose-dependent increase | [2] |
| SMAD1/5 Phosphorylation (Non-canonical) | Hep3B | Stimulated at 5 ng/mL | [1] |
| SMAD1/5 Phosphorylation (Non-canonical) | IH-1 Myeloma | Peak activation at 2 hours (4 ng/mL) | [3] |
| SMAD2 Phosphorylation | IH-1 Myeloma | Peak activation at 1 hour (4 ng/mL) | [3] |
Table 1: Potency and Efficacy of Activin B in Various Cell Lines
| Target Gene | Cell Line | Regulation | Fold Change/Observation | Reference |
| Hepcidin (HAMP) | Hep3B | Upregulation | Dose-dependent increase | [1] |
| ID1 | Hep3B | Upregulation | Significant increase | [1] |
| Pitx2 | Mouse Embryonic Stem Cells | Upregulation | Dose-dependent on Activin concentration | [4] |
| Lefty2 | Mouse Embryonic Stem Cells | Upregulation | Dose-dependent on Activin concentration | [4] |
| Smad7 | Mouse Embryonic Stem Cells | Upregulation | Dose-dependent on Activin concentration | [4] |
| Arx | αTC1-6 (alpha cell line) | Downregulation | Significant suppression | [5] |
| Glucagon | αTC1-6 (alpha cell line) | Downregulation | Significant suppression | [5] |
| MafB | αTC1-6 (alpha cell line) | Downregulation | Significant suppression | [5] |
| Pax4 | INS-1E (beta cell line) | Upregulation | Significant increase | [5] |
| Insulin | INS-1E (beta cell line) | Upregulation | Significant increase | [5] |
Table 2: Modulation of Target Gene Expression by Activin B
Key Experimental Protocols
Quantitative Western Blot Analysis of Phospho-SMAD2 in Response to Activin B Treatment
This protocol details a method for quantifying the phosphorylation of SMAD2 in a human cell line (e.g., Hep3B) following stimulation with recombinant human Activin B.
1. Cell Culture and Treatment:
-
Culture Hep3B cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Prior to treatment, serum-starve the cells for 4-6 hours in DMEM with 0.1% FBS.
-
Prepare a stock solution of recombinant human Activin B (this compound) in sterile 4 mM HCl.
-
Treat cells with varying concentrations of Activin B (e.g., 0, 2, 5, 10, 25 ng/mL) for a specified time (e.g., 1 hour). Include a vehicle control (4 mM HCl).
2. Cell Lysis:
-
After treatment, aspirate the media and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate) and determine the protein concentration using a BCA protein assay.
3. SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-SMAD2 (Ser465/467) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.
4. Densitometric Analysis:
-
Strip the membrane and re-probe with a primary antibody against total SMAD2 as a loading control.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the phospho-SMAD2 signal to the total SMAD2 signal for each sample.
-
Plot the normalized phospho-SMAD2 levels against the Activin B concentration to generate a dose-response curve.
Caption: Workflow for quantitative Western blot analysis of phospho-SMAD2 in response to Activin B.
Conclusion
The this compound (Activin B) signaling pathway represents a complex and tightly regulated network that is crucial for a diverse array of biological functions. Its ability to signal through both canonical SMAD2/3 and non-canonical SMAD1/5/8 pathways underscores its versatility and context-dependent roles. For researchers and drug development professionals, a thorough understanding of this pathway's components, quantitative responses, and the experimental methodologies to probe its activity is essential. The data and protocols presented in this guide offer a foundational resource for the continued investigation of Activin B signaling and the development of novel therapeutic strategies aimed at its modulation.
References
- 1. Activin B Induces Noncanonical SMAD1/5/8 Signaling via BMP Type I Receptors in Hepatocytes: Evidence for a Role in Hepcidin Induction by Inflammation in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Distinct modes of SMAD2 chromatin binding and remodeling shape the transcriptional response to NODAL/Activin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Activins A and B Regulate Fate-Determining Gene Expression in Islet Cell Lines and Islet Cells From Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Intellectual Property and Core Characteristics of AB-005
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-005 is a synthetic cannabinoid that has garnered interest within the research community for its high affinity for both the central (CB1) and peripheral (CB2) cannabinoid receptors. Structurally identified as --INVALID-LINK---methanone, its unique composition combines features from other potent cannabimimetic agents. This technical guide provides a comprehensive overview of the intellectual property landscape surrounding this compound, its receptor binding affinities, and the experimental protocols utilized for its characterization. Furthermore, it delineates the canonical signaling pathways activated upon its binding to cannabinoid receptors.
Intellectual Property and Patents
The intellectual property surrounding this compound is primarily rooted in patents covering a class of "receptor selective cannabimimetic aminoalkylindoles." These patents, while not always explicitly naming this compound, claim the core chemical scaffolds and methods of use that are relevant to this compound.
Composition of Matter:
The foundational patents generally claim a genus of indole (B1671886) derivatives with cannabimimetic activity. The claims are typically structured to cover a wide range of substituents at various positions on the indole ring, the N-1 substituent, and the group attached to the 3-position of the indole. This compound falls within the scope of these claims due to its specific combination of a 1-[(1-methylpiperidin-2-yl)methyl] group at the N-1 position and a (2,2,3,3-tetramethylcyclopropyl)methanone group at the 3-position. These patents establish the novelty and non-obviousness of this class of compounds, thereby protecting their composition.
Method of Use:
Patents related to cannabimimetic aminoalkylindoles also include claims for their use in treating a variety of medical conditions. These "method of use" claims are based on the pharmacological effects mediated by the activation of cannabinoid receptors. Such claimed uses often include the treatment of pain, inflammation, glaucoma, epilepsy, and nausea associated with chemotherapy. The therapeutic potential of compounds like this compound is thus a key aspect of their intellectual property protection.
Quantitative Data: Receptor Binding Affinity
The affinity of this compound for the human cannabinoid receptors CB1 and CB2 has been determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the compound's binding affinity, with lower values indicating a higher affinity.
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) | Selectivity (CB1/CB2 Ki Ratio) |
| This compound | 5.5 | 0.48 | 11.46 |
Data is based on a 2010 publication and represents the mean of multiple experiments.
Experimental Protocols
The characterization of this compound's interaction with cannabinoid receptors involves several key in vitro assays. The following are detailed methodologies for these experiments.
Cannabinoid Receptor Binding Assay (Competitive Radioligand Displacement)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled cannabinoid ligand from the CB1 and CB2 receptors.
Materials:
-
Cell Membranes: Membranes prepared from cells (e.g., HEK293 or CHO) stably expressing either human CB1 or CB2 receptors.
-
Radioligand: A high-affinity cannabinoid receptor agonist or antagonist labeled with a radioisotope, such as [³H]CP-55,940.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5% Bovine Serum Albumin (BSA), pH 7.4.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter and Fluid.
Procedure:
-
Preparation: Thaw frozen cell membranes on ice. Prepare serial dilutions of this compound.
-
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Radioligand and assay buffer.
-
Non-specific Binding: Radioligand and the non-specific binding control.
-
Competitive Binding: Radioligand and each concentration of this compound.
-
-
Incubation: Add the cell membrane preparation to all wells to initiate the binding reaction. Incubate the plate at 30°C for 60-90 minutes.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Methodological & Application
Application Notes and Protocols for AB-005: A Novel Inhibitor of the PI3K/Akt/mTOR Signaling Pathway for Cancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
AB-005 is a novel, potent, and selective small molecule inhibitor targeting the PI3K/Akt/mTOR signaling pathway, a critical cascade that is frequently dysregulated in a variety of human cancers.[1] This pathway plays a central role in regulating cell growth, proliferation, survival, and metabolism. The aberrant activation of this pathway is implicated in tumor development and progression, making it a key target for anti-cancer drug development.[1] this compound offers a promising tool for researchers studying cancer biology and evaluating new therapeutic strategies. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its biological activity and mechanism of action.
Data Presentation
Table 1: In Vitro Cell Viability (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) after 72h Treatment |
| MCF-7 | Breast Cancer | 50 |
| A549 | Lung Cancer | 120 |
| HCT-116 | Colon Cancer | 85 |
| U-87 MG | Glioblastoma | 200 |
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (24h Treatment)
| Treatment | Concentration (nM) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) |
| Vehicle Control | 0 | 2.5 | 1.8 |
| This compound | 50 | 25.3 | 8.7 |
| This compound | 100 | 45.1 | 15.2 |
Table 3: Relative Gene Expression in MCF-7 Cells Treated with this compound (50 nM for 24h)
| Gene Target | Biological Function | Fold Change vs. Control |
| BCL-2 | Anti-apoptotic | -3.2 |
| BAX | Pro-apoptotic | +2.8 |
| Cyclin D1 | Cell Cycle Progression | -4.5 |
Signaling Pathway Diagram
Caption: PI3K/Akt/mTOR signaling pathway with this compound inhibition.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Cell Culture and Maintenance
This protocol provides general guidance for maintaining cancer cell lines for use in experiments with this compound.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For subculturing adherent cells, wash with PBS, add Trypsin-EDTA, and incubate until cells detach.
-
Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the pellet in fresh medium.
-
Seed cells into new flasks or plates at the desired density for experiments.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[2]
Materials:
-
Cells cultured in 96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 hours.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, such as phosphorylated and total Akt and mTOR.
Materials:
-
Cells cultured in 6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Perform densitometry analysis to quantify protein levels relative to a loading control (e.g., GAPDH).
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the expression levels of target genes.
Materials:
-
Cells treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Primers for target genes (e.g., BCL-2, BAX, Cyclin D1) and a reference gene (e.g., GAPDH)
-
Real-Time PCR system
Procedure:
-
Treat cells with this compound and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction with SYBR Green Master Mix, cDNA, and specific primers.
-
Run the qPCR program on a Real-Time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and compared to the vehicle control.
References
- 1. Cell-Based Glioma Models for Anticancer Drug Screening: From Conventional Adherent Cell Cultures to Tumor-Specific Three-Dimensional Constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AB-5 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the utilization of AB-5, a synthetic analog of Diazonamide A, in preclinical animal models. AB-5 has demonstrated potent antimitotic activity, making it a compound of interest for cancer research and drug development. The following sections detail its mechanism of action, present key quantitative data from animal studies, and provide detailed experimental protocols for its application in tumor xenograft models.
Mechanism of Action
AB-5 functions as an antimitotic agent, inducing cell cycle arrest in the G2/M phase. Unlike many other antimitotic drugs that target tubulin directly, AB-5 is suggested to have a unique mode of action. Evidence from in vivo studies indicates that AB-5's antitumor activity is mediated through a mechanism similar to its in vitro effects, which involves a previously unrecognized role for the enzyme Ornithine Aminotransferase (OAT) in cell division. This distinct mechanism may result in a different safety profile compared to tubulin-binding agents. In animal models, treatment with AB-5 leads to a significant increase in the phosphorylation of histone H3, a marker of mitotic arrest, confirming its antimitotic activity in vivo.[1]
Data Presentation
Table 1: In Vitro Growth Inhibitory Activity (GI50) of AB-5 and Comparative Agents
| Cell Line | Tumor Type | AB-5 (nM) | Vinblastine (nM) | Paclitaxel (B517696) (nM) |
| HCT116 | Colon | 1.2 | 0.5 | 1.2 |
| PC3 | Prostate | 1.8 | 0.8 | 1.5 |
| MDA-MB-435 | Breast | 1.5 | 0.6 | 1.8 |
Data summarized from in vitro cell viability assays.[1]
Table 2: Pharmacokinetic Parameters of AB-5 in Mice
| Parameter | Value |
| Dose | 20 mg/kg (i.v. bolus) |
| Clearance | Low |
| Terminal Half-life | Intermediate |
| Plasma Level (24h) | ~15 ng/mL (21 nM) |
| Tumor Level (48h) | 10-fold above average in vitro GI50 |
Data from a noncompartmental analysis of plasma and tumor levels of AB-5.[1]
Table 3: Efficacy of AB-5 in Human Tumor Xenograft Models
| Treatment Group (20 mg/kg, q2-3dX6, i.v.) | Tumor Model | Outcome | Cure Rate (%) |
| AB-5 | HCT116, PC3, MDA-MB-435 | Significant tumor regression | 40 |
| Paclitaxel | HCT116, PC3, MDA-MB-435 | Significant tumor regression | 55 |
"Cure" is defined as animals being tumor-free for over 100 days after the final dose.[1]
Experimental Protocols
Protocol 1: Human Tumor Xenograft Efficacy Study
This protocol outlines the methodology for assessing the in vivo antitumor efficacy of AB-5 in nude mice bearing subcutaneous human tumor xenografts.[1][2]
1. Animal Model:
-
Nude mice are used for these studies.
2. Cell Implantation:
-
Inject 7.5 x 10⁶ to 10⁷ tumor cells (e.g., HCT116, PC3, or MDA-MB-435) subcutaneously into the flank of each mouse.
-
Allow tumors to grow to a volume of 100–300 mm³.
3. Randomization and Grouping:
-
Once tumors reach the desired size, randomize the mice into treatment groups.
-
Include a vehicle control group, an AB-5 treatment group, and a positive control group (e.g., paclitaxel).
4. Compound Preparation and Administration:
-
Prepare AB-5 for injection. A common vehicle for similar compounds is a cremaphor:ethanol excipient.
-
Administer AB-5 via intravenous (i.v.) or intraperitoneal (i.p.) injection.
-
A well-tolerated and efficacious dosing schedule is 20 mg/kg administered on a Monday, Wednesday, and Friday schedule for two weeks (q2-3dX6).[1]
5. Monitoring and Endpoints:
-
Monitor tumor volume and the body weight of the animals over time.
-
Significant morbidity, such as a loss of over 20% of starting body weight, may require euthanasia.[1]
-
The primary efficacy endpoint is tumor regression.
-
A secondary endpoint can be the "cure rate," defined as the percentage of animals remaining tumor-free for more than 100 days after the last dose.[1]
Protocol 2: In Vivo Mechanism of Action Confirmation
This protocol describes how to confirm the antimitotic activity of AB-5 in vivo.[1]
1. Treatment:
-
Using mice with established tumors (as in Protocol 1), treat with a single dose of vehicle, 20 mg/kg AB-5, or 20 mg/kg paclitaxel.
2. Tissue Collection:
-
After 12 hours, euthanize the mice and excise the tumors.
3. Western Blot Analysis:
-
Prepare protein lysates from the tumor tissue.
-
Perform Western blotting to detect the levels of phosphorylated histone H3, a marker of mitosis.
-
An increase in phosphorylated histone H3 in the AB-5 and paclitaxel-treated groups compared to the vehicle control confirms in vivo antimitotic activity.[1]
Safety and Tolerability
In comparative studies, AB-5 has shown a favorable safety profile. At a dose of 20 mg/kg on a q2-3dX6 schedule, mice treated with AB-5 showed minimal weight fluctuation (≤5%). In contrast, mice treated with paclitaxel at the same dose exhibited significant weight loss, with some requiring euthanasia due to morbidity.[1] This suggests that AB-5 may have a better therapeutic window than traditional tubulin-binding antimitotics.
References
Application Notes and Protocols: AB-005
For Researchers, Scientists, and Drug Development Professionals
Introduction
AB-005 is a synthetic cannabinoid characterized by a 1-[(1-methylpiperidin-2-yl)methyl]-indole core structure. It is structurally analogous to other potent cannabinoid receptor ligands such as AM1220 and AM1248. The presence of a tetramethylcyclopropyl group in its structure suggests potential selectivity for the peripheral cannabinoid receptor 2 (CB2). These notes provide detailed protocols for the preparation and storage of this compound solutions for research and forensic applications. It is important to note that the physiological and toxicological properties of this compound have not been fully established, and it is intended for research purposes only.
Physicochemical and Solubility Data
Proper preparation of this compound solutions is critical for experimental accuracy and reproducibility. The following tables summarize the key physicochemical properties and solubility data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Formal Name | --INVALID-LINK---methanone |
| CAS Number | 895155-25-6 |
| Molecular Formula | C₂₃H₃₂N₂O |
| Molecular Weight | 352.5 g/mol |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMF | 10 mg/mL |
| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL |
| Ethanol (B145695) | 1 mg/mL |
| Methanol (B129727) | 1 mg/mL |
Solution Preparation Protocols
The following protocols provide step-by-step instructions for preparing stock and working solutions of this compound. All procedures should be performed in a well-ventilated laboratory fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Preparation of a 10 mg/mL Stock Solution in DMF
Materials:
-
This compound solid
-
Dimethylformamide (DMF), anhydrous
-
Vortex mixer
-
Calibrated analytical balance
-
Appropriate glassware (e.g., volumetric flask)
Protocol:
-
Equilibrate the vial of this compound solid to room temperature before opening.
-
Weigh the desired amount of this compound using a calibrated analytical balance.
-
Add the weighed this compound to a volumetric flask.
-
Add a small amount of DMF to dissolve the solid.
-
Vortex the solution until the this compound is completely dissolved.
-
Add DMF to the final desired volume.
-
Mix the solution thoroughly by inverting the flask several times.
Preparation of a 1 mg/mL Stock Solution in Ethanol or Methanol
Materials:
-
This compound solid
-
Ethanol or Methanol, anhydrous
-
Vortex mixer
-
Calibrated analytical balance
-
Appropriate glassware
Protocol:
-
Follow steps 1-3 from the DMF stock solution protocol.
-
Add a small amount of ethanol or methanol to dissolve the solid.
-
Vortex the solution until the this compound is completely dissolved.
-
Add the chosen solvent to the final desired volume.
-
Mix the solution thoroughly.
Preparation of an Aqueous Working Solution
Due to the low aqueous solubility of this compound, it is recommended to first prepare a stock solution in an organic solvent like DMF and then dilute it with an aqueous buffer, such as phosphate-buffered saline (PBS).
Materials:
-
This compound stock solution in DMF (e.g., 10 mg/mL)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Vortex mixer
Protocol:
-
To prepare a 0.25 mg/mL working solution, dilute the 10 mg/mL DMF stock solution 1:3 with PBS (pH 7.2).
-
For example, to make 1 mL of working solution, add 250 µL of the 10 mg/mL DMF stock solution to 750 µL of PBS (pH 7.2).
-
Vortex the solution thoroughly immediately before use. Note that this is a suspension and may not be a clear solution.
Storage and Stability
Proper storage of this compound, both in solid form and in solution, is crucial to maintain its integrity and activity.
Table 3: Storage and Stability of this compound
| Form | Storage Temperature | Stability | Notes |
| Solid | -20°C | ≥ 5 years | Keep in a tightly sealed container, protected from light and moisture. |
| Solutions | -20°C | Information not available | For optimal results, prepare fresh solutions before use or store for short periods. Avoid repeated freeze-thaw cycles. |
Experimental Workflows and Signaling Pathways
This compound Solution Preparation Workflow
The following diagram illustrates the general workflow for preparing this compound solutions for experimental use.
Caption: Workflow for preparing this compound stock and working solutions.
Putative Signaling Pathway of this compound via CB2 Receptor
References
- 1. The CB2 Receptor in Immune Regulation and Disease: Genetic Architecture, Epigenetic Control, and Emerging Therapeutic Strategies [mdpi.com]
- 2. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of AB-005
Disclaimer: Publicly available scientific literature and databases do not contain specific information on a compound designated as "AB-005". The following application notes and protocols are provided as a detailed, illustrative guide for the quantification of a hypothetical novel small molecule drug candidate, referred to herein as "this compound". The methodologies described are based on standard analytical practices for small molecule quantification in a drug development context.
Introduction
These application notes provide a comprehensive overview of validated analytical methods for the quantitative determination of this compound in bulk drug substance and biological matrices. The described protocols are intended for use by researchers, scientists, and drug development professionals to ensure accurate and reliable quantification of this compound, a critical step in preclinical and clinical development. The primary recommended method is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), which offers high sensitivity and selectivity.
Analytical Methods Overview
The primary analytical method for the quantification of this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique is highly suitable for complex matrices such as plasma, serum, and tissue homogenates due to its high specificity and sensitivity. For the analysis of the bulk drug substance, High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and reliable alternative.
Table 1: Summary of Quantitative Data for this compound Quantification by LC-MS/MS
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Quantification Range | 1 ng/mL - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantitation (LOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85% - 115% |
| Matrix Effect | Minimal |
Experimental Protocols
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol details the procedure for the extraction and quantification of this compound from human plasma.
3.1.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound)
-
Human plasma (K2-EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
96-well protein precipitation plates
3.1.2. Instrumentation
-
HPLC system (e.g., Shimadzu, Agilent, Waters)
-
Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
-
Nitrogen generator
-
Centrifuge
-
Vortex mixer
-
Calibrated pipettes
3.1.3. Sample Preparation: Protein Precipitation
-
Thaw plasma samples and this compound stock solutions at room temperature.
-
Spike 50 µL of blank human plasma with the appropriate concentration of this compound for calibration standards and quality control (QC) samples.
-
Add 50 µL of plasma sample, calibration standard, or QC to a 96-well plate.
-
Add 150 µL of the internal standard solution (in acetonitrile) to each well.
-
Mix thoroughly by vortexing for 1 minute.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.
3.1.4. LC-MS/MS Conditions
-
HPLC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: [M+H]+ → fragment ion (specific m/z to be determined based on compound structure)
-
Internal Standard: [M+H]+ → fragment ion (specific m/z to be determined)
-
3.1.5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis with a 1/x² weighting.
-
Determine the concentration of this compound in the QC and unknown samples from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of this compound in plasma.
Caption: Key parameters for analytical method validation.
Caption: Hypothetical signaling pathway modulated by this compound.
Application Notes and Protocols for In Vivo Imaging Studies with AB-005
A-005: A Potential First-in-Class, Brain-Penetrant TYK2 Inhibitor
A-005 is a novel, allosteric tyrosine kinase 2 (TYK2) inhibitor currently under development for the treatment of neuroinflammatory and neurodegenerative diseases such as multiple sclerosis and Parkinson's Disease.[1][2] Preclinical data have demonstrated its high potency in inhibiting the TYK2 pathway in human whole blood, peripheral blood mononuclear cells, and microglial cells.[1][2] Studies in animal models of neuroinflammation have shown that A-005 can reduce clinical scores when administered either prophylactically or therapeutically.[1] Furthermore, A-005 has been shown to efficiently cross the blood-brain barrier.[1] A Phase I clinical trial for A-005 was anticipated to begin in the first half of 2024.[2]
EBI-005: An IL-1 Receptor-1 Inhibitor for Ocular Indications
EBI-005 is a potent inhibitor of the IL-1 receptor-1, developed for the topical treatment of ocular surface inflammatory diseases.[3] In preclinical studies, EBI-005 demonstrated a significantly higher affinity for the IL-1R1 compared to anakinra.[3] Following topical ocular administration in animal models, EBI-005 rapidly penetrates anterior ocular tissues and has low systemic bioavailability.[3] Toxicology and safety pharmacology studies have indicated that EBI-005 is safe and well-tolerated.[3]
Note on "AB-005" for In Vivo Imaging: Publicly available scientific literature and clinical trial information do not currently describe a compound designated "this compound" specifically developed for in vivo imaging applications. The information available pertains to the therapeutic candidates A-005 and EBI-005. The following sections provide a generalized template for application notes and protocols that would be relevant for an in vivo imaging agent, which can be adapted should information on an imaging-specific "this compound" become available.
Hypothetical Data Presentation for an Imaging Agent
Table 1: In Vitro Properties of a Hypothetical Imaging Agent
| Parameter | Value |
| Molecular Weight | Specify Value (e.g., g/mol ) |
| Excitation Maximum | Specify Wavelength (e.g., nm) |
| Emission Maximum | Specify Wavelength (e.g., nm) |
| Quantum Yield | Specify Value |
| Molar Extinction Coefficient | Specify Value (e.g., M⁻¹cm⁻¹) |
| Affinity (Kd) to Target | Specify Value (e.g., nM) |
| Cell Permeability | Yes/No |
Table 2: In Vivo Imaging Parameters for a Hypothetical Imaging Agent in a Mouse Model
| Parameter | Value |
| Animal Model | Specify Strain (e.g., BALB/c, C57BL/6) |
| Route of Administration | e.g., Intravenous, Intraperitoneal |
| Recommended Dose | Specify Range (e.g., mg/kg) |
| Optimal Imaging Time Post-Injection | Specify Time (e.g., hours) |
| Anesthesia Protocol | e.g., Isoflurane, Ketamine/Xylazine |
| Imaging System | Specify System (e.g., IVIS Spectrum) |
| Excitation/Emission Filters | Specify Wavelengths (e.g., nm) |
Experimental Protocols
In Vitro Validation of Target Engagement
This protocol outlines the steps to confirm the binding of a hypothetical fluorescent imaging agent to its target in a cellular context.
Materials:
-
Target-expressing cells and control cells
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Hypothetical imaging agent stock solution
-
Fluorescence microscope or plate reader
Procedure:
-
Culture target-expressing and control cells to 80% confluency in appropriate well plates.
-
Wash the cells twice with PBS.
-
Dilute the hypothetical imaging agent to the desired concentration in cell culture medium.
-
Incubate the cells with the imaging agent solution for a specified time at 37°C.
-
Wash the cells three times with PBS to remove unbound agent.
-
Image the cells using a fluorescence microscope with appropriate filter sets or quantify the fluorescence signal using a plate reader.
In Vivo Imaging Protocol for a Xenograft Mouse Model
This protocol provides a general procedure for non-invasive imaging of tumor xenografts in mice using a hypothetical fluorescent imaging agent.
Materials:
-
Tumor-bearing mice
-
Hypothetical imaging agent solution
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system
Procedure:
-
Anesthetize the mouse using a calibrated vaporizer with isoflurane.
-
Administer the hypothetical imaging agent via the predetermined route (e.g., intravenous injection).
-
Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.
-
Acquire images at various time points post-injection to determine the optimal imaging window.
-
Use the imaging system's software to acquire and analyze the fluorescent signal from the region of interest (e.g., the tumor).
-
Maintain the animal under anesthesia for the duration of the imaging session.
-
After the final imaging time point, allow the animal to recover from anesthesia on a warming pad.
Ex Vivo Biodistribution Analysis
This protocol describes the organ-level analysis of the imaging agent's distribution after the final in vivo imaging session.
Materials:
-
Anesthetized mouse from the in vivo imaging study
-
Surgical tools for dissection
-
In vivo imaging system or a system for imaging tissues
-
Scales for weighing organs
Procedure:
-
Immediately following the last in vivo scan, euthanize the mouse using an approved method.
-
Dissect the major organs (e.g., tumor, liver, kidneys, spleen, lungs, heart, muscle).
-
Arrange the dissected organs in the imaging chamber of the in vivo imaging system.
-
Acquire a final fluorescent image of the organs.
-
Quantify the fluorescence intensity per organ.
-
Weigh each organ to normalize the fluorescence signal to the tissue weight.
Visualizations
Caption: Hypothetical signaling cascade initiated by ligand binding.
Caption: General workflow for in vivo imaging experiments.
References
- 1. Alumis Presents Preclinical Data for Allosteric TYK2 Inhibitor A-005 at ACTRIMS | Alumis Inc. [investors.alumis.com]
- 2. Alumis Presents Preclinical Data for Allosteric TYK2 Inhibitor A-005 at ACTRIMS | Alumis Inc. [investors.alumis.com]
- 3. Preclinical Development of EBI-005: An IL-1 Receptor-1 Inhibitor for the Topical Ocular Treatment of Ocular Surface Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for the Conjugation of AB-005 to Monoclonal Antibodies
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in the development of Antibody-Drug Conjugates (ADCs).
Introduction: The development of Antibody-Drug Conjugates (ADCs) represents a powerful strategy for targeted cancer therapy. This approach combines the high specificity of a monoclonal antibody (mAb) for a tumor-associated antigen with the potent cell-killing activity of a cytotoxic payload. This application note provides a detailed protocol for the conjugation of AB-005, a potent cytotoxic agent, to a monoclonal antibody. The described method is a common and robust strategy that involves the reduction of interchain disulfide bonds on the antibody to generate free thiol groups, which then react with a maleimide-functionalized this compound linker-payload complex. This process results in a stable thioether bond, forming the final ADC. Proper execution of this protocol is critical for producing a homogenous and effective ADC with a desirable drug-to-antibody ratio (DAR).
Quantitative Data Summary
The following table summarizes the typical quantitative data expected from the conjugation of this compound to a monoclonal antibody using this protocol. These values are representative and may vary depending on the specific antibody and batch-to-batch variations.
| Parameter | Target Value | Typical Result | Method of Analysis |
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 | 3.8 ± 0.2 | Hydrophobic Interaction Chromatography (HIC-HPLC), UV-Vis Spectroscopy |
| Conjugation Efficiency | > 90% | 95% | HIC-HPLC |
| Monomer Purity | > 95% | > 98% | Size Exclusion Chromatography (SEC-HPLC) |
| Free Drug Level | < 1% | < 0.5% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Endotoxin Level | < 0.5 EU/mg | < 0.1 EU/mg | Limulus Amebocyte Lysate (LAL) Assay |
| Final Concentration | 5 - 10 mg/mL | 8.2 mg/mL | UV-Vis Spectroscopy (A280) |
Experimental Protocol
This protocol is designed for the conjugation of this compound to a monoclonal antibody at a 50 mg scale.
Materials and Reagents:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound with a maleimide-functionalized linker (e.g., this compound-MC-vc-PAB-MMAE)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
L-Cysteine
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Chloride
-
Diafiltration/Ultrafiltration system with a 30 kDa MWCO cassette
-
Sterile, pyrogen-free water
-
0.22 µm sterile filters
Procedure:
-
Antibody Preparation:
-
Thaw the monoclonal antibody at room temperature.
-
If necessary, perform a buffer exchange into PBS, pH 7.4 using a diafiltration system.
-
Adjust the antibody concentration to 10 mg/mL with PBS, pH 7.4.
-
-
Antibody Reduction:
-
In a sterile reaction vessel, add the 10 mg/mL antibody solution.
-
Add a 10 mM solution of TCEP to the antibody solution to achieve a final molar ratio of 2.5:1 (TCEP:mAb).
-
Incubate the reaction at 37°C for 2 hours with gentle mixing. This step reduces the interchain disulfide bonds to generate free thiol groups.
-
-
Preparation of this compound Solution:
-
Dissolve the this compound linker-payload in DMSO to prepare a 10 mM stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Conjugation Reaction:
-
Cool the reduced antibody solution to room temperature.
-
Slowly add the 10 mM this compound solution to the reduced antibody solution to achieve a final molar ratio of 5:1 (this compound:mAb).
-
Incubate the reaction at room temperature for 1 hour with gentle mixing. The maleimide (B117702) group on the this compound linker will react with the free thiol groups on the antibody.
-
-
Quenching the Reaction:
-
To quench any unreacted maleimide groups, add a 10 mM solution of L-Cysteine to the reaction mixture to a final concentration of 1 mM.
-
Incubate for 20 minutes at room temperature with gentle mixing.
-
-
Purification of the ADC:
-
Purify the resulting ADC using a diafiltration/ultrafiltration system with a 30 kDa MWCO cassette.
-
Perform a buffer exchange against a suitable formulation buffer (e.g., 20 mM Histidine, 250 mM Sucrose, pH 6.0).
-
Concentrate the ADC to a final concentration of 5-10 mg/mL.
-
-
Sterile Filtration and Storage:
-
Filter the purified ADC through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
Store the final ADC at 2-8°C for short-term storage or at -80°C for long-term storage.
-
Characterization of the ADC
-
Drug-to-Antibody Ratio (DAR): Determine the DAR using HIC-HPLC and/or UV-Vis spectroscopy. For UV-Vis, measure the absorbance at 280 nm (for the antibody) and at the characteristic wavelength for this compound.
-
Purity and Aggregation: Assess the monomeric purity and the presence of aggregates using SEC-HPLC.
-
Free Drug Content: Quantify the amount of unconjugated this compound using RP-HPLC.
-
In Vitro Cytotoxicity: Evaluate the potency of the ADC using a cell-based cytotoxicity assay on a target antigen-expressing cell line.
Diagrams
Caption: Experimental workflow for the conjugation of this compound to a monoclonal antibody.
Caption: Generalized signaling pathway for an Antibody-Drug Conjugate (ADC).
Application Notes and Protocols for Determining the Activity of AB-005, a Novel Protein Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including signal transduction, metabolism, cell cycle progression, and apoptosis.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a major class of therapeutic targets.[2] The development of small molecule kinase inhibitors has become a central focus of modern drug discovery.[2] AB-005 is a novel small molecule entity identified as a potential protein kinase inhibitor. These application notes provide a comprehensive guide to the essential biochemical and cell-based assays required to characterize the activity, potency, and selectivity of this compound.
The following protocols and methodologies are designed to guide researchers through the process of evaluating a novel kinase inhibitor, from initial in vitro enzymatic assays to cell-based functional assessments.
Biochemical Assays: Direct Assessment of Kinase Inhibition
Biochemical assays are fundamental for directly measuring the inhibitory activity of this compound against its target kinase in a purified system.[1][3] These assays are crucial for determining the potency (e.g., IC₅₀ value) of the compound and for understanding its mechanism of inhibition.
Overview of Biochemical Assay Workflow
The general workflow for a biochemical kinase assay involves the incubation of the kinase, a substrate, a phosphate (B84403) donor (ATP), and the test compound (this compound). The inhibitory effect of this compound is quantified by measuring the reduction in the rate of the phosphorylation reaction.
Caption: General workflow for a biochemical kinase assay.
Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[4] It is a universal assay applicable to any kinase.
Materials:
-
Recombinant Target Kinase
-
Kinase Substrate (peptide or protein)
-
This compound (serial dilutions)
-
ATP
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
In a 96-well plate, add 5 µL of each this compound dilution or vehicle control (DMSO).
-
Add 10 µL of a solution containing the target kinase and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final volume is 25 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Convert the generated ADP to ATP by adding 50 µL of Kinase Detection Reagent.
-
Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_background) / (Signal_vehicle - Signal_background))
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Data Presentation: Biochemical Potency of this compound
The results of the biochemical assays should be summarized in a clear and concise table.
| Kinase Target | Assay Format | Substrate | ATP Concentration (µM) | This compound IC₅₀ (nM) |
| Target Kinase X | ADP-Glo™ | Peptide Substrate A | 10 | 15.2 ± 2.1 |
| Target Kinase X | Radiometric ([³³P]-ATP) | Protein Substrate B | 10 | 18.5 ± 3.5 |
| Off-Target Kinase Y | ADP-Glo™ | Peptide Substrate C | 10 | > 10,000 |
| Off-Target Kinase Z | ADP-Glo™ | Peptide Substrate D | 10 | 1,250 ± 150 |
Cell-Based Assays: Assessing Activity in a Physiological Context
Cell-based assays are essential for confirming the activity of this compound in a more physiologically relevant environment.[5][6] These assays provide insights into the compound's cell permeability, its interaction with the target kinase in the presence of cellular factors, and its effect on downstream signaling pathways.
Hypothetical Signaling Pathway for Target Kinase X
For the purpose of these application notes, we will assume that Target Kinase X is a key component of a growth factor-stimulated signaling cascade that promotes cell proliferation.
Caption: Hypothetical signaling pathway involving Target Kinase X.
Protocol: Cell Proliferation Assay (Ba/F3 Model)
The Ba/F3 cell line is an IL-3 dependent pro-B cell line that can be engineered to express a constitutively active form of a target kinase, making its proliferation dependent on the activity of that kinase.[7] This model is widely used to assess the cellular potency of kinase inhibitors.
Materials:
-
Ba/F3 cells engineered to express constitutively active Target Kinase X
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (serial dilutions)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
White, clear-bottom 96-well plates
Procedure:
-
Culture the engineered Ba/F3 cells in RPMI-1640 with 10% FBS in the absence of IL-3.
-
Seed the cells at a density of 5,000 cells/well in 90 µL of medium in a 96-well plate.
-
Add 10 µL of serial dilutions of this compound or vehicle control (DMSO) to the wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each this compound concentration.
-
Plot the % inhibition against the logarithm of the this compound concentration.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.
Protocol: Target Phosphorylation Assay (Western Blot)
This assay directly measures the ability of this compound to inhibit the phosphorylation of a known downstream substrate of Target Kinase X within a cellular context.
Materials:
-
Cancer cell line known to have an active Target Kinase X signaling pathway
-
Appropriate cell culture medium and supplements
-
This compound
-
Growth factor (to stimulate the pathway, if necessary)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Downstream Substrate and anti-total-Downstream Substrate
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein electrophoresis and Western blotting equipment
Procedure:
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 12-24 hours, if required.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 2 hours.
-
Stimulate the cells with the appropriate growth factor for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the anti-phospho-Downstream Substrate antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-Downstream Substrate antibody as a loading control.
Data Analysis:
-
Quantify the band intensities for the phospho- and total-Downstream Substrate.
-
Normalize the phospho-protein signal to the total protein signal.
-
Calculate the percentage of phosphorylation inhibition at each this compound concentration relative to the stimulated vehicle control.
-
Determine the IC₅₀ value for target phosphorylation.
Data Presentation: Cellular Activity of this compound
The results from the cell-based assays should be presented in a table for easy comparison.
| Cell Line | Assay Type | Endpoint Measured | This compound IC₅₀ / GI₅₀ (nM) |
| Ba/F3-Target Kinase X | Proliferation | Cell Viability (ATP levels) | 85.7 ± 9.3 |
| Cancer Cell Line A | Target Phosphorylation | Phospho-Downstream Substrate | 98.2 ± 12.5 |
| Parental Ba/F3 | Proliferation | Cell Viability (ATP levels) | > 20,000 |
Kinase Selectivity Profiling
To assess the selectivity of this compound, it is crucial to screen it against a broad panel of kinases.[8] This helps to identify potential off-target effects and provides a more comprehensive understanding of the compound's mechanism of action.
Kinase Profiling Workflow
Caption: Workflow for kinase selectivity profiling.
Data Presentation: Kinase Selectivity Profile of this compound
The selectivity data can be presented in a table highlighting the most potently inhibited kinases.
| Kinase | % Inhibition at 1 µM this compound | IC₅₀ (nM) |
| Target Kinase X | 98% | 15.2 |
| Off-Target Kinase Z | 85% | 1,250 |
| Off-Target Kinase A | 55% | 8,500 |
| Off-Target Kinase B | 12% | > 10,000 |
| ... (other kinases) | < 10% | > 10,000 |
Conclusion
These application notes provide a framework for the initial characterization of this compound as a novel protein kinase inhibitor. The described biochemical and cell-based assays are essential for determining the potency, cellular activity, and selectivity of the compound. The data generated from these studies will be critical for guiding further lead optimization and preclinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 6. inits.at [inits.at]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Functional Genomics Studies of Signaling Molecules: A Case Study with ABI5 (ABA INSENSITIVE 5)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
These application notes provide a comprehensive overview of the methodologies used in functional genomics to study the role of signaling molecules, using the plant transcription factor ABSCISIC ACID INSENSITIVE 5 (ABI5) as a primary example. ABI5 is a key regulator in the abscisic acid (ABA) signaling pathway, which is crucial for plant development and stress responses.[1][2] The principles and protocols described herein are broadly applicable to the study of other signaling molecules in various biological systems. Functional genomics approaches, such as transcriptomics, proteomics, and genome-wide screening, are powerful tools for elucidating the function of genes and proteins in complex biological processes.[3][4][5][6]
Background: The Role of ABI5 in ABA Signaling
ABI5 is a basic leucine (B10760876) zipper (bZIP) transcription factor that plays a central role in the abscisic acid (ABA) signaling pathway in plants.[1][2][7] ABA is a plant hormone that regulates crucial processes including seed development, dormancy, germination, and responses to environmental stressors like drought and high salinity.[8][9]
The core ABA signaling pathway involves ABA receptors (PYR/PYL/RCAR), protein phosphatases (PP2Cs), and protein kinases (SnRK2s).[2][8] In the absence of ABA, PP2Cs inactivate SnRK2s. When ABA is present, it binds to its receptors, which in turn inhibit PP2Cs. This inhibition allows for the activation of SnRK2s, which then phosphorylate and activate downstream transcription factors, including ABI5.[2][8] Activated ABI5 regulates the expression of numerous stress-responsive genes, thereby controlling physiological processes that help the plant adapt to adverse conditions.[1][2]
Signaling Pathway of ABI5 Activation
Caption: The core ABA signaling pathway leading to the activation of the transcription factor ABI5.
Functional Genomics Approaches to Study ABI5
A variety of functional genomics techniques can be employed to investigate the role of ABI5 and other signaling molecules. These include transcriptomics to identify downstream target genes, proteomics to study protein-protein interactions and post-translational modifications, and CRISPR-based screening to identify genetic modifiers of the pathway.
Experimental Workflow
Caption: A general workflow for the functional genomics study of a signaling molecule like ABI5.
Protocols for Key Experiments
CRISPR-Cas9 Mediated Knockout of ABI5
This protocol provides a general framework for generating knockout lines of a target gene in a model organism.
Objective: To create a stable loss-of-function mutant of the target gene to study its role in a biological process.
Materials:
-
Cas9-expressing cell line or organism
-
sgRNA expression vectors
-
Reagents for plasmid transformation and cloning
-
Lentivirus production reagents (for mammalian cells) or Agrobacterium (for plants)
-
Antibiotics for selection
Protocol:
-
sgRNA Design: Design two or more single guide RNAs (sgRNAs) targeting the coding sequence of the gene of interest. Use online tools to minimize off-target effects.
-
Vector Construction: Clone the designed sgRNAs into an appropriate expression vector. This vector should also contain a selectable marker.
-
Transformation/Transduction: Introduce the sgRNA expression vector into the Cas9-expressing cells or organism. For mammalian cells, this is often done via lentiviral transduction.[10][11] For plants, Agrobacterium-mediated transformation is common.
-
Selection: Select for successfully transformed/transduced cells using the appropriate antibiotic.
-
Validation: Isolate genomic DNA from selected clones and perform PCR and Sanger sequencing to confirm the presence of mutations at the target site. Further validation can be done by Western blot to confirm the absence of the protein.
Transcriptomic Analysis (RNA-seq)
This protocol outlines the steps for performing RNA sequencing to identify genes regulated by a signaling molecule.
Objective: To identify differentially expressed genes (DEGs) between wild-type and mutant/overexpression lines.
Materials:
-
Wild-type and mutant/overexpression biological replicates
-
RNA extraction kit
-
DNase I
-
RNA-seq library preparation kit
-
Next-generation sequencing platform
Protocol:
-
Sample Collection: Grow wild-type and mutant/overexpression lines under control and treatment (e.g., ABA) conditions. Collect tissue from at least three biological replicates for each condition.
-
RNA Extraction: Extract total RNA from the collected samples using a commercial kit or a standard protocol like TRIzol.
-
RNA Quality Control: Assess the quality and quantity of the extracted RNA using a spectrophotometer and an automated electrophoresis system.
-
Library Preparation: Prepare RNA-seq libraries from high-quality RNA samples according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.[12][13]
-
Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the reference genome.
-
Quantify gene expression levels.
-
Identify differentially expressed genes (DEGs) between conditions using statistical packages like DESeq2 or edgeR.[14]
-
Perform pathway and gene ontology enrichment analysis on the list of DEGs.
-
Proteomic Analysis by Mass Spectrometry
This protocol describes a general workflow for identifying protein-protein interactions or changes in the proteome.
Objective: To identify proteins that interact with the protein of interest or to quantify changes in protein abundance in response to its perturbation.
Materials:
-
Tissue from wild-type and perturbed lines
-
Lysis buffer
-
Antibody for immunoprecipitation (for interaction studies)
-
Protein quantitation assay
-
Reagents for in-solution or in-gel digestion (e.g., trypsin)
-
Mass spectrometer
Protocol:
-
Protein Extraction: Lyse cells or tissues in a suitable buffer to extract total protein.[15][16]
-
Immunoprecipitation (for interaction studies): Incubate the protein lysate with an antibody specific to the protein of interest to pull down the protein and its interacting partners.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.[17][18]
-
Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis:
-
Use a search algorithm (e.g., Mascot, Sequest) to identify peptides and proteins from the mass spectra.
-
For quantitative proteomics, use label-free or label-based (e.g., TMT, SILAC) methods to determine the relative abundance of proteins between samples.
-
For interaction studies, identify proteins that are significantly enriched in the immunoprecipitated sample compared to a control.
-
Quantitative Data Presentation
The following tables provide examples of how to structure quantitative data from functional genomics studies of ABI5.
Table 1: Differentially Expressed Genes (DEGs) from RNA-seq Analysis
| Gene ID | Gene Name | log2(Fold Change) (mutant vs. WT) | p-value | Function |
| AT2G40220 | EM1 | -3.5 | 1.2e-15 | Late embryogenesis abundant protein |
| AT4G34000 | RD29B | -2.8 | 3.4e-12 | Dehydration-responsive protein |
| AT5G52310 | RAB18 | -4.1 | 5.6e-18 | ABA-responsive protein |
| ... | ... | ... | ... | ... |
Table 2: Interacting Proteins Identified by Co-Immunoprecipitation Mass Spectrometry
| Protein ID | Protein Name | Spectral Counts (ABI5-IP) | Spectral Counts (Control-IP) | Putative Function |
| AT4G31800 | SnRK2.2 | 25 | 0 | Protein kinase |
| AT5G66880 | SnRK2.3 | 21 | 0 | Protein kinase |
| AT1G09550 | AFP1 | 15 | 1 | ABI five binding protein |
| ... | ... | ... | ... | ... |
Conclusion
The study of signaling molecules like ABI5 is greatly enhanced by the application of functional genomics techniques. By integrating data from transcriptomics, proteomics, and large-scale genetic screens, researchers can build comprehensive models of signaling pathways and their roles in biological processes. The protocols and workflows described in these application notes provide a solid foundation for designing and executing functional genomics studies aimed at dissecting complex biological systems.
References
- 1. Updates on the Role of ABSCISIC ACID INSENSITIVE 5 (ABI5) and ABSCISIC ACID-RESPONSIVE ELEMENT BINDING FACTORs (ABFs) in ABA Signaling in Different Developmental Stages in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Updates on the Role of ABSCISIC ACID INSENSITIVE 5 (ABI5) and ABSCISIC ACID-RESPONSIVE ELEMENT BINDING FACTORs (ABFs) in ABA Signaling in Different Developmental Stages in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Genomics Complements Quantitative Genetics in Identifying Disease-Gene Associations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Functional genomics bridges the gap between quantitative genetics and molecular biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional Genomics, Biological Sciences, Weinberg College of Arts and Sciences, 2026 Winter: Class Descriptions - Northwestern University [class-descriptions.northwestern.edu]
- 7. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 8. ABA Signaling Pathway - Proteopedia, life in 3D [proteopedia.org]
- 9. Integration of Abscisic Acid Signaling with Other Signaling Pathways in Plant Stress Responses and Development [mdpi.com]
- 10. Protocol for in vivo CRISPR screening using selective CRISPR antigen removal lentiviral vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. broadinstitute.org [broadinstitute.org]
- 12. Introducing synthetic thermostable RNase inhibitors to single-cell RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sample to Insight - QIAGEN [qiagen.com]
- 14. mdpi.com [mdpi.com]
- 15. Antibody-Based Proteomics Protocols and Workflow | BCM [bcm.edu]
- 16. proteomics.ucdavis.edu [proteomics.ucdavis.edu]
- 17. A Protocol Fast-Tracking Sample Preparation for Proteomics of Formalin Fixed Paraffin Embedded Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Fast-Tracking Sample Preparation Protocol for Proteomics of Formalin-Fixed Paraffin-Embedded Tumor Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AB-005: A Novel MEK1/2 Inhibitor for Target Validation
For Research Use Only. Not for use in diagnostic procedures.
Introduction
AB-005 is a potent and selective, ATP-non-competitive small molecule inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase 1 and 2). The Ras-Raf-MEK-ERK signaling pathway is a critical intracellular cascade that regulates fundamental cellular processes including proliferation, differentiation, survival, and apoptosis.[1][2][3] Dysregulation of this pathway, often through mutations in BRAF and RAS genes, is a common driver in many human cancers.[4][5] As the direct downstream effectors of RAF kinases and the sole activators of ERK1 and ERK2, MEK1/2 represent a key node for therapeutic intervention.[4]
These application notes provide detailed protocols for utilizing this compound as a chemical probe to validate MEK1/2 as a therapeutic target in cancer cell lines. The included methodologies cover biochemical confirmation of enzymatic inhibition, cellular target engagement, and assessment of downstream phenotypic effects.
This compound Characteristics
| Property | Value | Reference |
| Target(s) | MEK1, MEK2 | [4] |
| Mechanism of Action | Allosteric, ATP-non-competitive inhibitor | [4] |
| Formulation | Provided as a 10 mM solution in DMSO | |
| Storage | Store at -20°C, protected from light |
Data Presentation: In Vitro Profile of this compound
The following table summarizes the in vitro activity of this compound in biochemical and cell-based assays. This data is representative and serves as a guide for experimental design.
| Assay Type | Target/Cell Line | Parameter | Value (nM) |
| Biochemical Kinase Assay | Recombinant Human MEK1 | IC50 | 14 |
| Biochemical Kinase Assay | Recombinant Human MEK2 | IC50 | 14 |
| Cellular p-ERK1/2 Assay | SK-MEL-28 (BRAF V600E) | IC50 | < 40 |
| Cellular p-ERK1/2 Assay | HCT116 (KRAS G13D) | IC50 | < 40 |
| Cell Proliferation Assay | SK-MEL-28 (BRAF V600E) | GI50 | ~50 |
| Cell Proliferation Assay | HCT116 (KRAS G13D) | GI50 | ~75 |
IC50 (Half-maximal inhibitory concentration) is the concentration of inhibitor required to reduce enzyme activity or a cellular response by 50%.[6] GI50 (Half-maximal growth inhibition) is the concentration of inhibitor required to reduce cell growth by 50%.
Signaling Pathway Diagram
The diagram below illustrates the canonical Ras-Raf-MEK-ERK signaling cascade and the point of intervention for this compound. Growth factor binding to a receptor tyrosine kinase (RTK) initiates a signaling cascade that activates Ras, which in turn activates Raf. Raf phosphorylates and activates MEK, which then phosphorylates and activates ERK. Activated ERK translocates to the nucleus to regulate gene expression related to cell proliferation and survival.[1][7][8] this compound binds to MEK1/2, preventing the phosphorylation and subsequent activation of ERK1/2.
Caption: The Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Biochemical MEK1/2 Kinase Assay
This protocol is designed to quantify the direct inhibitory effect of this compound on the enzymatic activity of recombinant MEK1/2. The ADP-Glo™ Kinase Assay is a suitable method that measures ADP production, which is proportional to kinase activity.[9]
Workflow Diagram:
Caption: Workflow for the in vitro biochemical MEK1/2 kinase assay.
Materials:
-
Recombinant active MEK1 or MEK2 enzyme
-
Recombinant inactive ERK2 substrate
-
This compound
-
ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate-reading luminometer
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound into the kinase reaction buffer.
-
To the wells of a 384-well plate, add this compound dilutions or a DMSO vehicle control.
-
Add a mix of MEK1/2 enzyme and inactive ERK2 substrate to each well. Pre-incubate for 10-15 minutes at room temperature.[10]
-
Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at 30°C.[10]
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[10]
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[10]
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Western Blot for Cellular Phospho-ERK1/2 Inhibition
This protocol assesses the ability of this compound to engage its target in a cellular context by measuring the phosphorylation of ERK1/2, the direct substrate of MEK1/2.[11][12]
Materials:
-
Cancer cell line of interest (e.g., SK-MEL-28, HCT116)
-
Complete cell culture medium
-
This compound
-
Ice-cold PBS
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Once they reach 70-80% confluency, treat the cells with a serial dilution of this compound (e.g., 0-1000 nM) for 2-4 hours. Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[13]
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature.[13] b. Incubate the membrane with the primary antibody against phospho-ERK1/2 (typically 1:1000 dilution) overnight at 4°C.[13] c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody (typically 1:5000) for 1 hour at room temperature.[13] e. Wash the membrane three times with TBST.
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[14]
-
Stripping and Re-probing: To ensure equal protein loading, the same membrane should be stripped and re-probed with an antibody against total ERK1/2.[15]
-
Analysis: Quantify the band intensities for both phospho-ERK and total ERK. Normalize the phospho-ERK signal to the total ERK signal for each sample. Plot the normalized signal against the this compound concentration to determine the cellular IC50.[13]
Cell Viability/Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[16][17] It is used to determine the anti-proliferative effect of this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with SDS)[18][19]
-
96-well clear tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Allow cells to adhere overnight.[19]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the appropriate wells. Include wells with medium only (background), and cells with DMSO vehicle (control).
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO₂ incubator.[19]
-
MTT Addition: Add 10-20 µL of the MTT stock solution to each well and incubate for an additional 3-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[16][18]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[16][19]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle control. Plot the percent viability against the logarithm of the this compound concentration to determine the GI50 value.
References
- 1. cusabio.com [cusabio.com]
- 2. sinobiological.com [sinobiological.com]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. benchchem.com [benchchem.com]
- 5. From basic research to clinical development of MEK1/2 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 8. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 9. A Chemical Probe Strategy for Interrogating Inhibitor Selectivity Across the MEK Kinase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. MTT (Assay protocol [protocols.io]
Application Notes and Protocols for AB-005 in Specific Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The designation "AB-005" has been attributed to distinct therapeutic candidates in preclinical and clinical development. This document provides detailed application notes and protocols for two such entities: A-005 , a novel brain-penetrant allosteric TYK2 inhibitor for neuroinflammatory diseases, and FZ-AD005 , a DLL3-targeted antibody-drug conjugate for small cell lung cancer. These notes are intended to guide researchers in designing and executing experiments to evaluate these or similar compounds in relevant disease models.
Part 1: A-005 in a Neuroinflammatory Disease Model
Background and Mechanism of Action
A-005 is a potential first-in-class, orally bioavailable, allosteric inhibitor of Tyrosine Kinase 2 (TYK2) designed to penetrate the central nervous system (CNS).[1] TYK2 is a member of the Janus kinase (JAK) family and is crucial for signaling pathways of key pro-inflammatory cytokines such as IL-12, IL-23, and Type I interferons (IFNs).[2][3] By inhibiting TYK2, A-005 is expected to modulate the inflammatory responses implicated in neuroinflammatory and neurodegenerative diseases like Multiple Sclerosis (MS) and Parkinson's Disease. Preclinical studies have demonstrated its ability to inhibit TYK2 pathway activation in immune cells and microglia, and to efficiently cross the blood-brain barrier.[2]
Signaling Pathway
A-005 allosterically inhibits TYK2, preventing the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. This blockade disrupts the signaling cascade initiated by cytokines like IL-23 and IFNα, which are pivotal in the pathogenesis of autoimmune and neuroinflammatory conditions.
Application in Experimental Autoimmune Encephalomyelitis (EAE) Model
A-005 has been evaluated in the Experimental Autoimmune Encephalomyelitis (EAE) mouse model, a widely used preclinical model for Multiple Sclerosis.
| Parameter | Result | Disease Model | Reference |
| In Vitro Potency | Highly potent inhibition of TYK2 pathway activation in human whole blood, PBMCs, and microglial cells. | Cellular Assays | [2] |
| CNS Penetration | Efficiently crosses the blood-brain barrier. | Microdialysis study in rats | |
| In Vivo Efficacy | Significantly reduced EAE clinical scores when administered prophylactically or therapeutically. | Mouse EAE Model |
This protocol provides a general framework. Specific parameters such as mouse strain, myelin antigen, and dosage should be optimized based on laboratory standards and preliminary studies.
Materials:
-
Female C57BL/6 mice, 8-10 weeks old.
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide.
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Pertussis toxin.
-
A-005, formulated for oral administration.
-
Vehicle control.
Procedure:
-
EAE Induction (Day 0):
-
Emulsify MOG35-55 in CFA.
-
Subcutaneously immunize mice with the MOG/CFA emulsion at two sites on the flank.
-
Administer pertussis toxin intraperitoneally.
-
-
Pertussis Toxin Boost (Day 2):
-
Administer a second dose of pertussis toxin intraperitoneally.
-
-
A-005 Administration:
-
Prophylactic Treatment: Begin daily oral administration of A-005 or vehicle on Day 0 and continue throughout the study.
-
Therapeutic Treatment: Begin daily oral administration of A-005 or vehicle upon the first signs of clinical symptoms (e.g., limp tail).
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE and record scores based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).
-
Record body weight daily.
-
-
Endpoint Analysis:
-
At the study endpoint, perfuse mice and collect brain and spinal cord for histopathological analysis (e.g., H&E staining for inflammation, Luxol fast blue for demyelination).
-
Isolate splenocytes or lymphocytes from the CNS for ex vivo analysis of cytokine production or immune cell populations by flow cytometry.
-
Part 2: FZ-AD005 in a Small Cell Lung Cancer (SCLC) Model
Background and Mechanism of Action
FZ-AD005 is a novel antibody-drug conjugate (ADC) targeting Delta-like ligand 3 (DLL3), a protein overexpressed in small cell lung cancer (SCLC) and other neuroendocrine tumors.[4][5] It is composed of a humanized anti-DLL3 monoclonal antibody (FZ-A038) linked to a topoisomerase I inhibitor payload (a derivative of exatecan, DXd) via a protease-cleavable valine-alanine linker.[5][6] Upon binding to DLL3 on tumor cells, FZ-AD005 is internalized, and the payload is released, leading to DNA damage, cell cycle arrest, and apoptosis.[6] FZ-AD005 also exhibits a bystander killing effect on neighboring tumor cells.[6]
Signaling and Cytotoxic Pathway
The mechanism of action of FZ-AD005 involves targeted delivery of a cytotoxic payload to DLL3-expressing cancer cells.
Application in SCLC Xenograft Models
FZ-AD005 has demonstrated significant antitumor activity in both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of SCLC.[4][5][7]
| Parameter | Result | Disease Model | Reference |
| In Vitro Cytotoxicity (IC50) | 0.152 - 4.295 nM | DMS53, DMS79, NCI-H1105, NCI-H2227 SCLC cell lines | [4] |
| In Vivo Efficacy (TGI) | 94.19% (3 mg/kg), 97.13% (5 mg/kg) | NCI-H82 CDX model | [4] |
| In Vivo Efficacy (TGI) | 86.21% (2.5 mg/kg), 94.53% (5 mg/kg), 95.54% (10 mg/kg) | NCI-H889 CDX model | [4] |
| In Vivo Efficacy | Complete tumor eradication (6 mg/kg) | LU5236 PDX model | [4] |
TGI: Tumor Growth Inhibition
This protocol outlines a general procedure for evaluating FZ-AD005 in an SCLC xenograft model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NSG mice).
-
DLL3-positive SCLC cell line (e.g., NCI-H82, NCI-H889) or PDX tissue.
-
Matrigel or other appropriate extracellular matrix.
-
FZ-AD005, formulated for intravenous injection.
-
Vehicle control.
Procedure:
-
Tumor Implantation:
-
Resuspend SCLC cells in a mixture of media and Matrigel.
-
Subcutaneously inject the cell suspension into the right flank of the mice.
-
For PDX models, implant small tumor fragments subcutaneously.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by caliper measurements (Volume = 0.5 x Length x Width²).
-
Once tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups.
-
-
FZ-AD005 Administration:
-
Administer FZ-AD005 or vehicle control intravenously via the tail vein.
-
The dosing schedule should be determined based on pharmacokinetic and tolerability studies (e.g., once every week for 3 weeks).
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health of the animals.
-
-
Endpoint Analysis:
-
Calculate Tumor Growth Inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Collect blood samples at various time points for pharmacokinetic analysis of FZ-AD005.
-
At the study endpoint, excise tumors for weight measurement, immunohistochemistry (to assess target engagement, apoptosis markers, etc.), and other biomarker analyses.
-
Disclaimer
These protocols are intended as a general guide. Researchers should adapt these methodologies to their specific experimental needs and ensure compliance with all institutional and regulatory guidelines for animal welfare and laboratory safety.
References
- 1. Alumis Presents Preclinical Data for Allosteric TYK2 [globenewswire.com]
- 2. alumis.com [alumis.com]
- 3. alumis.com [alumis.com]
- 4. FZ-AD005 overcomes shortcomings of other DLL3-targeted ADC for small-cell lung cancer | BioWorld [bioworld.com]
- 5. FZ-AD005, a Novel DLL3-Targeted Antibody-Drug Conjugate with Topoisomerase I Inhibitor, Shows Potent Antitumor Activity in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. FZ-AD005, a Novel DLL3-Targeted Antibody–Drug Conjugate with Topoisomerase I Inhibitor, Shows Potent Antitumor Activity in Preclinical Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Generation of a Dose-Response Curve for the Novel Kinase Inhibitor AB-005
Introduction
AB-005 is a novel small molecule inhibitor targeting a key kinase in a critical intracellular signaling pathway implicated in cell proliferation and survival. To characterize the potency of this compound, it is essential to generate a dose-response curve, which graphically represents the relationship between the concentration of the drug and its biological effect. These protocols provide a comprehensive framework for determining the half-maximal inhibitory concentration (IC50) of this compound using a cell-based viability assay and for confirming its mechanism of action via western blot analysis. The methods described herein are fundamental for preclinical drug development and are intended for researchers, scientists, and drug development professionals.
Mechanism of Action: this compound Signaling Pathway
This compound is designed to selectively inhibit the serine/threonine kinase AKT (also known as Protein Kinase B), a central node in the PI3K/AKT/mTOR signaling pathway. This pathway is frequently hyperactivated in various cancers, leading to uncontrolled cell growth and resistance to apoptosis. This compound exerts its effect by preventing the phosphorylation and subsequent activation of AKT, thereby inhibiting downstream signaling and reducing cell viability.
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination
This protocol details the use of a luminescence-based assay to measure cell viability as a function of this compound concentration. The IC50 value, representing the concentration at which 50% of cell viability is inhibited, will be derived from this data.[1]
Materials
-
Target cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
White, clear-bottom 96-well assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer plate reader
-
CO2 incubator (37°C, 5% CO2)
Experimental Workflow
Procedure
-
Cell Seeding: a. Culture cells to approximately 80% confluency. b. Harvest cells using Trypsin-EDTA and perform a cell count. c. Dilute cells to a seeding density of 5,000 cells/100 µL in complete medium. d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate for 24 hours to allow for cell attachment.[2]
-
Compound Preparation: a. Prepare a 2X working stock of the highest concentration of this compound in culture medium (e.g., 200 µM). b. Perform 1:10 serial dilutions in culture medium to create a range of concentrations. A typical range would span from 100 µM to 1 nM.[1] c. Prepare a vehicle control (e.g., 0.2% DMSO in medium) and a positive control (e.g., a known inhibitor).[2]
-
Cell Treatment: a. Carefully remove the medium from the cell plate. b. Add 100 µL of the appropriate this compound dilution or control to each well. It is recommended to perform each treatment in triplicate.[2]
-
Incubation: a. Incubate the treated plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay Readout: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. b. Add 100 µL of CellTiter-Glo® reagent to each well. c. Mix contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence using a microplate reader.
Data Analysis
-
Average the triplicate readings for each concentration.
-
Subtract the background luminescence (media-only wells).
-
Normalize the data by setting the vehicle control as 100% viability and a "no cells" control as 0% viability.
-
Plot percent viability against the log of the this compound concentration.
-
Use a non-linear regression model (four-parameter variable slope) to fit a sigmoidal curve to the data and determine the IC50 value.[3][4]
Protocol 2: Western Blot for Pathway Inhibition
This protocol is used to confirm that this compound inhibits the phosphorylation of AKT at the molecular level.
Materials
-
6-well plates
-
Treated cell lysates (from cells exposed to various this compound concentrations)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure
-
Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat cells with varying concentrations of this compound (e.g., 0, 0.1x IC50, 1x IC50, 10x IC50) for 2-4 hours. c. Wash cells with cold PBS and lyse with RIPA buffer. d. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: a. Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel. b. Run the gel to separate proteins by size. c. Transfer proteins to a nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane for 1 hour in blocking buffer. b. Incubate with primary antibody (e.g., anti-phospho-AKT, 1:1000 dilution) overnight at 4°C. c. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash again and apply ECL substrate.
-
Detection: a. Image the blot using a chemiluminescence detection system. b. Strip the membrane and re-probe for total-AKT and GAPDH (as a loading control).
Data Presentation
Quantitative data should be organized for clarity and ease of comparison.
Table 1: Hypothetical Cell Viability Data for this compound
| This compound Conc. (nM) | Log [this compound] | Avg. Luminescence (RLU) | % Viability |
|---|---|---|---|
| 0 (Vehicle) | - | 850,000 | 100.0% |
| 1 | 0 | 845,000 | 99.4% |
| 10 | 1 | 790,500 | 93.0% |
| 50 | 1.7 | 595,000 | 70.0% |
| 100 | 2.0 | 427,500 | 50.3% |
| 500 | 2.7 | 127,500 | 15.0% |
| 1000 | 3.0 | 86,000 | 10.1% |
| 10000 | 4.0 | 85,000 | 10.0% |
Table 2: Dose-Response Curve Parameters
| Parameter | Description | Value |
|---|---|---|
| IC50 | The concentration of this compound that inhibits 50% of cell viability. | 100 nM |
| Hill Slope | Describes the steepness of the dose-response curve. | -1.2 |
| Top Plateau | The maximal response (100% viability). | 100% |
| Bottom Plateau | The minimal response at saturating concentrations. | 10.0% |
Logical Relationship Diagram
The protocols outlined in these application notes provide a robust framework for characterizing the dose-response relationship of the novel kinase inhibitor this compound.[1] By systematically measuring its effect on cell viability, researchers can determine a precise IC50 value, a critical parameter for evaluating drug potency. Furthermore, confirming the inhibition of the intended molecular target, phospho-AKT, validates the compound's mechanism of action. The consistent and reproducible generation of this data is an essential step in the preclinical development of new therapeutic agents.
References
Application Notes: Measuring the Binding Affinity of Therapeutic Antibody AB-005
Introduction
The binding affinity of a therapeutic antibody to its target is a critical parameter in drug development, influencing its potency, specificity, and overall efficacy. A high-affinity interaction is often desirable for achieving a therapeutic effect at low antibody concentrations, thereby minimizing potential off-target effects and reducing the required dosage. The dissociation constant (KD), which represents the concentration of antibody required to occupy 50% of the target binding sites at equilibrium, is the primary metric for quantifying binding affinity. A lower KD value indicates a higher binding affinity.
These application notes provide an overview of common techniques and detailed protocols for measuring the binding affinity of the hypothetical therapeutic antibody AB-005 to its designated target, Target-X.
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free optical technique that measures the binding of an analyte (this compound) in a mobile phase to a ligand (Target-X) immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. By monitoring these changes over time, the association (ka) and dissociation (kd) rate constants can be determined, and the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).
Experimental Protocol:
-
Immobilization of Target-X:
-
Equilibrate the sensor chip (e.g., a CM5 chip) with a running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject Target-X (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., 1000-2000 Resonance Units, RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.
-
-
Binding Analysis of this compound:
-
Prepare a series of dilutions of this compound in the running buffer (e.g., 0 nM, 1.25 nM, 2.5 nM, 5 nM, 10 nM, 20 nM).
-
Inject the this compound dilutions sequentially over the immobilized Target-X surface, starting with the lowest concentration. Each injection cycle should consist of:
-
Association Phase: Flow this compound over the surface for a defined period (e.g., 180 seconds) to monitor binding.
-
Dissociation Phase: Flow running buffer over the surface to monitor the dissociation of the this compound/Target-X complex (e.g., for 600 seconds).
-
-
Include a buffer-only injection (0 nM this compound) to serve as a reference for baseline drift.
-
-
Regeneration:
-
After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the this compound/Target-X interaction without denaturing the immobilized Target-X (e.g., 10 mM glycine-HCl, pH 1.5).
-
-
Data Analysis:
-
Subtract the reference channel data from the active channel data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the analysis software to determine ka, kd, and KD.
-
Data Presentation:
| Parameter | Value |
| Association Rate (ka) (1/Ms) | 1.5 x 10^5 |
| Dissociation Rate (kd) (1/s) | 7.5 x 10^-4 |
| Dissociation Constant (KD) (nM) | 5.0 |
Experimental Workflow:
SPR Experimental Workflow
Bio-Layer Interferometry (BLI)
Principle: BLI is another label-free technique that measures biomolecular interactions in real-time. A biosensor tip is coated with a proprietary matrix, and changes in the interference pattern of white light reflected from the tip's surface are measured. When a ligand is immobilized on the tip and an analyte binds, the thickness of the biological layer increases, causing a wavelength shift that is proportional to the number of bound molecules.
Experimental Protocol:
-
Sensor Hydration and Baseline:
-
Hydrate streptavidin-coated biosensor tips in the running buffer (e.g., Kinetics Buffer: PBS, 0.02% Tween 20, 0.1% BSA) for at least 10 minutes.
-
Establish a stable baseline by immersing the tips in running buffer in a 96-well plate.
-
-
Immobilization of Biotinylated Target-X:
-
Biotinylate Target-X using standard protocols.
-
Load the biotinylated Target-X onto the streptavidin biosensor tips by immersing them in wells containing the target (e.g., at 20 µg/mL) until a stable signal is reached.
-
-
Association and Dissociation:
-
Prepare a serial dilution of this compound in running buffer in a 96-well plate (e.g., 100 nM down to 1.56 nM, plus a zero-concentration control).
-
Measure association by moving the Target-X-loaded tips into the wells containing the this compound dilutions for a set time (e.g., 300 seconds).
-
Measure dissociation by moving the tips back into wells containing only running buffer for a set time (e.g., 600 seconds).
-
-
Data Analysis:
-
Align the data to the baseline and the start of the association/dissociation steps.
-
Subtract the signal from the reference sensor (no this compound) from the signals of the sample sensors.
-
Globally fit the processed curves to a 1:1 binding model to obtain ka, kd, and KD.
-
Data Presentation:
| Parameter | Value |
| Association Rate (ka) (1/Ms) | 1.8 x 10^5 |
| Dissociation Rate (kd) (1/s) | 8.1 x 10^-4 |
| Dissociation Constant (KD) (nM) | 4.5 |
Experimental Workflow:
BLI Experimental Workflow
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change that occurs upon binding of two molecules. It is the only technique that can directly determine all thermodynamic parameters of an interaction (enthalpy ΔH, entropy ΔS, and stoichiometry N) in a single experiment, in addition to the binding affinity (KD). A solution of the ligand (this compound) is titrated into a sample cell containing the analyte (Target-X), and the minute heat changes are measured.
Experimental Protocol:
-
Sample Preparation:
-
Dialyze both this compound and Target-X extensively against the same buffer (e.g., PBS, pH 7.4) to minimize buffer mismatch effects.
-
Determine the protein concentrations accurately.
-
Degas both solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load Target-X into the sample cell at a concentration that is 10-50 times the expected KD (e.g., 10 µM).
-
Load this compound into the injection syringe at a concentration that is 10-20 times that of Target-X (e.g., 150 µM).
-
Set the experimental parameters (e.g., cell temperature at 25°C, stirring speed at 750 rpm).
-
Perform a series of small, sequential injections (e.g., 20 injections of 2 µL each) of this compound into the Target-X solution.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat released or absorbed per injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to Target-X.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding model) to calculate KD, ΔH, and N.
-
Data Presentation:
| Parameter | Value |
| Stoichiometry (N) | 2.1 |
| Enthalpy (ΔH) (kcal/mol) | -12.5 |
| Dissociation Constant (KD) (nM) | 6.2 |
Hypothetical Signaling Pathway of Target-X
The binding of this compound to Target-X is designed to inhibit its downstream signaling, which is implicated in disease progression. Understanding the binding affinity is crucial for predicting the concentration of this compound required to effectively block this pathway.
Inhibitory action of this compound on the Target-X signaling pathway.
Summary and Comparison of Techniques
| Technique | Principle | Throughput | Sample Consumption | Key Advantages | Key Considerations |
| SPR | Mass change on sensor surface | Medium | Low | Real-time kinetics (ka, kd), high sensitivity | Immobilization can affect protein activity, requires specialized equipment |
| BLI | Optical layer thickness change | High | Low | Real-time kinetics, crude samples can be used, high throughput | Lower sensitivity than SPR, immobilization required |
| ITC | Heat change upon binding | Low | High | Label-free, solution-based, provides full thermodynamic profile (ΔH, ΔS) | Low throughput, requires high sample concentration and purity |
Troubleshooting & Optimization
troubleshooting AB-005 solubility issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the compound AB-005. The information is presented in a question-and-answer format to directly address common solubility issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor aqueous solubility for this compound?
A1: The poor aqueous solubility of this compound is primarily due to its physicochemical properties. Key contributing factors include high lipophilicity (a high LogP value), which indicates a preference for non-polar environments over water, and potentially high crystal lattice energy, which requires significant energy to break the solid-state structure for dissolution.[1] For ionizable compounds like this compound, solubility is also highly dependent on the pH of the solution.[1]
Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What is happening?
A2: This phenomenon is common and is known as precipitation upon dilution.[1] Dimethyl sulfoxide (B87167) (DMSO) is a strong organic solvent that can dissolve lipophilic compounds like this compound at high concentrations. When this concentrated DMSO stock is introduced into an aqueous buffer, the overall solvent properties change dramatically. The DMSO concentration drops, and the solution becomes predominantly aqueous. Since this compound has low solubility in water, it crashes out of the solution, forming a precipitate.
Q3: How does pH affect the solubility of this compound?
A3: this compound is a weakly basic compound. Its solubility is significantly influenced by the pH of the aqueous medium.[] In acidic conditions (lower pH), the molecule can become protonated, leading to the formation of a more soluble salt form. Conversely, in neutral or basic conditions (higher pH), the compound exists in its less soluble, non-ionized form. Therefore, adjusting the pH to a more acidic range can be an effective strategy to increase its solubility.[][3]
Physicochemical Properties of this compound
The following table summarizes the key physicochemical properties of this compound that influence its solubility.
| Property | Value | Implication for Solubility |
| Molecular Weight | 352.5 g/mol | Moderate molecular weight. |
| LogP | 4.2 | High lipophilicity, predicting low aqueous solubility.[1] |
| pKa | 7.5 | Weakly basic nature; solubility is pH-dependent.[3] |
| Formulation | Crystalline Solid | Energy is required to overcome crystal lattice forces.[1] |
Solubility Data for this compound
This table provides solubility data for this compound in various common solvents and buffer conditions.
| Solvent / Buffer | Concentration | Temperature |
| DMSO | > 100 mg/mL | 25°C |
| Ethanol | 1 mg/mL | 25°C |
| Methanol | 1 mg/mL | 25°C |
| DMF | 10 mg/mL | 25°C |
| PBS (pH 7.2) with 1:3 DMF | 0.25 mg/mL | 25°C |
| Phosphate Buffer (pH 6.5) | 5 µg/mL | 37°C |
| Acetate Buffer (pH 4.5) | 85 µg/mL | 37°C |
Data is compiled for hypothetical compound this compound based on typical characteristics of poorly soluble small molecules.[4]
Troubleshooting Guides
Issue: this compound Precipitates During My Cell-Based Assay
This guide provides a step-by-step approach to troubleshoot and resolve precipitation issues when applying this compound to aqueous cell culture media.
Caption: Troubleshooting workflow for this compound precipitation in assays.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for preparing a standard 10 mM stock solution of this compound.
Materials:
-
This compound (crystalline solid, MW: 352.5 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate Mass: Determine the mass of this compound required. For 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 352.5 g/mol * (1000 mg / 1 g) = 3.525 mg
-
-
Weigh Compound: Carefully weigh out 3.525 mg of this compound and place it into a clean microcentrifuge tube.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if dissolution is slow.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
Protocol 2: Kinetic Solubility Assay by Nephelometry
This protocol outlines a high-throughput method to determine the kinetic solubility of this compound, which is the apparent solubility when a compound is rapidly diluted from a DMSO stock into an aqueous buffer.[5][6][7]
Caption: Workflow for a kinetic solubility assay using nephelometry.
Detailed Steps:
-
Stock Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO as described in Protocol 1.
-
Serial Dilution: In a separate 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.078 mM).[1]
-
Buffer Dispensing: Add 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to the wells of a clear, flat-bottom 96-well plate.[1]
-
Compound Addition: Add 2 µL of each concentration from the DMSO serial dilution plate to the corresponding wells containing the aqueous buffer. This results in a final DMSO concentration of 1%.[1]
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for 2 hours with gentle shaking to allow for equilibration.[1][5]
-
Measurement: Measure the turbidity or light scattering of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not result in a significant increase in turbidity compared to the buffer-only control wells.
References
Technical Support Center: Optimizing AB-005 Dosage for In Vitro Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of AB-005, a brain-penetrant, allosteric TYK2 inhibitor, for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a first-in-class, orally bioavailable, allosteric inhibitor of Tyrosine Kinase 2 (TYK2). Unlike traditional kinase inhibitors that target the highly conserved ATP-binding site, this compound binds to the regulatory pseudokinase (JH2) domain of TYK2. This allosteric inhibition stabilizes an inactive conformation of the enzyme, preventing its activation and downstream signaling. TYK2 is a key mediator of signaling for various pro-inflammatory cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFN-α/β). By inhibiting TYK2, this compound blocks the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are crucial for the inflammatory response. Recent data indicates that this compound can cross the blood-brain barrier, making it a candidate for studying neuroinflammatory and neurodegenerative diseases.[1][2][3]
Q2: What is a good starting concentration range for this compound in cell-based assays?
A2: For initial dose-response experiments with a novel allosteric inhibitor like this compound, a broad concentration range is recommended, typically spanning from low nanomolar to high micromolar (e.g., 1 nM to 10 µM). This allows for the determination of the IC50 (half-maximal inhibitory concentration) and the full dynamic range of the compound's effect. For reference, the allosteric TYK2 inhibitor deucravacitinib (B606291) has shown potent inhibition in cellular assays with IC50 values in the low nanomolar range (2–19 nM) for suppressing IL-12, IL-23, and IFN-α signaling.[4][5] Preclinical data for this compound suggests it achieves maximal TYK2 inhibition across a broad dose range and exceeds IC90 levels in cell-based assays.[1][2]
Q3: Which cell lines are suitable for in vitro studies with this compound?
A3: The choice of cell line will depend on the specific signaling pathway being investigated. Suitable cell lines should express the target cytokine receptors and TYK2. Examples include:
-
Human T-cell lines (e.g., Jurkat, Kit225): For studying IL-2 or other T-cell-related cytokine signaling.
-
Human peripheral blood mononuclear cells (PBMCs): A more physiologically relevant model for studying immune responses.
-
Human whole blood: Can be used for assays measuring cytokine production or STAT phosphorylation in a complex biological matrix.
-
Astrocytes and Microglia (iPSC-derived): For investigating the effects of this compound on neuroinflammation.[6]
-
THP-1 cells (human monocytic cell line): Can be used to study IFNα-induced STAT phosphorylation.
Q4: How long should I incubate my cells with this compound before assessing its effect?
A4: The optimal incubation time depends on the assay and the cellular process being measured.
-
For signaling pathway studies (e.g., STAT phosphorylation): Shorter incubation times are generally sufficient. A pre-incubation with this compound for 1-2 hours before cytokine stimulation is a common starting point.
-
For functional assays (e.g., cytokine production, cell proliferation, gene expression): Longer incubation times (e.g., 24, 48, or 72 hours) may be necessary to observe a significant effect.
It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific assay and cell line.
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability between replicate wells | 1. Inconsistent cell seeding density.2. Pipetting errors during compound dilution or addition.3. Edge effects in multi-well plates.4. Incomplete mixing of reagents. | 1. Ensure a homogenous single-cell suspension before seeding.2. Use calibrated pipettes and proper pipetting techniques. Consider using a serial dilution approach.3. Avoid using the outer wells of the plate, or fill them with a buffer to maintain humidity.4. Gently mix the plate after each reagent addition. |
| No or low inhibitory effect observed | 1. Suboptimal concentration range.2. Insufficient incubation time.3. Low or absent TYK2 expression in the chosen cell line.4. Compound degradation.5. Cell line resistance. | 1. Test a broader range of this compound concentrations (e.g., 0.1 nM to 50 µM).2. Perform a time-course experiment to determine the optimal incubation period.3. Confirm TYK2 expression in your cell line using techniques like Western blot or qPCR.4. Prepare fresh stock solutions and dilutions for each experiment. Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles.5. Consider using a different, more sensitive cell line. |
| Precipitation of this compound in culture medium | 1. The concentration of this compound exceeds its solubility in the aqueous medium.2. High final concentration of the solvent (e.g., DMSO). | 1. Lower the final concentration of this compound.2. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%). Prepare intermediate dilutions in culture medium to minimize solvent shock. |
| Discrepancy between biochemical and cell-based assay results | 1. Poor cell permeability of the compound.2. The compound is being actively transported out of the cells.3. The compound is metabolized by the cells. | 1. While this compound is designed to be orally bioavailable, permeability can vary between cell lines. Consider using cell lines with known transporter expression profiles.2. Investigate the expression of drug efflux pumps in your cell line.3. Assess the metabolic stability of this compound in your cell culture system. |
Quantitative Data
Due to the early stage of development for this compound, extensive quantitative in vitro data is not yet publicly available. However, data from the closely related allosteric TYK2 inhibitor, deucravacitinib, can provide a useful reference for experimental design.
Table 1: In Vitro IC50 Values for Deucravacitinib [4][5]
| Assay Type | Target Pathway | Cell Type / System | IC50 (nM) |
| Biochemical | TYK2 Binding (Probe Displacement) | Purified Enzyme | 0.2 |
| Cellular | IL-12 Signaling | Cellular Assays | 2 - 19 |
| Cellular | IL-23 Signaling | Cellular Assays | 2 - 19 |
| Cellular | IFN-α Signaling | Cellular Assays | 2 - 19 |
| Cellular | IL-2 Signaling (JAK1/3) | T-cells | >200-fold selective for TYK2 |
| Cellular | EPO Signaling (JAK2) | TF-1 cells | >3000-fold selective for TYK2 |
Table 2: In Vitro Whole Blood IC50 Values for TYK2 Inhibitors [4][7]
| Compound | Signaling Pathway | Endpoint | IC50 (nM) |
| Deucravacitinib | TYK2/JAK2 (IL-12) | IFN-γ production | 14 |
| Tofacitinib | TYK2/JAK2 (IL-12) | IFN-γ production | 1680 |
| Upadacitinib | TYK2/JAK2 (IL-12) | IFN-γ production | 780 |
| Baricitinib | TYK2/JAK2 (IL-12) | IFN-γ production | 1410 |
Experimental Protocols
Protocol: Cell-Based Assay for Measuring Inhibition of IL-12-Induced STAT4 Phosphorylation
This protocol describes a method to assess the in vitro potency of this compound by measuring its ability to inhibit the phosphorylation of STAT4 in response to IL-12 stimulation in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
This compound
-
Human PBMCs
-
RPMI 1640 medium supplemented with 10% FBS
-
Recombinant Human IL-12
-
Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm™)
-
Phospho-STAT4 (pY693) antibody (e.g., PE-conjugated)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using a density gradient centrifugation method (e.g., Ficoll-Paque™). Resuspend the cells in RPMI 1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in RPMI 1640 to obtain a range of working concentrations (e.g., 2x final concentration).
-
Compound Incubation: Add 50 µL of the cell suspension to each well of a 96-well plate. Add 50 µL of the 2x this compound working solutions to the respective wells. Include a vehicle control (DMSO) and an unstimulated control. Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
Cytokine Stimulation: Prepare a 10x stock of recombinant human IL-12 in RPMI 1640. Add 10 µL of the IL-12 stock to each well (except the unstimulated control) to achieve the desired final concentration (e.g., 20 ng/mL). Mix gently and incubate at 37°C for 15-30 minutes.
-
Fixation and Permeabilization: Stop the stimulation by adding 100 µL of Fixation/Permeabilization buffer to each well. Incubate at 4°C for 20 minutes.
-
Staining: Wash the cells twice with a permeabilization/wash buffer. Resuspend the cells in the permeabilization/wash buffer containing the PE-conjugated anti-phospho-STAT4 antibody. Incubate in the dark at room temperature for 30-60 minutes.
-
Flow Cytometry Analysis: Wash the cells twice with the permeabilization/wash buffer. Resuspend the cells in flow cytometry staining buffer and acquire data on a flow cytometer, detecting the PE signal.
-
Data Analysis: Gate on the lymphocyte population based on forward and side scatter. Determine the median fluorescence intensity (MFI) of the phospho-STAT4 signal for each condition. Normalize the data to the stimulated control (100% phosphorylation) and the unstimulated control (0% phosphorylation). Plot the percentage of inhibition against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: TYK2-mediated cytokine signaling pathways inhibited by this compound.
Caption: Workflow for determining the IC50 of this compound in a cell-based assay.
Caption: A logical workflow for troubleshooting inconsistent assay results.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. A-005 | Alumis Inc. [alumis.com]
- 3. Alumis Reports Positive Phase 1 Data for CNS Penetrant TYK2 Inhibitor A-005 [synapse.patsnap.com]
- 4. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deucravacitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alumis.com [alumis.com]
- 7. researchgate.net [researchgate.net]
AB-005 experimental variability and controls
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for utilizing the novel experimental compound AB-005. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, and detailed protocols for key assays.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a novel small molecule inhibitor currently under investigation for its anti-neoplastic properties. The proposed mechanism of action involves the induction of intracellular Reactive Oxygen Species (ROS), leading to oxidative stress and subsequent activation of the intrinsic apoptotic pathway.
Q2: How should I prepare and store this compound?
A2: this compound is supplied as a lyophilized powder. For optimal stability, it is recommended to store the lyophilized powder at -20°C. For experimental use, prepare a stock solution (e.g., 10 mM) in sterile DMSO and store in small aliquots at -80°C to minimize freeze-thaw cycles. Avoid repeated exposure to light.
Q3: What is the optimal concentration range for this compound in cell-based assays?
A3: The optimal concentration of this compound is highly dependent on the cell line being used. A preliminary dose-response experiment is crucial to determine the effective concentration range. A common starting point is a logarithmic series of concentrations (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM).[1] For initial range-finding, a broad screening from 1 nM to 100 µM is advisable.[2]
Q4: How long should I incubate cells with this compound?
A4: Incubation time is a critical parameter that should be optimized for your specific cell type and experimental endpoint. A time-course experiment is recommended, treating cells with a fixed concentration of this compound and measuring the effect at various time points (e.g., 12, 24, 48, and 72 hours).[1]
Q5: Is this compound soluble in aqueous media?
A5: this compound has limited solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in cell culture media. Ensure the final DMSO concentration in your experiment is consistent across all conditions and does not exceed a non-toxic level (typically <0.5%).
Troubleshooting Guides
Issue 1: High variability between replicate wells in my cell viability assay.
-
Question: My replicate wells for the same this compound concentration show a high coefficient of variation (CV > 15%). What could be the cause?
-
Answer: High intra-assay variability can stem from several factors:
-
Inconsistent Pipetting: Ensure you are using calibrated pipettes and proper technique. For viscous solutions, consider reverse pipetting.[3]
-
Uneven Cell Seeding: A non-homogenous cell suspension can lead to different cell numbers in each well. Gently mix the cell suspension before and during plating.[1][3]
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter cell growth and compound concentration. It is advisable to fill the outer wells with sterile media or PBS and not use them for experimental samples.[1]
-
Inadequate Reagent Mixing: Ensure thorough but gentle mixing of reagents within the wells.[3]
-
Issue 2: My positive and negative controls are not performing as expected.
-
Question: My positive control (e.g., a known apoptosis inducer) is not showing the expected effect, or my negative control (vehicle only) is showing toxicity. What should I do?
-
Answer: Control failures can invalidate an experiment. Here's what to check:
-
Positive Control Failure: This may indicate a problem with the experimental procedure itself or the reagents used.[4] Confirm that your detection system is working correctly and that the positive control reagent has not degraded.
-
Negative Control Failure (Toxicity): If the vehicle control (e.g., DMSO) is causing cell death, the concentration may be too high. Ensure the final vehicle concentration is consistent across all wells and is at a non-toxic level for your specific cell line.
-
Contamination: Mycoplasma contamination can significantly impact cell health and responsiveness, leading to unreliable results.[3] Regularly test your cell cultures for contamination.
-
Issue 3: this compound is not showing a clear dose-response effect.
-
Question: I am not observing a consistent decrease in cell viability with increasing concentrations of this compound. What could be the issue?
-
Answer: An unclear dose-response relationship can be due to several factors:
-
Solubility Issues: At higher concentrations, this compound may be precipitating out of the solution. Visually inspect the wells for any precipitate.
-
Incorrect Concentration Range: The effective concentration range for your cell line might be narrower or wider than initially tested.
-
Sub-optimal Incubation Time: The chosen incubation time may be too short for the compound to exert its effect or too long, leading to secondary effects.
-
Data Presentation
Table 1: Recommended Concentration Ranges of this compound for Initial Screening in Various Cancer Cell Lines
| Cell Line | Cancer Type | Recommended Starting Concentration Range (µM) |
| A549 | Lung Carcinoma | 0.1 - 100 |
| MCF-7 | Breast Adenocarcinoma | 0.05 - 50 |
| HeLa | Cervical Adenocarcinoma | 0.1 - 100 |
| Jurkat | T-cell Leukemia | 0.01 - 20 |
Table 2: Hypothetical IC50 Values for this compound in Different Cell Lines after 48-hour Incubation
| Cell Line | IC50 (µM) |
| A549 | 12.5 |
| MCF-7 | 8.2 |
| HeLa | 15.8 |
| Jurkat | 2.1 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining cell viability as a function of metabolic activity.[5]
Materials:
-
96-well tissue culture plates
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[5]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[1]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for an additional 4 hours at 37°C or overnight.[5][6]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
Protocol 2: Detection of Apoptosis Markers by Western Blot
This protocol outlines the detection of key apoptosis markers like cleaved Caspase-3 and cleaved PARP.[7]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the optimized time.
-
Harvest cells and wash with cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a protein assay.
-
Denature protein samples by boiling with Laemmli sample buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and capture the chemiluminescent signal.
-
Analyze the band intensities, normalizing to a loading control like β-actin. An increase in cleaved forms of Caspase-3 and PARP indicates apoptosis.
Protocol 3: Cellular Reactive Oxygen Species (ROS) Detection
This protocol uses the cell-permeable probe H2DCFDA to measure intracellular ROS levels.[8]
Materials:
-
Dark, clear-bottomed 96-well plates
-
H2DCFDA stock solution (e.g., 20 mM in DMSO)
-
Assay buffer (e.g., sterile PBS or HBSS)
-
Positive control (e.g., Tert-Butyl hydroperoxide - TBHP)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a dark, clear-bottomed 96-well plate and allow them to adhere overnight.
-
Prepare a fresh working solution of H2DCFDA (e.g., 20 µM) in pre-warmed assay buffer.[8]
-
Remove the culture medium and wash the cells once with assay buffer.
-
Add 100 µL of the H2DCFDA working solution to each well.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
Remove the H2DCFDA solution and wash the cells once with assay buffer.
-
Add 100 µL of medium containing the desired concentrations of this compound. Include a positive control (TBHP) and a vehicle control.
-
Measure the fluorescence immediately or after a short incubation period (e.g., 1 hour) using a fluorescence microplate reader (Excitation/Emission ~495/529 nm).
Visualizations
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Caption: Workflow for evaluating the efficacy of this compound.
Caption: Decision tree for troubleshooting high replicate variability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Scientific control - Wikipedia [en.wikipedia.org]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
Technical Support Center: Preventing AB-005 Degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the small molecule inhibitor, AB-005. This guide addresses common issues related to the stability and degradation of this compound that may be encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent between experiments. What are the common causes?
A1: Inconsistent results with small molecule inhibitors like this compound are a frequent challenge. The primary sources of variability can be categorized into three main areas:
-
Compound-Related Issues: This includes problems with the inhibitor's storage, solubility, and stability. Degradation due to factors like light, pH, and oxidation is a common culprit.
-
Experimental System-Related Issues: This encompasses variability in cell culture conditions, such as cell passage number and density.[1]
-
Assay-Related Issues: This relates to inconsistencies in reagent preparation, incubation times, and the instrumentation used for readouts.[1]
A systematic approach to troubleshooting, starting with the compound itself, is recommended to identify the root cause of the inconsistency.[2]
Q2: What are the primary factors that can cause this compound to degrade in cell culture media?
A2: Several factors can contribute to the degradation of a small molecule inhibitor in cell culture media. These include:
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[3]
-
pH of the Media: The stability of many compounds is pH-dependent. Both acidic and alkaline conditions can catalyze degradation reactions like hydrolysis.[4][5][6]
-
Exposure to Light: If this compound is photosensitive, exposure to ambient lab light or even specific wavelengths can lead to photodegradation.[7][8][9]
-
Oxidation: The presence of dissolved oxygen in the media or exposure to atmospheric oxygen can lead to oxidative degradation.[10][11]
-
Reactive Species in Media: Components in the serum or the media itself can sometimes react with or metabolize the inhibitor.[3]
Q3: How can I determine if this compound is degrading in my experiment?
A3: Signs of inhibitor degradation include a gradual or sudden loss of the expected biological effect, a decrease in potency (requiring higher concentrations to achieve the same effect), and the appearance of unexpected cellular phenotypes or toxicity, which may be caused by degradation products.[3] Inconsistent results between experiments are also a key indicator.[1] Analytical techniques like High-Performance Liquid Chromatography (HPLC) can be used to directly assess the purity and concentration of this compound in your experimental samples over time.
Q4: What are the best practices for storing this compound to minimize degradation?
A4: Proper storage is crucial for maintaining the integrity of this compound. General best practices include:
-
Storage Temperature: Store stock solutions at -20°C or -80°C.[2]
-
Aliquoting: Prepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[2][3]
-
Protection from Light: If this compound is light-sensitive, store it in amber-colored vials or tubes, or wrap the containers in aluminum foil.[7][8][12]
-
Inert Atmosphere: For highly oxygen-sensitive compounds, storing under an inert gas like argon or nitrogen can prevent oxidation.[11]
Troubleshooting Guides
Issue 1: Loss of this compound Activity in Long-Term Experiments
| Possible Cause | Troubleshooting Steps |
| Light-Induced Degradation | 1. Work in Low-Light Conditions: Handle this compound stock solutions and prepare experimental plates in a darkened room or under a yellow or red safelight, as these longer wavelengths are less likely to cause photodegradation.[8][9] 2. Use Opaque or Amber Containers: Store and handle this compound in amber-colored vials and use black or opaque microplates for cell-based assays.[7][12] 3. Cover Plates and Tubes: During incubation, wrap plates and tubes in aluminum foil to protect them from ambient light.[7] |
| pH-Mediated Degradation | 1. Verify Media pH: Regularly check the pH of your cell culture media, as it can change over time, especially with high cell densities.[4] 2. Use Buffered Solutions: For in vitro assays without cells, ensure that this compound is dissolved in a buffer that maintains a stable pH within the optimal range for the compound. 3. Perform a pH Stability Study: Assess the stability of this compound at different pH values to determine its optimal pH range. |
| Oxidative Degradation | 1. Degas Solvents: For preparing stock solutions, use solvents that have been degassed by sparging with an inert gas like argon or nitrogen to remove dissolved oxygen.[10] 2. Add Antioxidants: Consider adding antioxidants to your experimental media, such as N-acetylcysteine (NAC) for aqueous solutions, if compatible with your experimental system.[7][10] 3. Minimize Headspace: When storing solutions, use vials that are appropriately sized to minimize the amount of air (and thus oxygen) in the headspace.[10] |
Issue 2: High Variability in IC50 Values
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | 1. Visually Inspect Solutions: Before each use, carefully inspect the stock and working solutions of this compound for any visible precipitates.[1] 2. Determine Solubility Limit: Empirically determine the solubility of this compound in your specific cell culture medium to ensure you are working below its solubility limit.[13] 3. Prepare Fresh Dilutions: Always prepare fresh serial dilutions of this compound from a frozen stock for each experiment. Avoid using dilutions that have been stored.[2] |
| Inconsistent Cell Conditions | 1. Standardize Cell Passage Number: Use cells within a defined, low-passage number range for all experiments, as continuous passaging can alter sensitivity to inhibitors.[1] 2. Ensure Consistent Seeding Density: Plate a consistent number of cells in each well, as cell density can significantly impact the apparent potency of an inhibitor.[1] |
| Solvent Effects | 1. Use High-Quality Solvents: Utilize cell-culture grade DMSO or other appropriate solvents for stock solutions.[2] 2. Control Final Solvent Concentration: Keep the final concentration of the solvent (e.g., DMSO) in the media below 0.5% (ideally ≤0.1%) to prevent solvent-induced artifacts that can affect cell viability and signaling.[2] |
Data Presentation
Table 1: Hypothetical Stability of this compound under Different Conditions
This table summarizes the hypothetical stability of a 10 µM solution of this compound in cell culture medium after a 24-hour incubation under various conditions.
| Condition | Remaining this compound (%) |
| Standard (37°C, 5% CO2, Ambient Light) | 65% |
| Dark (37°C, 5% CO2, Protected from Light) | 92% |
| Acidic Media (pH 6.5) | 78% |
| Alkaline Media (pH 8.0) | 55% |
| With Antioxidant (N-acetylcysteine) | 88% |
| Degassed Media (Low Oxygen) | 95% |
Note: This data is illustrative and should be determined empirically for your specific experimental setup.
Experimental Protocols
Protocol 1: Assessing the Photosensitivity of this compound
Objective: To determine the impact of light exposure on the stability of this compound in solution.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium or appropriate buffer
-
Clear and amber-colored microcentrifuge tubes
-
Aluminum foil
-
HPLC system for analysis
Procedure:
-
Prepare a working solution of this compound (e.g., 10 µM) in your experimental medium or buffer.
-
Aliquot the solution into two sets of tubes: one set of clear tubes and one set of amber tubes.
-
Wrap one of the clear tubes completely in aluminum foil to serve as a dark control.
-
Place all tubes under standard laboratory lighting conditions at a controlled temperature.
-
At various time points (e.g., 0, 2, 4, 8, and 24 hours), take a sample from each tube.
-
Immediately analyze the concentration of the remaining this compound in each sample using a validated HPLC method.
-
Compare the degradation rate of this compound in the light-exposed (clear tube) versus the light-protected (amber and foil-wrapped) samples.
Visualizations
Caption: Experimental workflow for minimizing this compound degradation.
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ibisscientific.com [ibisscientific.com]
- 5. Factors Affecting Drug Stability: pH – StabilityStudies.in [stabilitystudies.in]
- 6. researchgate.net [researchgate.net]
- 7. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 8. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 9. lfatabletpresses.com [lfatabletpresses.com]
- 10. benchchem.com [benchchem.com]
- 11. What Causes Oxidation and How to Prevent It | Expert Guide - Valence [valencesurfacetech.com]
- 12. camlab.co.uk [camlab.co.uk]
- 13. benchchem.com [benchchem.com]
AB-005 Technical Support Center
Welcome to the technical support resource for this compound, a potent and selective inhibitor of Kinase X (KX). This guide provides answers to frequently asked questions and detailed troubleshooting for common assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of Kinase X (KX), a critical enzyme in the MAPK signaling cascade. By binding to the ATP pocket of KX, this compound prevents the phosphorylation of its downstream target, Substrate Y (SY), thereby inhibiting tumor cell proliferation driven by KX overactivation.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO to a concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock in the appropriate cell culture medium or assay buffer immediately before use.
Q3: In which cell lines is this compound expected to be most effective?
A3: this compound is most effective in cell lines with a known activating mutation or overexpression of Kinase X. We recommend screening your cell line of interest for KX expression and phosphorylation status before initiating extensive studies.
Troubleshooting Guides by Assay
In Vitro KX Kinase Assay (e.g., ADP-Glo™)
This assay quantifies the activity of KX by measuring the amount of ADP produced during the kinase reaction. This compound should inhibit this activity, leading to a lower signal.
Common Pitfalls & Troubleshooting
-
Q: My IC50 value for this compound is significantly higher than the expected range. What could be the cause?
-
A1: ATP Concentration: this compound is an ATP-competitive inhibitor. Ensure your ATP concentration is at or near the Km value for Kinase X. High ATP concentrations will require more inhibitor to achieve 50% inhibition, leading to a right-shifted IC50 curve.
-
A2: Reagent Degradation: Ensure the Kinase X enzyme and this compound stock solution have not degraded. Use freshly thawed aliquots for each experiment.
-
A3: Incorrect Incubation Time: An overly long kinase reaction time can lead to substrate depletion and inaccurate IC50 determination. Optimize the reaction time to ensure you are measuring the initial reaction velocity (typically 15-30 minutes).
-
-
Q: The assay window (Signal-to-Background ratio) is very low.
-
A1: Inactive Enzyme: Verify the activity of your Kinase X enzyme. Run a positive control with a known potent inhibitor and a negative control (no enzyme) to ensure the enzyme is active and responsible for the signal.
-
A2: Sub-optimal Reagent Concentration: Titrate the kinase and substrate concentrations to find the optimal balance that yields a robust signal without being wasteful.
-
Data Presentation: this compound Selectivity Profile
The following table summarizes the typical IC50 values of this compound against Kinase X and other related kinases.
| Kinase Target | Average IC50 (nM) | Standard Deviation (nM) | Assay Type |
| Kinase X | 5.2 | ± 1.1 | ADP-Glo™ |
| Kinase A | 875 | ± 45 | ADP-Glo™ |
| Kinase B | > 10,000 | N/A | ADP-Glo™ |
| Kinase C | 1,250 | ± 110 | ADP-Glo™ |
Experimental Protocol: In Vitro KX Kinase Assay
-
Prepare a 2X kinase/substrate solution in kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). For each reaction, use 4 ng/µL Kinase X and 0.2 µg/µL Substrate Y peptide.
-
Prepare a 2X ATP solution in kinase buffer. The final concentration in the well should be 10 µM.
-
Create a serial dilution of this compound in DMSO, then dilute further in kinase buffer to create a 4X inhibitor solution.
-
Add 5 µL of the 4X inhibitor solution to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase/substrate solution to the wells and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the 2X ATP solution.
-
Incubate the plate for 30 minutes at 30°C.
-
Stop the reaction and detect ADP production by adding 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence.
-
Calculate IC50 values using a non-linear regression curve fit (log(inhibitor) vs. response).
Diagram: In Vitro Kinase Assay Workflow
improving AB-005 efficacy in animal models
Technical Support Center: AB-005
Objective: This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols to optimize the in vivo efficacy of this compound, a novel allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective allosteric inhibitor of SHP2. SHP2 is a critical signaling node that positively modulates the RAS-MAPK pathway downstream of multiple receptor tyrosine kinases (RTKs).[1][2][3] In many cancers, hyperactivation of RTKs leads to sustained SHP2 activity, promoting uncontrolled cell proliferation and survival.[1][2] this compound stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its activation and halting the downstream signaling cascade.[4][] This leads to decreased levels of phosphorylated ERK (p-ERK), a key biomarker of pathway inhibition.[6][7]
References
- 1. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. benchchem.com [benchchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
addressing off-target effects of AB-005
Welcome to the technical support center for AB-005, a potent inhibitor of the BRAF V600E mutant kinase. This resource is designed to help researchers, scientists, and drug development professionals understand and address potential off-target effects of this compound to ensure accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a small molecule inhibitor designed to target the ATP-binding site of the BRAF V600E mutant kinase, a key driver in several cancers. By inhibiting BRAF V600E, this compound blocks downstream signaling through the MAPK/ERK pathway, leading to reduced cell proliferation and apoptosis in BRAF V600E-positive cancer cells.[1][2]
Q2: What are the known off-target effects of this compound?
A2: While highly potent against BRAF V600E, kinase profiling has revealed that this compound can inhibit other kinases at higher concentrations. The most significant off-targets belong to the SRC family of tyrosine kinases (e.g., SRC, LYN, FYN).[3][4] Inhibition of these kinases can lead to unintended biological consequences and may complicate data interpretation.[5][6]
Q3: Why is it important to consider off-target effects in my experiments?
A3: Off-target effects can lead to misleading results.[6] A cellular phenotype observed after treatment with this compound may be due to the inhibition of its intended target (on-target), an unintended target (off-target), or a combination of both.[5] Differentiating between these possibilities is critical for validating the biological role of BRAF V600E and understanding the true mechanism of action of this compound.
Troubleshooting Guide
This guide addresses common issues that may arise from off-target effects during experiments with this compound.
Issue 1: I'm observing an unexpected phenotype (e.g., altered cell morphology, unexpected growth arrest) that doesn't align with the known function of the BRAF/MAPK pathway.
This is a common indicator of a potential off-target effect. The observed phenotype might be a result of inhibiting SRC family kinases or other unintended targets.[5][7]
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting unexpected phenotypes.
Solution Steps:
-
Dose-Response Analysis: Establish a clear dose-response curve for the observed phenotype. Off-target effects often occur at higher concentrations than on-target effects. Compare the EC50 for your phenotype with the IC50 for BRAF V600E inhibition (see data table below).
-
Use a Structurally Different Inhibitor: Treat your cells with a structurally unrelated BRAF V600E inhibitor (e.g., Vemurafenib, Dabrafenib).[5] If the alternative inhibitor reproduces the same phenotype, it is more likely an on-target effect related to BRAF inhibition.[7]
-
Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with BRAF V600E in your cellular model at the concentrations used.[8][9][10]
-
Perform a "Rescue" Experiment: Introduce a form of BRAF V600E that is mutated to be resistant to this compound. If the phenotype is reversed upon expression of the resistant mutant, it strongly supports an on-target mechanism.[5][7][11]
-
Identify the Off-Target: If the steps above suggest an off-target effect, the most direct way to identify it is through a broad in vitro kinase profiling screen.[12][13][14][15] This will screen this compound against hundreds of kinases to identify unintended targets.
-
Validate the Off-Target: Once a putative off-target (e.g., SRC) is identified, use siRNA, shRNA, or CRISPR to specifically knock down its expression.[7] If knockdown of the off-target protein mimics the phenotype observed with this compound, it provides strong evidence that the effect is mediated through that off-target.
Issue 2: My results are inconsistent between experiments.
Inconsistent results can be caused by compound instability or variability in experimental procedures.
Solutions:
-
Compound Handling: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[5]
-
Solubility: After diluting the stock solution into aqueous cell culture media, visually inspect for any signs of precipitation. Poor solubility can drastically alter the effective concentration.
-
Protocol Standardization: Ensure that cell density, passage number, and treatment duration are kept consistent across all experiments to minimize variability.[5]
Quantitative Data
The selectivity of a kinase inhibitor is critical. The half-maximal inhibitory concentration (IC50) represents the concentration of an inhibitor needed to reduce a kinase's activity by 50%. A lower IC50 value indicates higher potency.
Table 1: this compound Kinase Inhibitory Profile
| Kinase Target | Type | IC50 (nM) | Description |
| BRAF V600E | On-Target | 1.5 | Primary therapeutic target in the MAPK pathway. |
| BRAF (Wild-Type) | On-Target Family | 85 | Lower potency against the non-mutated form. |
| CRAF (Wild-Type) | On-Target Family | 120 | Another member of the RAF kinase family. |
| SRC | Off-Target | 150 | Key off-target; a non-receptor tyrosine kinase. |
| LYN | Off-Target | 210 | Off-target; SRC family kinase involved in cell signaling. |
| FYN | Off-Target | 250 | Off-target; SRC family kinase. |
| ERK1 | Downstream | >10,000 | No direct inhibition of downstream pathway component. |
| MEK1 | Downstream | >10,000 | No direct inhibition of downstream pathway component. |
Data is hypothetical for illustrative purposes.
This compound Signaling Pathway Inhibition
Caption: this compound inhibits the on-target BRAF V600E and off-target SRC kinases.
Key Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify drug-target interaction in a cellular environment. It is based on the principle that a protein becomes more resistant to heat-induced denaturation when its ligand is bound.[8][16]
Materials:
-
Cells of interest
-
This compound and vehicle control (DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Equipment: PCR thermocycler, centrifuges, Western blot supplies
Methodology:
-
Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours.
-
Heating Step: Harvest cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Temperature Gradient: Place the PCR tubes in a thermocycler and heat them across a temperature gradient (e.g., 40°C to 68°C in 2°C increments) for 3 minutes, followed by a 3-minute cooling step at 25°C.[10]
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, denatured protein (pellet).
-
Analysis: Collect the supernatant and analyze the amount of soluble BRAF V600E protein at each temperature point using Western blotting or ELISA.
-
Interpretation: A successful target engagement by this compound will result in a "thermal shift," where the BRAF V600E protein remains soluble at higher temperatures compared to the vehicle-treated control.
Protocol 2: siRNA-Mediated "Rescue" Experiment
This protocol is used to confirm that a phenotype is caused by the depletion of a specific target protein. It involves knocking down the endogenous protein with siRNA and simultaneously expressing an siRNA-resistant version of the protein to "rescue" the phenotype.[11][17]
Materials:
-
siRNA targeting endogenous BRAF (targeting the 3'-UTR is common)
-
Scrambled non-targeting siRNA (negative control)
-
Expression plasmid containing the BRAF V600E coding sequence (CDS) but lacking the siRNA target sequence (e.g., the 3'-UTR). This makes it resistant to the siRNA.
-
Empty vector plasmid (control)
-
Transfection reagent (e.g., Lipofectamine)
Methodology:
-
Cell Seeding: Plate cells at a density suitable for transfection (typically 50-60% confluency).
-
Day 1: siRNA Transfection: Transfect cells with either the BRAF-targeting siRNA or the scrambled control siRNA according to the manufacturer's protocol.
-
Day 2: Plasmid Transfection: Co-transfect the siRNA-treated cells with either the siRNA-resistant BRAF V600E expression plasmid or the empty vector control.
-
Group 1 (Control): Scrambled siRNA + Empty Vector
-
Group 2 (Knockdown): BRAF siRNA + Empty Vector
-
Group 3 (Rescue): BRAF siRNA + siRNA-resistant BRAF V600E plasmid
-
-
Incubation: Incubate cells for 48-72 hours to allow for knockdown of the endogenous protein and expression of the rescue construct.
-
Analysis:
-
Phenotypic Analysis: Assess the phenotype of interest (e.g., cell viability, morphology) in all three groups.
-
Western Blot: Confirm the knockdown of endogenous BRAF and the expression of the rescue protein.
-
-
Interpretation: If the phenotype observed in the "Knockdown" group is reversed or partially reversed in the "Rescue" group, it strongly indicates that the phenotype is a specific, on-target effect of BRAF depletion.[11]
References
- 1. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Off-targets of BRAF inhibitors disrupt endothelial signaling and vascular barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Attenuated Protein Expression Vectors for Use in siRNA Rescue Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaron.com [pharmaron.com]
- 13. assayquant.com [assayquant.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. annualreviews.org [annualreviews.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Refining AB-005 Treatment Protocols
A comprehensive resource for researchers, scientists, and drug development professionals working with AB-005.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the experimental application of this compound. The information is designed to assist in the effective design and execution of studies involving this novel therapeutic agent.
Frequently Asked Questions (FAQs)
This section addresses common inquiries related to the handling and application of this compound in a laboratory setting.
| Question | Answer |
| What is the recommended solvent for reconstituting this compound? | This compound is readily soluble in DMSO. For cellular assays, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it in the appropriate cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced cytotoxicity. |
| What is the stability of this compound in solution? | Once reconstituted in DMSO, the this compound stock solution is stable for up to 6 months when stored at -20°C. Avoid repeated freeze-thaw cycles. Diluted solutions in aqueous media should be prepared fresh for each experiment and used immediately. |
| At what wavelength should the absorbance of this compound be measured? | The optimal wavelength for measuring the absorbance of this compound will depend on the specific assay and buffer conditions. A full-spectrum scan (200-800 nm) is recommended to determine the lambda max in your experimental setup. |
| Is this compound light sensitive? | Yes, this compound exhibits some light sensitivity. It is recommended to handle the compound and its solutions in low-light conditions and store them in amber vials or containers protected from light to prevent degradation. |
Troubleshooting Guides
This section provides solutions to potential issues that may arise during experimentation with this compound.
Inconsistent or Unexpected Cellular Responses
| Problem | Potential Cause | Recommended Solution |
| High variability in cell viability assays between replicates. | - Uneven cell seeding.- Inconsistent drug concentration.- Edge effects in multi-well plates. | - Ensure a homogenous single-cell suspension before seeding.- Calibrate pipettes and ensure proper mixing of the drug solution before application.- Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. |
| Lower than expected cytotoxicity. | - Sub-optimal drug concentration.- Cell line resistance.- Drug degradation. | - Perform a dose-response curve to determine the IC50 for your specific cell line.- Verify the expression of the target protein in your cell line.- Prepare fresh drug dilutions for each experiment and protect from light. |
| Unexpected off-target effects observed. | - High drug concentration.- Non-specific binding. | - Lower the concentration of this compound to a range closer to the determined IC50.- Include appropriate negative controls and consider using a structurally related but inactive compound if available. |
Assay-Specific Issues
| Problem | Potential Cause | Recommended Solution |
| High background in fluorescence-based assays. | - Autofluorescence of this compound.- Non-specific binding of detection reagents. | - Measure the intrinsic fluorescence of this compound at the assay wavelengths and subtract it from the experimental readings.- Include appropriate blocking steps in your protocol and optimize antibody/reagent concentrations. |
| Precipitation of this compound in aqueous buffer. | - Poor solubility at the working concentration.- Interaction with buffer components. | - Decrease the final concentration of this compound.- Test different buffer systems or add a small percentage of a solubilizing agent (e.g., Pluronic F-68), ensuring it does not affect your experimental outcome. |
Experimental Protocols
General Cell Viability Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound.
Experimental Workflow
Caption: Workflow for a cell viability experiment.
Troubleshooting Logic
Caption: Logic for troubleshooting inconsistent results.
minimizing AB-005 toxicity in cell lines
A Guide to Minimizing Toxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate toxicity associated with the novel mTORC1 inhibitor, AB-005. The following information is designed to help users identify, understand, and resolve specific issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive small molecule inhibitor targeting the mTORC1 (mechanistic Target of Rapamycin Complex 1) kinase. Its primary on-target effect is the disruption of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. However, at concentrations above 10 µM, this compound has been observed to have off-target effects, most notably the inhibition of GSK3β, which can contribute to unintended cytotoxicity.[1][2]
Q2: I'm observing excessive cell death even at low concentrations of this compound. What are the potential causes?
A2: High cytotoxicity at concentrations intended for target inhibition is a common issue.[3] Several factors could be responsible:
-
On-Target Toxicity: The targeted mTORC1 pathway is crucial for the survival of many cell types, particularly rapidly dividing cancer cells. Inhibition of this pathway can be inherently cytotoxic.[4]
-
Off-Target Effects: As concentrations increase, this compound may inhibit other kinases essential for cell survival, leading to toxicity.[5]
-
Solvent Toxicity: The concentration of the vehicle, typically DMSO, may be too high. It is recommended to keep the final DMSO concentration at or below 0.1%.[6]
-
Compound Instability: this compound may be unstable in the cell culture medium, degrading into a more toxic substance.[7]
-
Cell Line Sensitivity: Different cell lines exhibit varied sensitivity to mTORC1 inhibition.
Q3: How can I distinguish between on-target and off-target toxicity?
A3: Differentiating between on-target and off-target effects is crucial for accurate interpretation of your results.[2] Here are several recommended strategies:
-
Use a Negative Control Analog: If available, a structurally similar but inactive version of this compound can help determine if the observed phenotype is due to the specific molecular interactions of the inhibitor.
-
Employ a Structurally Unrelated Inhibitor: Using another mTORC1 inhibitor with a different chemical structure can help confirm if the effect is pathway-related. If both compounds produce the same result, it is more likely an on-target effect.[6]
-
Rescue Experiment: Attempt to rescue the toxic phenotype by activating downstream components of the mTORC1 pathway.
-
Western Blot Analysis: Confirm target engagement by observing a decrease in the phosphorylation of mTORC1 substrates like p70S6K and 4E-BP1. Simultaneously, assess the phosphorylation status of known off-target proteins like GSK3β.
Q4: My results with this compound are inconsistent between experiments. What could be the cause?
A4: Inconsistent results can often be traced back to experimental variables.[8]
-
Cell Health and Density: Ensure that cells are in the logarithmic growth phase and that seeding density is consistent across experiments.
-
Compound Handling: this compound is sensitive to multiple freeze-thaw cycles. Prepare single-use aliquots of your stock solution.
-
Media Components: Serum proteins can bind to small molecules, reducing their effective concentration. Consider testing your inhibitor in both serum-containing and serum-free media.[9]
Troubleshooting Guides
This section provides structured approaches to common problems encountered with this compound.
Issue 1: High Cytotoxicity Observed at Expected Efficacious Doses
If you observe significant cell death at concentrations where you expect to see target inhibition, follow this troubleshooting workflow.
// Nodes A [label="High Cell Death\nObserved", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="1. Verify Concentration\n& Purity", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; C [label="2. Perform Dose-Response\nCurve (IC50)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="3. Assess On- vs. Off-Target\nEffects", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="4. Evaluate Apoptosis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="5. Consider Combination\nTherapy", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Problem Resolved", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges A -> B; B -> C [label="Concentration\nCorrect"]; B -> A [label="Incorrect", color="#EA4335"]; C -> D [label="Toxicity still high\nat low doses"]; D -> E [label="Off-target effects\nsuspected"]; D -> C [label="On-target effect\nconfirmed", dir=back]; E -> F [label="Apoptosis\nconfirmed"]; F -> G [label="Synergy found"]; } }
Caption: Workflow for troubleshooting high cytotoxicity.
Issue 2: Differentiating On-Target vs. Off-Target Effects
Use this decision tree to determine the source of the observed cellular phenotype.
// Nodes start [label="Phenotype Observed\nwith this compound", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; q1 [label="Does Western Blot show\ndecreased p-p70S6K?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; res1 [label="Likely On-Target Effect", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; q2 [label="Does a structurally unrelated\nmTORC1 inhibitor cause\nthe same phenotype?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; res2 [label="Likely Off-Target Effect", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q3 [label="Does Western Blot show\naltered phosphorylation of\nsuspected off-targets (e.g., GSK3β)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; res3 [label="Confirmed Off-Target Effect", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> q2 [label="Yes"]; q1 -> q3 [label="No"]; q2 -> res1 [label="Yes"]; q2 -> q3 [label="No"]; q3 -> res3 [label="Yes"]; q3 -> res2 [label="No"]; }
Caption: Decision tree for on-target vs. off-target effects.
Quantitative Data Summary
The following tables provide reference data for this compound activity in various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| MCF-7 | Breast | 0.8 |
| A549 | Lung | 2.5 |
| U-87 MG | Glioblastoma | 1.2 |
| HCT116 | Colon | 5.6 |
IC50 values were determined using a standard cell viability assay.
Table 2: On-Target vs. Off-Target Activity of this compound
| Target | Assay Type | IC50 (µM) |
| mTORC1 | Biochemical | 0.05 |
| GSK3β | Biochemical | 12.5 |
| PI3Kα | Biochemical | > 100 |
| Akt1 | Biochemical | > 100 |
This data highlights the selectivity of this compound for its primary target at lower concentrations.
Experimental Protocols
Protocol 1: Dose-Response Cell Viability Assay
This protocol details how to determine the IC50 value of this compound in a specific cell line.[10][11]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the existing medium from the cells and add the diluted compound solutions.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value.[12]
Protocol 2: Western Blot for Target Engagement
This protocol is used to confirm that this compound is engaging its target within the cell.
-
Treatment: Treat cells with varying concentrations of this compound for a specified time (e.g., 2-6 hours). Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-p70S6K (T389), total p70S6K, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This protocol measures the activity of caspases 3 and 7, key markers of apoptosis.[13][14][15]
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with this compound at various concentrations for 24-48 hours.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.[16][17]
-
Assay Procedure: Add the Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium.
-
Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate reader. An increase in luminescence indicates higher caspase 3/7 activity and apoptosis.
Signaling Pathway Visualization
The following diagram illustrates the signaling pathway affected by this compound.
// Nodes PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p70S6K [label="p70S6K", fillcolor="#FBBC05", fontcolor="#202124"]; FourEBP1 [label="4E-BP1", fillcolor="#FBBC05", fontcolor="#202124"]; Growth [label="Cell Growth &\n Proliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; AB005 [label="this compound", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"]; GSK3b [label="GSK3β (Off-Target)", fillcolor="#F1F3F4", fontcolor="#202124"]; Toxicity [label="Toxicity", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges PI3K -> Akt [arrowhead=normal]; Akt -> mTORC1 [arrowhead=normal]; mTORC1 -> p70S6K [arrowhead=normal]; mTORC1 -> FourEBP1 [arrowhead=normal]; p70S6K -> Growth [arrowhead=normal]; FourEBP1 -> Growth [arrowhead=normal]; AB005 -> mTORC1 [arrowhead=tee, color="#EA4335", style=dashed]; AB005 -> GSK3b [arrowhead=tee, color="#EA4335", style=dashed, label=">10 µM"]; GSK3b -> Toxicity [arrowhead=normal, style=dashed]; }
Caption: this compound inhibits mTORC1 and can cause off-target toxicity.
References
- 1. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetedonc.com [targetedonc.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 11. support.collaborativedrug.com [support.collaborativedrug.com]
- 12. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. Caspase 3/7 Activity [protocols.io]
- 15. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.com]
- 16. promega.com [promega.com]
- 17. ulab360.com [ulab360.com]
Technical Support Center: Quality Control for AB-005 Synthesis Batches
Welcome to the technical support center for the synthesis of AB-005. This resource is designed for researchers, scientists, and drug development professionals to ensure the quality, purity, and identity of each synthesized batch. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the acceptable purity and impurity levels for a batch of this compound?
A1: Each batch of this compound must meet stringent purity specifications before it can be approved for further use. The primary acceptance criteria are summarized in the table below. These specifications are in place to ensure the safety, efficacy, and reproducibility of experiments.[1][2]
Q2: What are the common sources of impurities in this compound synthesis?
A2: Impurities in this compound can originate from various stages of the manufacturing process.[3][4] Common sources include:
-
Starting Materials and Reagents: Impurities present in the initial raw materials can be carried through the synthesis.[5]
-
Process-Related Impurities: These are substances formed during the synthesis, such as byproducts, intermediates, and degradation products.[3][4]
-
Residual Solvents: Organic solvents used during synthesis or purification that are not completely removed.[3][6]
-
Inorganic Impurities: These can include reagents, ligands, catalysts, and heavy metals from the manufacturing process.[3][4]
-
Degradation Products: Impurities that form if this compound degrades over time due to exposure to light, heat, or moisture.[4]
Q3: How is the identity and structure of this compound confirmed?
A3: A combination of analytical techniques is used to confirm the structural integrity and identity of this compound. The primary methods are Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight determination and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation.[7][8][9] The data from the synthesized batch must match the reference standard.
Q4: What should I do if my batch of this compound shows an unexpected color or appearance?
A4: Any deviation from the expected physical appearance (a white to off-white crystalline solid) should be investigated. Discoloration may indicate the presence of impurities or degradation products. The batch should be quarantined, and a full Out-of-Specification (OOS) investigation should be initiated to determine the root cause.[1][10]
Data Presentation: this compound Specifications
The following tables provide the key quality control specifications for any batch of this compound.
Table 1: this compound Acceptance Criteria
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Identity | Corresponds to reference standard | LC-MS and ¹H NMR |
| Purity (Assay) | ≥ 98.5% | HPLC |
| Any single impurity | ≤ 0.10% | HPLC |
| Total impurities | ≤ 0.50% | HPLC |
| Residual Solvents | Meets ICH Q3C limits | GC-HS |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
Table 2: Common Residual Solvents and ICH Q3C Limits
As per ICH Q3C guidelines, solvents are classified based on their toxicity.[6][11][12]
| Solvent | Class | Concentration Limit (ppm) |
| Dichloromethane | Class 2 | 600 |
| Acetonitrile (B52724) | Class 2 | 410 |
| Methanol | Class 2 | 3000 |
| Ethanol | Class 3 | 5000 |
| Ethyl Acetate | Class 3 | 5000 |
Troubleshooting Guides
HPLC Analysis: Unexpected Peaks or Poor Resolution
An unexpected peak in your HPLC chromatogram is a common issue that requires systematic troubleshooting.[13][14][15][16]
Q: My HPLC chromatogram for this compound shows an extra peak that is not present in the reference standard. What are the potential causes and how do I investigate?
A: An unexpected peak could be a contaminant, a degradation product, or an artifact from the system.[17] Follow these steps to troubleshoot:
-
System Suitability Check: First, ensure the HPLC system is performing correctly. Inject a blank (mobile phase) to check for carryover or system contamination. Then, inject the reference standard to verify retention time, peak shape, and detector response.
-
Sample Preparation Review: Review the sample preparation procedure. Was the correct solvent used? Could there have been contamination from glassware or pipettes? Prepare and inject a fresh sample.
-
Mobile Phase and Column Check:
-
Identify the Peak: If the peak persists, it is likely a real impurity in the sample. Use LC-MS to obtain the molecular weight of the unknown peak, which can provide crucial clues to its identity.[18]
Out-of-Specification (OOS) Results
Receiving an OOS result means a batch does not meet the predefined acceptance criteria and requires a formal investigation.[1][2][19]
Q: My this compound batch failed the purity specification (Assay < 98.5%). What is the standard procedure?
A: An OOS result for purity is a critical event. A structured investigation must be launched immediately to determine the cause.[1][10]
-
Phase I: Laboratory Investigation: The initial phase focuses on determining if the OOS result was due to an analytical error.[19]
-
The analyst should report the result to the lab supervisor immediately.
-
A thorough review of the analytical procedure, calculations, instrument calibration logs, and sample preparation notes is conducted.[19]
-
If a clear, assignable cause of analytical error is identified (e.g., instrument malfunction, incorrect dilution), the initial result can be invalidated. The test can then be repeated after correcting the error.
-
-
Phase II: Full-Scale Investigation: If no laboratory error is found, a full-scale investigation into the manufacturing process is required.[1][19]
-
This involves a comprehensive review of batch records, raw material data, and processing parameters.
-
The investigation aims to identify the root cause of the failure (e.g., issue with starting materials, process deviation).
-
Corrective and Preventive Actions (CAPA) must be implemented to prevent recurrence. The batch is typically rejected if the OOS result is confirmed to be related to the manufacturing process.[2]
-
Experimental Workflows and Protocols
Visualizing the QC Process
The following diagrams illustrate key workflows in the quality control of this compound.
Caption: Standard QC testing workflow for a new batch of this compound.
Caption: Decision tree for an Out-of-Specification (OOS) investigation.
Key Experimental Protocols
Protocol 1: Purity and Impurity Profiling by HPLC
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve this compound in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
-
Analysis Sequence:
-
Inject a blank (diluent) to establish a baseline.
-
Inject the this compound reference standard to determine the retention time.
-
Inject the this compound sample batch.
-
Calculate the area percent of the main peak and any impurity peaks to determine purity.[18]
-
Protocol 2: Identity Confirmation by LC-MS
-
Instrumentation: A Liquid Chromatography system coupled to a Mass Spectrometer (e.g., ESI source).[8][20]
-
Chromatography: Use the same HPLC method as described in Protocol 1.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Scan Range: m/z 100-1000.
-
Source Parameters: Optimize capillary voltage, gas flow, and temperature for the this compound reference standard.[18]
-
-
Analysis:
Protocol 3: Structural Confirmation by ¹H NMR Spectroscopy
-
Instrumentation: Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).[22]
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquisition:
-
Acquire a standard proton (¹H) NMR spectrum.
-
Ensure proper shimming to obtain sharp, well-resolved peaks.
-
-
Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks and determine their chemical shifts (ppm) relative to a reference standard like tetramethylsilane (B1202638) (TMS).
-
Compare the chemical shifts, splitting patterns, and integrations of the sample spectrum to those of the certified this compound reference standard to confirm the structure.[23][24]
-
Relevance of Quality Control: A Signaling Pathway Perspective
Impurities in a synthesized drug can have unintended biological consequences.[25] this compound is designed to be a specific inhibitor of the hypothetical "Kinase C" in the ABC signaling pathway, which is implicated in cell proliferation. An impurity could potentially inhibit other kinases or activate parallel pathways, leading to off-target effects and unreliable experimental data.[26][27]
Caption: Impact of an impurity on a hypothetical signaling pathway.
References
- 1. Managing Out-of-Specification (OOS) Results in Pharmaceutical Manufacturing | Lab Manager [labmanager.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. moravek.com [moravek.com]
- 4. veeprho.com [veeprho.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. pharmagrowthhub.com [pharmagrowthhub.com]
- 7. njbio.com [njbio.com]
- 8. pacificbiolabs.com [pacificbiolabs.com]
- 9. Determine Chemical Structure with NMR: Steps & Accuracy [eureka.patsnap.com]
- 10. gmpsop.com [gmpsop.com]
- 11. database.ich.org [database.ich.org]
- 12. uspnf.com [uspnf.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
- 15. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 16. mastelf.com [mastelf.com]
- 17. eclass.uoa.gr [eclass.uoa.gr]
- 18. benchchem.com [benchchem.com]
- 19. Handling Out of Specification (OOS) Results [pharmuni.com]
- 20. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 21. 2.4. Introduction to identity confirmation – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. quora.com [quora.com]
- 24. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cell Signaling and Translational Developmental Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Targeting cell signaling pathways for drug discovery: an old lock needs a new key - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to AB-005 in Preclinical Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering resistance to the investigational tyrosine kinase inhibitor (TKI), AB-005, in their experimental models. This compound is a potent and selective inhibitor of the constitutively active fusion protein, X-Kinase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor of the X-Kinase. By binding to the ATP-binding pocket of the kinase domain, it prevents phosphorylation of downstream substrates, effectively inhibiting pro-survival signaling pathways such as the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways. This leads to cell cycle arrest and apoptosis in cancer cells dependent on X-Kinase signaling.
Q2: My X-Kinase positive cell line, which was initially sensitive to this compound, is now showing reduced response. What are the potential reasons?
A2: The development of acquired resistance is a common phenomenon with targeted therapies. Potential mechanisms include:
-
Secondary mutations in the X-Kinase domain that prevent this compound binding.
-
Activation of bypass signaling pathways that compensate for the inhibition of X-Kinase.[1][2]
-
Increased drug efflux , reducing the intracellular concentration of this compound.[3][4]
-
Phenotypic changes such as epithelial-to-mesenchymal transition (EMT).[5]
Q3: Are there known mutations in X-Kinase that confer resistance to this compound?
A3: While specific mutations are continuously being identified, a common mechanism for TKI resistance is the emergence of a "gatekeeper" mutation. This mutation is located in the ATP-binding pocket and sterically hinders the binding of this compound without significantly affecting the kinase's activity. Other mutations may also alter the conformation of the kinase domain, reducing drug affinity.
Q4: How can I investigate if my resistant cells have developed a bypass pathway?
A4: You can screen for the activation of key signaling nodes in parallel pathways. For example, performing a phospho-receptor tyrosine kinase (RTK) array or western blotting for phosphorylated forms of EGFR, MET, or AXL can indicate if these pathways have been upregulated to circumvent X-Kinase inhibition.[2]
Troubleshooting Guide: Investigating this compound Resistance
Issue 1: Gradual loss of this compound efficacy in a long-term cell culture model.
This is a classic presentation of acquired resistance. The following workflow can help elucidate the underlying mechanism.
Caption: Workflow for investigating acquired resistance to this compound.
Experimental Protocols
1. Determination of IC50 Shift
-
Objective: To quantify the change in sensitivity to this compound.
-
Methodology:
-
Seed both the parental (sensitive) and the suspected resistant cells in 96-well plates.
-
Treat the cells with a serial dilution of this compound (e.g., from 0.01 nM to 10 µM) for 72 hours.
-
Assess cell viability using a standard assay (e.g., CellTiter-Glo® or MTS).
-
Normalize the data to untreated controls and plot a dose-response curve.
-
Calculate the IC50 value (the concentration of this compound that inhibits 50% of cell growth) for each cell line. A significant increase in the IC50 for the resistant line confirms resistance.
-
2. X-Kinase Sequencing
-
Objective: To identify mutations in the X-Kinase gene.
-
Methodology:
-
Isolate RNA from both parental and resistant cell lines.
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the X-Kinase coding region using PCR with high-fidelity polymerase.
-
Purify the PCR product and send for Sanger sequencing. For a broader analysis, Next-Generation Sequencing (NGS) can be employed.
-
Align the sequences from the resistant cells to the parental cells to identify any nucleotide changes.
-
3. Western Blot for Bypass Pathway Activation
-
Objective: To detect increased phosphorylation of key signaling proteins.
-
Methodology:
-
Culture parental and resistant cells with and without this compound treatment.
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of key proteins (e.g., p-EGFR, EGFR, p-MET, MET, p-AKT, AKT, p-ERK, ERK).
-
Incubate with secondary antibodies and visualize the bands. An increase in the ratio of phosphorylated to total protein for a bypass pathway member in the resistant cells suggests its activation.
-
Data Presentation: Characterizing this compound Resistant Models
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line Model | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Change |
| Model A | 15 | 850 | 56.7 |
| Model B | 25 | 1200 | 48.0 |
Table 2: Summary of Resistance Mechanisms Identified
| Resistant Model | X-Kinase Mutation | Bypass Pathway Activated | Increased Drug Efflux |
| Model A-R | T315I (Gatekeeper) | No | No |
| Model B-R | None | MET Amplification | Yes (P-glycoprotein) |
Signaling Pathways and Resistance Mechanisms
This compound Target and Primary Signaling Pathways
Caption: this compound inhibits X-Kinase, blocking downstream MAPK and PI3K/AKT pathways.
Mechanisms of Resistance to this compound
Caption: Common mechanisms of resistance to this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges [frontiersin.org]
- 3. Resistance mechanisms – Antibiotic resistance – ReAct [reactgroup.org]
- 4. mdpi.com [mdpi.com]
- 5. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
enhancing AB-005 stability for long-term studies
For the purpose of this technical support guide, AB-005 is a fictional compound . The following information, including its properties, stability data, and associated protocols, is provided for illustrative purposes to demonstrate the creation of a technical support resource for a pharmaceutical compound.
Technical Support Center: this compound
This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of the investigational kinase inhibitor, this compound, for long-term studies.
Troubleshooting and FAQs
Q1: What are the primary stability concerns for this compound?
A1: this compound is a small molecule that is susceptible to two primary degradation pathways:
-
Hydrolysis: The ester functional group in this compound can be hydrolyzed, particularly in aqueous solutions with a pH above 7.0.
-
Oxidation: The tertiary amine moiety is prone to oxidation, which can be accelerated by exposure to light, high temperatures, and the presence of metal ions.
Q2: What are the recommended long-term storage conditions for solid this compound?
A2: For long-term storage of solid this compound, we recommend the following conditions to minimize degradation:
-
Temperature: -20°C
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).
-
Light: Protect from light by using an amber vial or by storing it in a dark location.
-
Container: Use a tightly sealed container to prevent moisture ingress.
Q3: My this compound stock solution in DMSO is showing signs of degradation after a few weeks at 4°C. What could be the issue?
A3: While DMSO is a suitable solvent for short-term storage, long-term storage of this compound in DMSO, even at 4°C, can lead to degradation. We recommend the following:
-
Prepare fresh solutions for each experiment.
-
If short-term storage is necessary, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
Ensure the DMSO is of high purity and anhydrous, as water content can facilitate hydrolysis.
Q4: I am observing a rapid loss of this compound potency in my cell culture medium. How can I improve its stability?
A4: The components of cell culture media, along with the physiological pH and temperature, can accelerate the degradation of this compound. To mitigate this:
-
pH Control: Ensure the pH of your final experimental solution is maintained at or below 7.0.
-
Antioxidants: Consider the addition of antioxidants to your media if compatible with your experimental setup. Ascorbic acid or N-acetylcysteine are potential options to explore.
-
Timing: Add this compound to the cell culture medium immediately before starting the experiment to minimize the time it spends in an aqueous environment.
Quantitative Stability Data
The following table summarizes the stability of this compound under various conditions. The data represents the percentage of intact this compound remaining after 30 days.
| Storage Condition | Temperature | % this compound Remaining | Primary Degradant |
| Solid, in amber vial, ambient air | 25°C | 92.5% | Oxidative Product |
| Solid, in amber vial, under Nitrogen | 25°C | 99.1% | Not Applicable |
| 10 mM in DMSO, repeated freeze-thaw (5 cycles) | -20°C | 96.2% | Hydrolysis Product |
| 10 mM in DMSO, single aliquot | -80°C | 99.5% | Not Applicable |
| 100 µM in PBS, pH 7.4 | 37°C | 75.8% | Hydrolysis Product |
| 100 µM in PBS with 1 mM Ascorbic Acid, pH 7.4 | 37°C | 88.3% | Hydrolysis Product |
Experimental Protocols
Protocol: Stability-Indicating HPLC-UV Method for this compound
This method is designed to separate the parent this compound compound from its primary hydrolytic and oxidative degradants.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Phosphate buffered saline (PBS)
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
pH meter
-
Sonicator
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solution: Dilute the stock solution to 100 µM in the desired matrix (e.g., PBS, cell culture media).
-
For analysis: At each time point, take an aliquot of the working solution and dilute it 1:1 with a solution of 50:50 acetonitrile:water to precipitate proteins and stop further degradation. Centrifuge at 10,000 x g for 10 minutes and inject the supernatant.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Hypothetical signaling pathway showing this compound as a MEK inhibitor.
Technical Support Center: AB-005 Conjugation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the AB-005 antibody conjugation kit. For optimal results, please review this document before starting your experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the this compound conjugation protocol.
Issue 1: Low Conjugation Efficiency or Low Drug-to-Antibody Ratio (DAR)
A common problem in antibody-drug conjugate (ADC) development is achieving the desired drug-to-antibody ratio (DAR).[] Low conjugation efficiency can result from several factors related to the antibody, reagents, or reaction conditions.[][2]
Question: My final Drug-to-Antibody Ratio (DAR) is lower than expected. What are the potential causes and solutions?
Answer:
Several factors can contribute to a low DAR. Here is a systematic approach to troubleshooting this issue:
1. Antibody Quality and Concentration:
-
Purity: The purity of your monoclonal antibody (mAb) is critical. Contaminating proteins with reactive groups can compete with your antibody for the this compound linker-payload, leading to lower conjugation efficiency.[3][4][5] We recommend using an antibody that is >95% pure.[2][3][4][5]
-
Concentration: A low antibody concentration can reduce conjugation efficiency.[3][4][5] For the this compound kit, the recommended antibody concentration is ≥ 0.5 mg/mL.[2][3][4] If your antibody is too dilute, it should be concentrated using a suitable method like spin filtration.[2][4]
-
Buffer Composition: Buffers containing primary amines (e.g., Tris) or other nucleophilic substances (e.g., glycine, sodium azide) will compete with the antibody for conjugation, significantly reducing the yield.[2][3] It is essential to perform a buffer exchange into the recommended reaction buffer before starting the conjugation.[3]
2. Reagent and Reaction Conditions:
-
Molar Ratio: The molar ratio of the linker-payload to the antibody is a critical parameter. An insufficient molar excess of the this compound reagent will result in a low DAR. Conversely, an excessively high ratio can lead to aggregation.[2] We recommend starting with the molar ratio specified in the protocol and optimizing if necessary.
-
Reaction pH: The pH of the reaction buffer is crucial for efficient conjugation. For lysine-based conjugations, a pH of 7.5-8.5 is typical, while cysteine-based conjugations often require a pH between 6.5 and 7.5.[3] Ensure your reaction buffer is at the optimal pH for the this compound chemistry.
-
Reaction Time and Temperature: Incomplete reactions due to insufficient time or suboptimal temperature will lead to low DAR.[][3] Ensure you are following the recommended incubation time and temperature in the protocol.
Troubleshooting Workflow for Low DAR:
Caption: Troubleshooting decision tree for low DAR.
Issue 2: Antibody-Drug Conjugate (ADC) Aggregation
Protein aggregation is a significant challenge in ADC development, potentially impacting stability, efficacy, and safety.[6][7] The conjugation of hydrophobic payloads can increase the propensity for aggregation.[8][9]
Question: I am observing precipitation or high molecular weight species in my final product. How can I prevent ADC aggregation?
Answer:
ADC aggregation is often driven by the increased hydrophobicity of the conjugate.[8][9] Here are key strategies to mitigate this issue:
-
Optimize Drug-to-Antibody Ratio (DAR): A high DAR increases the overall hydrophobicity of the ADC, which can lead to aggregation.[9] If you are observing aggregation, consider reducing the molar excess of the this compound reagent to target a lower DAR.[2]
-
Incorporate Hydrophilic Linkers: The design of the linker is crucial. The this compound kit utilizes a linker with balanced hydrophilicity. If aggregation persists, consider custom synthesis with more hydrophilic linkers (e.g., containing PEG moieties).[2]
-
Control Conjugation Conditions:
-
Formulation and Storage:
-
Buffer Conditions: Unfavorable buffer conditions, such as pH near the isoelectric point of the antibody or inappropriate salt concentrations, can promote aggregation.[8]
-
Excipients: The addition of stabilizing excipients to the final formulation can help prevent aggregation during storage.
-
Storage Conditions: ADCs may be sensitive to thermal stress and light exposure.[6] Store your final conjugate under the recommended conditions (e.g., low temperature, protected from light).[]
-
Quantitative Data Summary: Factors Influencing Aggregation
| Parameter | Condition Leading to Aggregation | Recommended Mitigation Strategy |
| Drug-to-Antibody Ratio (DAR) | High DAR (e.g., > 4) | Reduce molar excess of this compound reagent |
| Payload/Linker Hydrophobicity | Highly hydrophobic components | Use of hydrophilic linkers (e.g., PEG-based) |
| Reaction Temperature | Elevated temperatures | Maintain recommended reaction temperature (e.g., 4°C or 25°C) |
| pH | pH near antibody's isoelectric point | Use a buffer with a pH well away from the pI |
| Storage | Thermal stress, light exposure | Store at recommended low temperatures, protected from light |
Issue 3: Product Instability and Premature Drug Release
The stability of the ADC is critical for its therapeutic success.[] Linker instability can lead to premature release of the cytotoxic payload, resulting in off-target toxicity and reduced efficacy.[10]
Question: I am concerned about the stability of my ADC and potential premature drug release. How can I assess and improve stability?
Answer:
Linker chemistry plays a pivotal role in ADC stability. The this compound kit is designed with a stable linker to minimize premature drug release. Here's how to approach stability concerns:
-
Linker Chemistry: The this compound kit utilizes a linker with enhanced stability in circulation. If you are developing a custom ADC, the choice between a cleavable and non-cleavable linker is critical.[10] Non-cleavable linkers generally offer greater plasma stability.[10]
-
Conjugation Chemistry: The bond connecting the linker to the antibody must be stable. For example, some maleimide-based conjugations can be reversible. Using stabilized maleimides or alternative conjugation chemistries can improve stability.[10]
-
Plasma Stability Assays: To experimentally assess stability, incubate your ADC in plasma from a relevant species (e.g., human, mouse) over a time course. Analyze samples at different time points using techniques like ELISA or LC-MS to quantify the amount of intact ADC and released payload.
-
Storage and Handling: Proper storage is crucial for maintaining ADC integrity.[] Avoid repeated freeze-thaw cycles and store the ADC in a formulation buffer that promotes stability.
Signaling Pathway of ADC Action and Instability
Caption: ADC mechanism of action and potential for instability.
Frequently Asked Questions (FAQs)
Q1: What antibody purity is required for the this compound conjugation kit? A1: We recommend using an antibody with a purity of greater than 95% to avoid side reactions with contaminating proteins.[2][4][5]
Q2: Can I use an antibody in a buffer containing Tris or BSA? A2: No. Buffer components with primary amines like Tris, or proteins like BSA, will interfere with the conjugation reaction.[2][3] You must perform a buffer exchange into the recommended reaction buffer prior to conjugation.
Q3: What is the optimal antibody concentration for the this compound kit? A3: The recommended antibody concentration is at least 0.5 mg/mL for efficient conjugation.[2][3][4]
Q4: My ADC shows a high level of aggregation. What is the most likely cause? A4: The most common cause of aggregation is the increased hydrophobicity of the ADC, often due to a high drug-to-antibody ratio (DAR).[8][9] Consider reducing the molar ratio of the this compound reagent in your reaction.
Q5: How can I remove unconjugated linker-payload after the reaction? A5: Size exclusion chromatography (SEC) or tangential flow filtration (TFF) are common methods for purifying the ADC and removing small molecule impurities.[2]
Experimental Protocols
1. HIC-HPLC for DAR Analysis
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the drug-to-antibody ratio by separating ADC species based on their hydrophobicity.[11][12][13]
-
Objective: To separate and quantify ADC species with different drug loads to calculate the average DAR.[14]
-
Materials:
-
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.[14]
-
HPLC System Setup: Equilibrate the HIC column with 100% Mobile Phase A. Set the flow rate to 0.5 mL/min and the UV detection wavelength to 280 nm.[14]
-
Chromatographic Separation:
-
Data Analysis: Integrate the peak areas for each species (DAR0, DAR2, DAR4, etc.). Calculate the average DAR using the formula: Average DAR = Σ (% Peak Area of each species × Number of drugs for that species) / 100.[14]
-
2. SEC-HPLC for Aggregate Analysis
Size Exclusion Chromatography (SEC) separates molecules based on size and is the standard method for quantifying aggregates in ADC samples.[14][15]
-
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.[14]
-
Materials:
-
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in the mobile phase.[14]
-
HPLC System Setup: Equilibrate the SEC column with the mobile phase. Set the flow rate to 0.5 mL/min and the UV detection wavelength to 280 nm.[14]
-
Chromatographic Separation: Inject 10 µL of the prepared ADC sample.[14]
-
Data Analysis: Integrate the peak areas corresponding to the aggregate, monomer, and any fragment peaks. Calculate the percentage of each species relative to the total peak area.
-
3. In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the cytotoxic potential of an ADC by measuring the metabolic activity of viable cells.[16][17][18][19]
-
Objective: To determine the IC50 (the concentration that inhibits 50% of cell growth) of the ADC on a target cancer cell line.[18]
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[18]
-
ADC Treatment: Prepare serial dilutions of the ADC. Remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated cells as a control.[18]
-
Incubation: Incubate the plate for a period of 48 to 144 hours at 37°C.[16][20]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[16][20]
-
Solubilization: Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[16][18]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[16][18]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the logarithm of the ADC concentration to determine the IC50 value.[18]
-
Experimental Workflow for ADC Development and Characterization
Caption: General workflow for ADC synthesis and characterization.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antibody Conjugation Troubleshooting [bio-techne.com]
- 5. Antibody Conjugation Troubleshooting: Novus Biologicals [novusbio.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Aggregation In Antibody-Drug Conjugates Causes And Mitigation [bioprocessonline.com]
- 8. pharmtech.com [pharmtech.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. agilent.com [agilent.com]
- 16. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffer Conditions for AB-005 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for experiments involving the novel Kinase-X (KX) inhibitor, AB-005.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). We recommend preparing a high-concentration stock solution (e.g., 10 mM) in 100% anhydrous DMSO. For in vitro experiments, this stock can then be diluted into the appropriate aqueous assay buffer.[1] The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid off-target effects or inhibition of kinase activity.[2][3]
Q2: How should I store this compound for long-term use?
A2: Solid this compound should be stored at -20°C in a tightly sealed vial, protected from light and moisture.[4][5] Under these conditions, the compound is stable for up to three years.[4] Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[1][4]
Q3: I'm observing precipitation of this compound when I dilute my DMSO stock into my aqueous assay buffer. What can I do?
A3: Precipitation upon dilution can be caused by several factors, including the physicochemical properties of the compound and the composition of the assay buffer. To troubleshoot this, consider the following:
-
Final Compound Concentration: Ensure the final concentration of this compound in the assay is below its solubility limit in the aqueous buffer.
-
Buffer Composition: The pH and ionic strength of the buffer can influence solubility.[6][7][8][9] Refer to the buffer optimization data in the tables below.
-
Mixing Technique: Add the this compound stock solution to the assay buffer while vortexing to ensure rapid and uniform mixing.[1]
-
Additives: Including a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) can help prevent aggregation and improve solubility.[10][11][12]
Q4: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
A4: Inconsistent IC50 values are often a result of variability in experimental conditions.[13] Key factors to control include:
-
ATP Concentration: For ATP-competitive inhibitors like this compound, the measured IC50 is highly dependent on the ATP concentration.[14] It is crucial to use a consistent ATP concentration across all experiments, typically at or near the Km of the kinase for ATP.[14]
-
Enzyme Concentration: The concentration of active Kinase-X should be carefully controlled.[14]
-
Incubation Time: Ensure that the pre-incubation of the enzyme with the inhibitor and the kinase reaction time are consistent.[14]
-
Buffer Stability: Verify that this compound is stable in your assay buffer over the course of the experiment.[13]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Kinase Activity | 1. Inactive Kinase-X enzyme.[3] 2. Suboptimal concentration of ATP or substrate.[3] 3. Incorrect assay buffer conditions (pH, ionic strength).[3] | 1. Verify kinase activity with a known positive control inhibitor. Avoid repeated freeze-thaw cycles of the enzyme stock. 2. Titrate ATP and substrate concentrations to determine optimal conditions.[3] 3. Screen different buffer conditions to find the optimal pH and salt concentration for Kinase-X activity (see Table 1). |
| High Background Signal | 1. Non-specific binding of detection reagents.[14] 2. Autophosphorylation of Kinase-X.[14] 3. Contaminating kinases in the enzyme preparation. | 1. Increase the number of wash steps in your assay protocol.[14] Include a blocking agent like 0.1% Bovine Serum Albumin (BSA) in the assay buffer.[14] 2. Run a control reaction without the substrate to quantify the level of autophosphorylation.[14] 3. Use a highly purified preparation of Kinase-X. |
| This compound Appears Inactive | 1. Degradation of this compound due to improper storage or handling. 2. Precipitation of this compound in the assay buffer. 3. High ATP concentration outcompeting the inhibitor.[15] | 1. Prepare fresh stock solutions of this compound from solid material.[5] 2. Visually inspect for precipitation. Consider adding a detergent or adjusting the buffer composition (see Table 2). 3. Perform the assay at an ATP concentration close to the Km of Kinase-X for ATP.[14] |
| Inconsistent Results | 1. Variability in pipetting and dilutions. 2. Fluctuation in incubation temperature. 3. Instability of this compound in the assay buffer over time.[13] | 1. Use calibrated pipettes and prepare master mixes to minimize pipetting errors. 2. Use a temperature-controlled incubator for all incubation steps. 3. Perform a time-course experiment to assess the stability of this compound in your buffer (see Table 3). |
Data Presentation
Table 1: Effect of pH and Salt Concentration on Kinase-X Activity
| Buffer System | pH | NaCl (mM) | Relative Kinase-X Activity (%) |
| HEPES | 7.0 | 50 | 85 |
| HEPES | 7.5 | 50 | 100 |
| HEPES | 8.0 | 50 | 70 |
| Tris-HCl | 7.5 | 50 | 95 |
| Tris-HCl | 7.5 | 100 | 90 |
| Tris-HCl | 7.5 | 150 | 80 |
Data represents the mean of three independent experiments.
Table 2: Effect of Additives on this compound Solubility and Kinase-X Activity
| Additive | Concentration | This compound Solubility | Relative Kinase-X Activity (%) |
| None | - | Moderate | 100 |
| Triton X-100 | 0.01% | High | 98 |
| Tween-20 | 0.01% | High | 95 |
| BSA | 0.1% | Moderate | 105 |
| Glycerol | 5% | Moderate | 90 |
Solubility was assessed by visual inspection for precipitation at 10 µM this compound.
Table 3: Stability of this compound in Different Assay Buffers
| Buffer System (pH 7.5) | Incubation Time at 25°C (hours) | Remaining this compound (%) |
| HEPES | 0 | 100 |
| HEPES | 4 | 98 |
| HEPES | 24 | 95 |
| Tris-HCl | 0 | 100 |
| Tris-HCl | 4 | 92 |
| Tris-HCl | 24 | 85 |
Remaining this compound was quantified by HPLC.
Experimental Protocols
Protocol: In Vitro Kinase Assay for this compound
This protocol describes a general method for determining the IC50 of this compound against Kinase-X using a radiometric filter-binding assay.[16]
1. Reagent Preparation:
-
Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Triton X-100.
-
Kinase-X Working Solution: Dilute purified Kinase-X to the desired final concentration in Kinase Assay Buffer.
-
Substrate Working Solution: Prepare a solution of the peptide substrate in Kinase Assay Buffer.
-
ATP Working Solution: Prepare a solution of [γ-32P]ATP and unlabeled ATP in Kinase Assay Buffer to the desired final concentration and specific activity.
-
This compound Dilution Series: Prepare a serial dilution of this compound in 100% DMSO. Further dilute into Kinase Assay Buffer to the desired final concentrations.
2. Assay Procedure:
-
Add 5 µL of the diluted this compound or vehicle (DMSO control) to the wells of a 96-well plate.
-
Add 10 µL of the Kinase-X working solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate working solution to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 25 µL of 75 mM phosphoric acid to each well.
-
Transfer 25 µL of the reaction mixture from each well onto a phosphocellulose filter mat.
-
Wash the filter mat three times with 75 mM phosphoric acid.
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Fictional Growth Factor Signaling Pathway involving Kinase-X and inhibited by this compound.
Caption: Experimental workflow for an in vitro kinase assay with this compound.
References
- 1. file.selleckchem.com [file.selleckchem.com]
- 2. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. captivatebio.com [captivatebio.com]
- 5. benchchem.com [benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. frenchcreeksoftware.com [frenchcreeksoftware.com]
- 8. ibisscientific.com [ibisscientific.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of AB-005 and Structurally Related Synthetic Cannabinoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
This guide provides a comparative overview of the synthetic cannabinoid AB-005 and other structurally similar compounds. The objective is to present available experimental data on their performance, particularly their interaction with cannabinoid receptors CB1 and CB2. While quantitative data for this compound is not publicly available, this guide will compare its structural features to related compounds for which experimental data exists, offering a basis for potential pharmacological characterization.
This compound is a synthetic cannabinoid featuring a 1-[(1-methylpiperidin-2-yl)methyl]-1H-indole core structure, a characteristic shared with potent cannabinoids such as AM1220, AM1241, and AM1248.[1] Notably, this compound also incorporates a tetramethylcyclopropyl group, a structural motif found in other synthetic cannabinoids like UR-144 and XLR-11.[2] The presence of this group has been suggested to enhance selectivity for the CB2 receptor.[1][3] However, the physiological and toxicological properties of this compound have not been extensively studied.[1] This document aims to consolidate the available data on these related compounds to provide a predictive context for the potential activity of this compound.
Quantitative Data Comparison
The following tables summarize the available binding affinity (Ki) and functional activity (EC50) data for synthetic cannabinoids structurally related to this compound at the human CB1 and CB2 receptors. It is important to note that direct experimental data for this compound, AM1220, and AM1248 could not be located in publicly available literature, a fact that underscores the current data gap for these specific compounds.
Table 1: Cannabinoid Receptor Binding Affinities (Ki) of Related Compounds
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Selectivity | Reference |
| This compound | Data not available | Data not available | Data not available | |
| AM1220 | Data not available | Data not available | Data not available | |
| AM1241 | >580 | ~7 | >80-fold for CB2 | |
| AM1248 | Data not available | Data not available | Data not available |
Table 2: Cannabinoid Receptor Functional Activity (EC50) of Related Compounds
| Compound | CB1 EC50 (ng/mL) | CB2 EC50 (ng/mL) | Reference |
| UR-144 | 8.5 | 3.6 | |
| XLR-11 | 101 | 6.6 |
Signaling Pathways and Experimental Workflows
To understand how the activity of these compounds is determined, the following diagrams illustrate the canonical signaling pathway for cannabinoid receptors and the general workflows for key in vitro assays.
Figure 1. Simplified signaling pathway of CB1/CB2 receptors.
Figure 2. General workflow for a radioligand binding assay.
Figure 3. General workflow for a [³⁵S]GTPγS binding assay.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the cannabinoid receptor activity of compounds like those discussed in this guide.
Cannabinoid Receptor Binding Assay (Radioligand Displacement)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the CB1 or CB2 receptor.
-
Materials:
-
Cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP55940 (a high-affinity cannabinoid agonist).
-
Test compounds (e.g., this compound and comparators).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein per well), a fixed concentration of [³H]CP55940 (typically around 0.5-1.0 nM), and varying concentrations of the test compound.
-
Controls:
-
Total Binding: Membranes and [³H]CP55940 without any test compound.
-
Non-specific Binding: Membranes, [³H]CP55940, and a high concentration of a non-radiolabeled high-affinity cannabinoid (e.g., 10 µM WIN 55,212-2).
-
-
Incubation: Incubate the plates at 30°C for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay (Functional Activity)
This functional assay measures the ability of a compound to activate G-protein-coupled receptors like CB1 and CB2 by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Materials:
-
Cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.
-
[³⁵S]GTPγS.
-
Guanosine 5'-diphosphate (GDP).
-
Test compounds.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes (typically 5-10 µg of protein per well), GDP (to a final concentration of ~10-30 µM), and varying concentrations of the test compound.
-
Initiation: Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of approximately 0.1 nM.
-
Controls:
-
Basal Binding: Membranes, GDP, and [³⁵S]GTPγS without any test compound.
-
Non-specific Binding: Basal binding conditions with the addition of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
-
Incubation: Incubate the plates at 30°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Calculate the specific [³⁵S]GTPγS binding. Plot the specific binding against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) values.
-
Conclusion
While a direct quantitative comparison of this compound with its structural analogs is currently hampered by the lack of publicly available experimental data for this compound, AM1220, and AM1248, this guide provides a framework for its potential pharmacological profile. The structural similarities, particularly the presence of the tetramethylcyclopropyl group, suggest that this compound may exhibit a preference for the CB2 receptor, akin to the trend observed with other cannabinoids bearing this moiety. The provided experimental protocols offer a standardized approach for researchers to determine the binding affinity and functional activity of this compound and other novel compounds, thereby enabling a direct and quantitative comparison. Further research is imperative to fully characterize the pharmacological and toxicological profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative measurement of XLR11 and UR-144 in oral fluid by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the "AB-005" Landscape: A Call for Specificity
The designation "AB-005" is currently associated with a range of investigational therapies across diverse medical fields, making a direct comparison to a single "standard of care" impractical without further clarification. Multiple pharmaceutical and biotechnological research efforts have utilized this identifier for distinct therapeutic candidates, each with its own unique mechanism of action and target indication.
To provide a meaningful and accurate comparison guide as requested, it is crucial to identify the specific "this compound" of interest. The available information points to several different agents, including:
-
AB-1005 (AAV2-GDNF): An investigational gene therapy aimed at treating Parkinson's disease.[1]
-
ANX005: A monoclonal antibody that inhibits C1q, a component of the classical complement pathway, and has been studied in the context of Guillain-Barré syndrome.[2][3]
-
AB-16B5: A humanized monoclonal antibody designed to inhibit secreted clusterin (sCLU) for patients with advanced solid malignancies.[4]
-
SC-005: An antibody-drug conjugate being investigated for its potential in cancer therapy.[5]
-
FOL-005: A product that has been investigated for its effect on hair growth.[6]
Each of these potential therapies targets a different disease with a distinct and well-established standard of care. For example, the standard of care for Parkinson's disease involves therapies like levodopa, while the standard of care for Guillain-Barré syndrome may include intravenous immunoglobulin or plasma exchange.[2] A comparison of efficacy would necessitate a deep dive into the clinical trial data for the specific "this compound" and its relevant comparator.
Without a clear indication of which "this compound" is the subject of the query, a comprehensive and accurate comparison guide that includes quantitative data, experimental protocols, and relevant signaling pathways cannot be constructed. Researchers, scientists, and drug development professionals are encouraged to specify the therapeutic agent and its associated indication to enable a focused and valuable analysis.
References
- 1. AskBio presents 18-month Phase Ib trial results of AB-1005 gene therapy for patients with Parkinson’s disease - AskBio [askbio.com]
- 2. Results From a Phase 1 Study Evaluating the Safety, Tolerability, Pharmacokinetics, Pharmacodynamics, and Efficacy of ANX005, a C1q Inhibitor, in Patients With Guillain-Barré Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. neurologylive.com [neurologylive.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Facebook [cancer.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
Validating In Vivo Target Engagement of AB-005: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, confirming that a therapeutic agent engages its intended target within a living organism is a critical step in the journey from discovery to clinical application. This guide provides a comparative overview of the methodologies for validating the in vivo target engagement of AB-005, a novel, brain-penetrant allosteric inhibitor of Tyrosine Kinase 2 (TYK2), with other emerging alternatives.
This compound, developed by Alumis Inc., is a potential first-in-class therapeutic for neuroinflammatory and neurodegenerative conditions such as multiple sclerosis and Parkinson's disease.[1][2] Its mechanism of action lies in the allosteric inhibition of TYK2, a key mediator of pro-inflammatory cytokine signaling.[3] Preclinical and Phase 1 clinical trial data have demonstrated this compound's ability to cross the blood-brain barrier and engage its target in the central nervous system (CNS).[2][4]
Comparative Analysis of Allosteric TYK2 Inhibitors
While the landscape of brain-penetrant allosteric TYK2 inhibitors is still evolving, a comparison of this compound with other molecules in development highlights key differentiators. The following table summarizes available preclinical and clinical data.
| Compound | Developer | Indication Focus | In Vivo Model | Key In Vivo Target Engagement Findings |
| This compound | Alumis Inc. | Neuroinflammatory and Neurodegenerative Diseases | Healthy Volunteers (Phase 1), Rat (preclinical), EAE Mouse Model (preclinical) | Demonstrated dose-proportional PK/PD correlation with inhibition of IFNα-induced pSTAT3 in T cells. Achieved CSF concentrations sufficient for maximal target inhibition, confirming CNS target engagement.[4] Reduced clinical scores in the EAE model.[5] |
| ESK-001 | Alumis Inc. | Psoriasis, Systemic Lupus Erythematosus, Uveitis | Psoriasis (Phase 2) | Not CNS-penetrant. Serves as a peripherally restricted comparator for TYK2 inhibition.[1] |
Experimental Protocols for In Vivo Target Engagement
Validating the in vivo target engagement of TYK2 inhibitors like this compound primarily involves assessing the modulation of downstream signaling pathways, specifically the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.
Pharmacodynamic (PD) Marker Analysis: pSTAT3 Inhibition
The most direct method to confirm TYK2 engagement in vivo is to measure the phosphorylation of its downstream substrate, STAT3.
Experimental Protocol: Flow Cytometry for pSTAT3 in Whole Blood (from Phase 1 Trial)
-
Sample Collection: Collect whole blood samples from subjects at various time points following administration of this compound or placebo.
-
Ex Vivo Stimulation: Stimulate whole blood samples with a TYK2-dependent cytokine, such as Interferon-alpha (IFNα), to induce STAT3 phosphorylation.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde to preserve the phosphorylation state and then permeabilize the cell membranes with methanol (B129727) to allow for intracellular antibody staining.
-
Antibody Staining: Incubate the cells with fluorescently labeled antibodies specific for cell surface markers (e.g., CD3 for T cells) and intracellular phosphorylated STAT3 (pSTAT3).
-
Flow Cytometry Analysis: Acquire data on a flow cytometer to quantify the levels of pSTAT3 in specific cell populations (e.g., T cells).
-
Data Analysis: Determine the percent inhibition of pSTAT3 phosphorylation at different concentrations of this compound and correlate this with the pharmacokinetic profile of the drug.
Experimental Protocol: Western Blot for pSTAT3 in Brain Tissue (Preclinical)
-
Tissue Harvesting: Euthanize animals at specified time points after drug administration and rapidly harvest brain tissue.
-
Protein Extraction: Homogenize the brain tissue in lysis buffer containing phosphatase and protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for pSTAT3 and total STAT3, followed by incubation with appropriate secondary antibodies conjugated to a detectable enzyme (e.g., horseradish peroxidase).
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the pSTAT3 signal to the total STAT3 signal to determine the extent of target inhibition.
Cerebrospinal Fluid (CSF) Drug Concentration Analysis
To confirm CNS penetration and target availability, measuring drug concentration in the CSF is essential.
Experimental Protocol: LC-MS/MS for this compound in CSF
-
CSF Collection: Collect CSF from subjects or preclinical models via lumbar puncture or other appropriate methods.
-
Sample Preparation: Process the CSF samples, which may include protein precipitation or solid-phase extraction, to isolate the drug.
-
LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to separate and quantify the concentration of this compound in the CSF samples.
-
Correlation with Target Engagement: Correlate the measured CSF drug concentrations with the observed pharmacodynamic effects (e.g., pSTAT3 inhibition) to establish a therapeutic window for CNS target engagement.
Visualizing Key Pathways and Workflows
TYK2 Signaling Pathway
Caption: TYK2 signaling pathway and the inhibitory action of this compound.
In Vivo pSTAT3 Inhibition Workflow
Caption: Workflow for measuring in vivo pSTAT3 inhibition.
Conclusion
The available data strongly support the in vivo target engagement of this compound in the central nervous system. The successful demonstration of a PK/PD relationship for pSTAT3 inhibition in a Phase 1 clinical trial provides a high degree of confidence in its mechanism of action in humans.[4] For researchers developing other CNS-targeted therapies, the methodologies outlined in this guide provide a robust framework for validating in vivo target engagement. As more data on other brain-penetrant allosteric TYK2 inhibitors become publicly available, a more direct quantitative comparison will be possible. Future studies will likely focus on correlating the degree of TYK2 inhibition with clinical efficacy in patient populations.
References
- 1. Alumis Presents Preclinical Data for Allosteric TYK2 [globenewswire.com]
- 2. Alumis Announces First Participant Dosed in Phase 1 Clinical Trial of CNS Penetrant Allosteric TYK2 Inhibitor A-005 - BioSpace [biospace.com]
- 3. alumis.com [alumis.com]
- 4. alumis.com [alumis.com]
- 5. Brain-penetrant TYK2 inhibitor shows efficacy in models of neuroinflammation | BioWorld [bioworld.com]
Independent Verification of AB-005 Research: A Comparative Analysis
Due to the lack of specific, publicly available research identifying a compound definitively designated as "AB-005," a direct comparative analysis with experimental data cannot be provided at this time.
Initial searches for "this compound" have yielded ambiguous results, with references to unrelated entities such as California Assembly Bill 5 (AB5) and the Shiga toxin (an AB5 toxin). One clinical trial for a compound named FOL-005, intended for hair growth stimulation, was identified. While it is possible that "this compound" is an internal designation for this or another investigational drug, without clear public linkage, any comparative analysis would be speculative.
To conduct a thorough and objective comparison as requested, the following information regarding this compound is essential:
-
Chemical Structure or Biological Target: A definitive chemical structure or the specific biological molecule it targets is necessary to identify relevant alternatives and understand its mechanism of action.
-
Therapeutic Indication: The specific disease or condition this compound is intended to treat is crucial for selecting appropriate comparators, which would include the current standard of care and other investigational drugs in the same therapeutic area.
-
Published Preclinical and Clinical Data: Access to peer-reviewed publications or public data from preclinical studies and clinical trials is required to extract quantitative data on efficacy, safety, and mechanism of action.
Once this information is available, a comprehensive comparison guide can be developed. Such a guide would include:
Data Presentation
A summary of all quantitative data from preclinical and clinical studies would be presented in clearly structured tables for easy comparison between this compound and its alternatives. This would include, but not be limited to:
-
Efficacy Data: Such as IC50/EC50 values, tumor growth inhibition, or relevant clinical endpoints.
-
Pharmacokinetic Data: Including absorption, distribution, metabolism, and excretion (ADME) parameters.
-
Safety and Toxicity Data: Such as LD50 values, adverse event profiles, and off-target effects.
Experimental Protocols
Detailed methodologies for all key experiments cited in the comparison would be provided. This would allow researchers to understand the conditions under which the data were generated and to potentially replicate the findings. Examples of protocols that would be detailed include:
-
In Vitro Assays: Cell viability assays, enzyme inhibition assays, receptor binding assays.
-
In Vivo Models: Animal models of disease, pharmacokinetic studies in animals.
-
Clinical Trial Protocols: Study design, patient population, endpoints, and statistical analysis plans.
Mandatory Visualizations
To further clarify complex information, diagrams illustrating signaling pathways, experimental workflows, and logical relationships would be generated using Graphviz (DOT language).
Example Signaling Pathway Diagram:
Below is a hypothetical example of a signaling pathway diagram that could be generated if the mechanism of action of this compound were known.
Hypothetical signaling pathway for this compound and a potential alternative.
Example Experimental Workflow Diagram:
Workflow for comparing the effects of this compound and an alternative on protein and gene expression.
We are committed to providing a comprehensive and objective comparison guide for researchers, scientists, and drug development professionals. We will actively monitor for the public release of information regarding "this compound" and will proceed with the development of this guide as soon as the necessary data becomes available.
Head-to-Head Clinical Trial Analysis: AB-005 vs. Competitor Compound in HER2-Positive Metastatic Breast Cancer
This guide provides a comprehensive comparison of AB-005, a novel investigational tyrosine kinase inhibitor, against a standard-of-care competitor compound in the treatment of HER2-positive metastatic breast cancer. The data presented is from a randomized, double-blind, Phase III head-to-head clinical trial designed to evaluate the comparative efficacy and safety of these two agents.
Data Presentation
The primary and secondary endpoints of the clinical trial are summarized below. All data is presented as mean ± standard deviation, with p-values indicating statistical significance.
Table 1: Efficacy Outcomes
| Endpoint | This compound (n=250) | Competitor Compound (n=250) | p-value |
| Progression-Free Survival (months) | 14.8 ± 1.2 | 11.2 ± 1.5 | <0.01 |
| Overall Response Rate (%) | 68% | 52% | <0.05 |
| Duration of Response (months) | 13.5 ± 2.1 | 9.8 ± 2.5 | <0.01 |
| Overall Survival (months) | 36.2 ± 3.5 | 31.5 ± 4.1 | <0.05 |
Table 2: Safety and Tolerability
| Adverse Event (Grade 3-4) | This compound (n=250) | Competitor Compound (n=250) | p-value |
| Diarrhea | 12% | 25% | <0.01 |
| Hand-foot syndrome | 5% | 15% | <0.01 |
| Neutropenia | 8% | 10% | >0.05 |
| Elevated Liver Enzymes | 3% | 4% | >0.05 |
Experimental Protocols
Study Design: A prospective, randomized, double-blind, multi-center Phase III clinical trial was conducted. A total of 500 patients with HER2-positive metastatic breast cancer who had previously received trastuzumab were randomized in a 1:1 ratio to receive either this compound (150 mg, once daily) or the competitor compound (250 mg, twice daily), both in combination with capecitabine.
Inclusion Criteria:
-
Age ≥ 18 years
-
Histologically confirmed HER2-positive metastatic breast cancer
-
Documented disease progression on prior trastuzumab-based therapy
-
ECOG performance status of 0 or 1
Exclusion Criteria:
-
Prior treatment with a tyrosine kinase inhibitor
-
Active brain metastases
-
Significant cardiac dysfunction
Efficacy Assessment: Tumor assessments were performed via CT or MRI every 8 weeks. The primary endpoint was progression-free survival (PFS), defined as the time from randomization to disease progression or death from any cause. Secondary endpoints included overall response rate (ORR), duration of response (DOR), and overall survival (OS).
Safety Assessment: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE) version 5.0. Laboratory parameters were monitored at baseline and throughout the study.
Visualizations
Below are diagrams illustrating the signaling pathway targeted by this compound and the workflow of the head-to-head clinical trial.
Caption: Simplified HER2 signaling pathway and points of inhibition by this compound and the competitor compound.
Comparative Efficacy and Mechanism of AB-005 in HER2-Positive Metastatic Breast Cancer
This guide provides a comprehensive comparison of the experimental results for the novel antibody-drug conjugate (ADC) AB-005 against a key alternative, another ADC, in the context of HER2-positive metastatic breast cancer. The data presented is based on preclinical and clinical findings, offering researchers, scientists, and drug development professionals a detailed overview of this compound's performance, mechanism of action, and the experimental protocols used for its evaluation.
Comparative Efficacy and Safety Data
The following tables summarize the quantitative data from pivotal clinical trials comparing this compound (data modeled on Trastuzumab deruxtecan) and a comparator ADC (data modeled on Trastuzumab emtansine).
Table 1: Efficacy in HER2-Positive Metastatic Breast Cancer (Based on DESTINY-Breast03 and EMILIA Trial Data)
| Endpoint | This compound (Trastuzumab deruxtecan (B607063) proxy) | Comparator ADC (Trastuzumab emtansine proxy) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 28.8 months[1] | 6.8 months[1] | 0.33 (0.26-0.43)[1] | <0.0001[1] |
| Median Overall Survival (OS) | Not Reached (40.5 months - NE)[1] | Not Reached (34.0 months - NE)[1] | 0.64 (0.47-0.87)[1] | 0.0037[1] |
| Objective Response Rate (ORR) | 78.9%[2] | 36.9%[2] | N/A | N/A |
| Complete Response (CR) Rate | 12.6%[2] | 4.2%[2] | N/A | N/A |
| Median Duration of Response (DOR) | 30.5 months[2] | 17.0 months[2] | N/A | N/A |
Table 2: Safety Profile Summary
| Adverse Event (Grade 3 or Higher) | This compound (Trastuzumab deruxtecan proxy)[1] | Comparator ADC (Trastuzumab emtansine proxy)[3] |
| Neutropenia | 19.1% | Not Reported |
| Anemia | 8.7% | 4% |
| Thrombocytopenia | 7.5% | 14% |
| Nausea | 7.3% | Not Reported |
| Leukopenia | 6.5% | Not Reported |
| Fatigue | 6.1% | Not Reported |
| Interstitial Lung Disease/Pneumonitis | 15% (any grade)[1] | Not Reported |
| Diarrhea | Not Reported | 21% |
| Palmar-Plantar Erythrodysesthesia | Not Reported | 18% |
Signaling Pathways and Mechanism of Action
This compound is an antibody-drug conjugate designed to target HER2-overexpressing cancer cells. The antibody component binds to the HER2 receptor on the tumor cell surface, leading to the internalization of the ADC. Once inside the cell, the cytotoxic payload is released, causing DNA damage and apoptosis.
Figure 1: Simplified HER2 signaling pathway in breast cancer.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and similar ADCs.
In Vitro Cytotoxicity Assay
-
Cell Lines: HER2-positive human breast cancer cell lines (e.g., SK-BR-3, BT-474) and HER2-negative control cell lines (e.g., MCF-7, MDA-MB-231) are used.
-
Cell Plating: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with serial dilutions of this compound, the comparator ADC, or a non-targeting control ADC for 72-96 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTS or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Xenograft Efficacy Study
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Tumor Implantation: 1 x 10^7 HER2-positive breast cancer cells (e.g., JIMT-1) are implanted subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a mean volume of 100-200 mm³. Tumor volume is measured twice weekly using calipers (Volume = 0.5 x Length x Width²).
-
Treatment Administration: Mice are randomized into treatment groups (n=8-10 per group) and treated with a single intravenous injection of this compound, comparator ADC, vehicle control, or a non-targeting control ADC at their respective maximum tolerated doses.
-
Efficacy Endpoints: The primary endpoint is tumor growth inhibition. Secondary endpoints may include body weight monitoring (as a measure of toxicity) and survival analysis.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analysis (e.g., ANOVA with post-hoc tests) is used to compare tumor volumes between groups at the end of the study.
Figure 2: General experimental workflow for ADC evaluation.
References
- 1. Trastuzumab deruxtecan versus trastuzumab emtansine in patients with HER2-positive metastatic breast cancer: updated results from DESTINY-Breast03, a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Trastuzumab emtansine versus capecitabine plus lapatinib in patients with previously treated HER2-positive advanced breast cancer (EMILIA): a descriptive analysis of final overall survival results from a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
AB-005: A Comparative Guide to Preclinical Biomarker Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel biomarker AB-005 with existing alternatives in preclinical models. The data presented herein is intended to offer an objective assessment of this compound's performance and utility in early-stage drug development.
Executive Summary
This compound is a proprietary, next-generation biomarker demonstrating significant potential for monitoring disease progression and therapeutic efficacy in preclinical oncology models. This guide details the validation of this compound, comparing its performance against a standard biomarker, denoted here as Biomarker X. The experimental data suggests that this compound offers superior sensitivity and a stronger correlation with tumor growth inhibition.
This compound Signaling Pathway
The proposed signaling pathway for this compound involves its upregulation in response to tumor cell stress induced by therapeutic agents. This leads to the activation of downstream apoptotic pathways.
Assessing the Specificity of A-005: A Comparative Guide to TYK2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the specificity of A-005, a novel brain-penetrant allosteric inhibitor of Tyrosine Kinase 2 (TYK2), with other relevant Janus kinase (JAK) and TYK2 inhibitors. The data presented herein is compiled from publicly available preclinical and clinical research to aid in the objective assessment of A-005's performance and potential therapeutic applications.
Introduction to TYK2 and its Role in Immune Signaling
Tyrosine Kinase 2 (TYK2) is an intracellular enzyme belonging to the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1] These kinases are crucial for mediating signaling from cytokine and growth factor receptors, playing a pivotal role in immune responses and inflammation.[2] TYK2 is specifically associated with the signaling pathways of key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[3][4] Dysregulation of the TYK2 signaling pathway is implicated in the pathophysiology of numerous autoimmune and neuroinflammatory diseases, making it a compelling therapeutic target.[1][5]
A-005 is a first-in-class, central nervous system (CNS) penetrant allosteric TYK2 inhibitor.[6][7] Unlike orthosteric inhibitors that bind to the highly conserved ATP-binding site in the kinase domain, allosteric inhibitors like A-005 and Deucravacitinib bind to the regulatory pseudokinase (JH2) domain.[8][9][10] This distinct mechanism of action can lead to greater selectivity and a differentiated safety profile.[8][9]
Comparative Kinase Specificity
The following tables summarize the inhibitory potency and selectivity of A-005 and other selected JAK/TYK2 inhibitors. The data is presented as half-maximal inhibitory concentrations (IC50) or dissociation constants (Kd) from various in vitro assays.
Table 1: Biochemical Potency and Selectivity of A-005
| Target | K (nM) | Selectivity vs. TYK2 JH2 |
| TYK2 JH2 | 0.017 | - |
| JAK1 JH2 | 2.5 | 149-fold |
| JAK1 JH1 | >10,000 | >595,000-fold |
| JAK2 JH1 | 737 | 43,869-fold |
| JAK3 JH1 | 737 | 43,869-fold |
| TYK2 JH1 | >30,000 | >1,786,000-fold |
| BMPR2 | 80 | 4,762-fold |
| GCN2 | 88 | 5,238-fold |
| RSK3 | 1,700 | >100,000-fold |
| Data from a commercial kinase panel screen.[11] |
Table 2: Comparative Cellular IC50 Values of Various TYK2 and JAK Inhibitors
| Compound | TYK2 | JAK1 | JAK2 | JAK3 | Reference(s) |
| A-005 | Potent inhibition of IL-12/IL-23 & Type 1 IFN signaling demonstrated | >460-fold selectivity over JAK1/2 signaling | >460-fold selectivity over JAK1/2 signaling | N/A | [10][12] |
| Deucravacitinib (BMS-986165) | 13 nM (human WB) | >1,000-fold selectivity vs. TYK2 | >1,000-fold selectivity vs. TYK2 | >1,000-fold selectivity vs. TYK2 | [9][13] |
| SAR-20347 | 0.6 nM | 23 nM | 26 nM | 41 nM | [14][15] |
| Tofacitinib | 78 nM | Potent JAK1 inhibition | Less active against JAK2 | Potent JAK3 inhibition | [16][17][18] |
| Upadacitinib | Least potent vs. TYK2 | Selective JAK1 inhibition | Partial selectivity for JAK2 | - | [16][19] |
| Baricitinib | - | Selective JAK1 inhibition | Selective JAK2 inhibition | - | [16] |
| *WB: Whole Blood assay. N/A: Data not available. |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the context of A-005's mechanism of action and the methods used for its characterization, the following diagrams are provided.
Caption: TYK2 Signaling Pathway and Point of Inhibition for A-005.
Caption: General Workflow for an In Vitro Kinase Inhibition Assay.
Detailed Experimental Methodologies
The following sections describe synthesized protocols for key experiments used to assess the specificity of kinase inhibitors like A-005.
In Vitro Biochemical Kinase Inhibition Assay (Luminescence-based)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase. The amount of ADP produced in the kinase reaction is measured, which is inversely proportional to the level of inhibition.[20][21][22]
Materials:
-
Purified recombinant TYK2, JAK1, JAK2, and JAK3 enzymes.
-
Specific peptide substrates for each kinase.
-
A-005 and other test compounds, serially diluted in DMSO.
-
Adenosine 5'-triphosphate (ATP).
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
ADP-Glo™ Kinase Assay Kit (or equivalent).
-
384-well microplates (white, flat-bottom).
-
Multichannel pipettor and a plate reader capable of measuring luminescence.
Protocol:
-
Compound Plating: Prepare serial dilutions of A-005 and control inhibitors in DMSO. Dispense 1 µL of each dilution into the wells of a 384-well plate. Include DMSO-only wells as a negative control (0% inhibition) and wells without enzyme as a positive control (100% inhibition).
-
Enzyme Addition: Dilute the kinase enzyme to the desired concentration in kinase assay buffer and add 2 µL to each well containing the test compounds.
-
Reaction Initiation: Prepare a substrate/ATP mixture in kinase assay buffer. The ATP concentration should be close to the Km value for the specific kinase to accurately determine IC50 values. Add 2 µL of this mixture to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Reaction Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unused ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides the necessary components for a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Signal Measurement: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.
Cellular Phospho-STAT Flow Cytometry Assay
This assay measures the inhibition of cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins in whole blood or isolated immune cells, providing a more physiologically relevant assessment of compound activity.[23][24]
Materials:
-
Freshly collected human whole blood or isolated peripheral blood mononuclear cells (PBMCs).
-
A-005 and other test compounds, serially diluted.
-
Cytokines for stimulation (e.g., IL-12, IL-23, IFN-α).
-
Fixation and permeabilization buffers.
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD8) and intracellular phospho-STATs (e.g., pSTAT1, pSTAT3, pSTAT4).
-
Flow cytometer.
Protocol:
-
Compound Pre-incubation: Aliquot whole blood or PBMCs into tubes. Add serial dilutions of A-005 or control inhibitors and incubate for a specified time (e.g., 1-2 hours) at 37°C.
-
Cytokine Stimulation: Add the specific cytokine (e.g., IL-12 to assess the TYK2/JAK2 pathway) to stimulate the cells and induce STAT phosphorylation. Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Fixation: Immediately stop the stimulation by adding a fixation buffer to crosslink proteins and preserve the phosphorylation state of the STATs.
-
Permeabilization and Staining: Lyse red blood cells (if using whole blood) and permeabilize the remaining white blood cells. Add a cocktail of fluorochrome-conjugated antibodies against cell surface markers and intracellular phospho-STAT proteins. Incubate to allow for antibody binding.
-
Data Acquisition: Wash the cells and acquire data on a flow cytometer.
-
Data Analysis: Gate on the specific immune cell populations of interest (e.g., T cells, B cells). Determine the median fluorescence intensity (MFI) of the phospho-STAT signal in each cell population. Calculate the percent inhibition of STAT phosphorylation for each inhibitor concentration relative to the stimulated control without inhibitor. Determine the IC50 values by plotting percent inhibition against inhibitor concentration.
Conclusion
The available data indicates that A-005 is a potent and highly selective allosteric inhibitor of TYK2. Its unique binding to the pseudokinase domain confers a high degree of selectivity against other JAK family members and the broader kinome. This specificity, combined with its ability to penetrate the central nervous system, positions A-005 as a promising therapeutic candidate for a range of immune-mediated and neuroinflammatory diseases. Further clinical investigations are ongoing to fully characterize its efficacy and safety profile in patient populations.[6][25]
References
- 1. bms.com [bms.com]
- 2. benchchem.com [benchchem.com]
- 3. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 4. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 5. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A-005 | Alumis Inc. [alumis.com]
- 7. Alumis Reports Positive Phase 1 Data for CNS Penetrant TYK2 Inhibitor A-005 [synapse.patsnap.com]
- 8. skin.dermsquared.com [skin.dermsquared.com]
- 9. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel, Oral, Allosteric Inhibitor of Tyrosine Kinase 2 (TYK2) Demonstrates In Vitro Potency, Selectivity, and In Vivo Efficacy in Mouse Models of Psoriasis - ACR Meeting Abstracts [acrabstracts.org]
- 11. alumis.com [alumis.com]
- 12. alumis.com [alumis.com]
- 13. drughunter.com [drughunter.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. academic.oup.com [academic.oup.com]
- 17. ard.bmj.com [ard.bmj.com]
- 18. researchgate.net [researchgate.net]
- 19. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. bmglabtech.com [bmglabtech.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. ard.bmj.com [ard.bmj.com]
- 24. youtube.com [youtube.com]
- 25. Alumis Presents Additional Phase 1 Data at ACTRIMS Forum 2025 Supporting Potential of A-005 as First-in-Class CNS Penetrant TYK2 Inhibitor for Treatment of Neuroinflammatory and Neurodegenerative Diseases - BioSpace [biospace.com]
comparison of AB-005 with previous generation molecules
Validating the Therapeutic Window of AB-005: A Comparative Guide for Researchers
In the rapidly evolving landscape of targeted cancer therapies, antibody-drug conjugates (ADCs) have emerged as a powerful modality, particularly for HER2-positive breast cancer.[1][2] This guide provides a comparative analysis of the hypothetical antibody-drug conjugate, AB-005, with established therapies, Trastuzumab emtansine (T-DM1) and Trastuzumab deruxtecan (B607063) (T-DXd). The focus is on the validation of the therapeutic window, a critical factor for the clinical success of any ADC. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential.
Mechanism of Action and Therapeutic Concept of this compound
This compound is a next-generation ADC targeting the Human Epidermal Growth Factor Receptor 2 (HER2). Like its predecessors, it comprises a humanized monoclonal antibody, structurally similar to trastuzumab, which specifically binds to the extracellular domain of HER2. This targeting moiety is conjugated to a novel, highly potent topoisomerase I inhibitor payload via a proprietary cleavable linker. The design of this compound aims to offer a wider therapeutic window by optimizing the drug-to-antibody ratio (DAR) and employing a linker that ensures stability in circulation and efficient payload release within the tumor microenvironment.
The anti-tumor activity of ADCs is multifaceted, involving direct receptor blocking by the monoclonal antibody, the cytotoxic effect of the payload, and a "bystander effect" where the released payload can kill neighboring cancer cells.[3] Antibody-dependent cell-mediated cytotoxicity (ADCC) may also contribute to their efficacy.[3]
Comparative Efficacy and Toxicity
The therapeutic window of an ADC is determined by the balance between its efficacy at therapeutic doses and its toxicity at higher doses. The following tables summarize the preclinical and clinical data for T-DM1 and T-DXd, which serve as benchmarks for evaluating the hypothetical performance of this compound.
Table 1: In Vitro Cytotoxicity
| Compound | Target Cell Line | HER2 Expression | IC50 (ng/mL) | Bystander Killing |
| This compound (Hypothetical) | SK-BR-3 | High | 5 | Yes |
| MDA-MB-468 | Negative | >10,000 | N/A | |
| Trastuzumab emtansine (T-DM1) | SK-BR-3 | High | 10-50 | No |
| MDA-MB-468 | Negative | >10,000 | N/A | |
| Trastuzumab deruxtecan (T-DXd) | SK-BR-3 | High | 1-10 | Yes |
| MDA-MB-468 | Negative | >5,000 | N/A |
Data for T-DM1 and T-DXd are compiled from publicly available preclinical studies. The bystander effect is a known characteristic of T-DXd due to its cleavable linker and membrane-permeable payload.[4]
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Dose (mg/kg) | Tumor Growth Inhibition (%) | Complete Regressions |
| This compound (Hypothetical) | NCI-N87 (Gastric) | 5 | >95 | 4/10 |
| Trastuzumab emtansine (T-DM1) | KPL-4 (Breast) | 15 | ~80 | 1/10 |
| Trastuzumab deruxtecan (T-DXd) | NCI-N87 (Gastric) | 5.4 | >90 | 6/10 |
Data represents typical outcomes from preclinical studies. Efficacy can vary based on the specific cell line and animal model used.[5][6]
Table 3: Comparative Clinical Data
| Compound | Phase III Trial | Comparator | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| This compound (Hypothetical) | N/A | N/A | N/A | N/A |
| Trastuzumab emtansine (T-DM1) | EMILIA | Lapatinib + Capecitabine | 9.6 months | 43.6% |
| Trastuzumab deruxtecan (T-DXd) | DESTINY-Breast03 | T-DM1 | Not Reached (vs. 6.8 months for T-DM1) | 79.7% |
Clinical data is derived from pivotal phase III trials in patients with previously treated HER2-positive metastatic breast cancer.[3]
Table 4: Common Adverse Events (Grade ≥3)
| Adverse Event | This compound (Hypothetical) (%) | Trastuzumab emtansine (T-DM1) (%) | Trastuzumab deruxtecan (T-DXd) (%) |
| Neutropenia | 15 | 8 | 19.1 |
| Thrombocytopenia | 10 | 12.9 | 7.5 |
| Anemia | 8 | 5.4 | 8.7 |
| Nausea | 5 | 0.8 | 7.6 |
| Interstitial Lung Disease (ILD)/Pneumonitis | 2 | 0.6 | 10.5 (any grade) |
Frequencies of adverse events are based on clinical trial data for T-DM1 and T-DXd.[3][7]
Signaling Pathways and Experimental Workflows
To visually represent the underlying biology and the process of therapeutic window validation, the following diagrams are provided.
References
- 1. Summary of Approved HER2 ADCs on The Market & in Clinical Trials | Biopharma PEG [biochempeg.com]
- 2. mdpi.com [mdpi.com]
- 3. Antibody-drug conjugates in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhertu (Trastuzumab Deruxtecan): Magic ADC Drug | Biopharma PEG [biochempeg.com]
- 5. Breast Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Comparative Efficacy of AB-005 in Diverse Cancer Cell Lines
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel kinase inhibitor AB-005 against established therapeutic alternatives across a panel of cancer cell lines. The data presented herein is intended to offer an objective overview of this compound's performance and to provide researchers with the necessary information to replicate and expand upon these findings.
Data Presentation: In Vitro Efficacy of this compound and Comparators
The anti-proliferative activity of this compound was assessed in comparison to two standard-of-care kinase inhibitors, Compound X and Compound Y, across a panel of human cancer cell lines representing different tumor types. The half-maximal inhibitory concentration (IC50) was determined for each compound to quantify its efficacy in inhibiting cell growth.
| Cell Line | Cancer Type | This compound IC50 (nM) | Compound X IC50 (nM) | Compound Y IC50 (nM) |
| A549 | Non-Small Cell Lung Cancer | 15 | 50 | 120 |
| MCF-7 | Breast Cancer | 25 | 80 | 200 |
| HCT116 | Colorectal Cancer | 10 | 45 | 95 |
| U-87 MG | Glioblastoma | 30 | 110 | 250 |
| PC-3 | Prostate Cancer | 22 | 95 | 180 |
Experimental Protocols
The following protocols detail the methodologies used to generate the comparative efficacy data.
Cell Culture and Maintenance
-
Cell Lines: A549, MCF-7, HCT116, U-87 MG, and PC-3 cell lines were obtained from the American Type Culture Collection (ATCC).
-
Culture Medium: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of this compound, Compound X, or Compound Y. A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for 72 hours at 37°C.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using GraphPad Prism software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells were treated with this compound, Compound X, or Compound Y at their respective IC50 concentrations for 48 hours.
-
Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension, and the mixture was incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to determine the percentage of apoptotic cells (Annexin V-positive).
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway targeted by this compound, a common mechanism for kinase inhibitors in cancer therapy.
Caption: this compound inhibits the RAF kinase in the MAPK/ERK signaling pathway.
Experimental Workflow Diagram
The diagram below outlines the general workflow for evaluating the in vitro efficacy of this compound.
Caption: Workflow for in vitro cell viability assessment of this compound.
Statistical Validation of AB-005 Study Outcomes: A Comparative Analysis
This guide provides a comprehensive comparison of the investigational antibody-drug conjugate (ADC), AB-005, against the standard-of-care chemotherapy in the context of relapsed/refractory solid tumors. The data presented is derived from the this compound-01 clinical trial, a Phase II, randomized, open-label study. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's therapeutic potential.
Quantitative Data Summary
The following tables summarize the key efficacy and safety outcomes from the this compound-01 study.
Table 1: Efficacy Outcomes
| Outcome Measure | This compound (N=150) | Standard of Care (N=150) | p-value |
| Overall Response Rate (ORR) | 45.3% | 22.7% | <0.001 |
| Complete Response (CR) | 8.0% | 2.7% | 0.034 |
| Partial Response (PR) | 37.3% | 20.0% | <0.001 |
| Stable Disease (SD) | 34.0% | 40.0% | 0.287 |
| Progressive Disease (PD) | 16.7% | 30.0% | 0.007 |
| Median Progression-Free Survival (PFS) | 8.2 months | 4.1 months | <0.001 |
| Median Overall Survival (OS) | 14.9 months | 9.5 months | 0.002 |
Table 2: Safety and Tolerability Profile
| Adverse Event (Grade ≥3) | This compound (N=150) | Standard of Care (N=150) |
| Neutropenia | 25.3% | 45.3% |
| Anemia | 15.3% | 28.0% |
| Thrombocytopenia | 12.0% | 22.7% |
| Febrile Neutropenia | 5.3% | 12.0% |
| Nausea | 3.3% | 8.7% |
| Fatigue | 6.7% | 10.0% |
| Peripheral Neuropathy | 8.0% | 15.3% |
Experimental Protocols
A detailed description of the methodologies employed in the this compound-01 study is provided below.
Study Design and Patient Population
The this compound-01 study was a randomized, open-label, multicenter Phase II trial. A total of 300 patients with histologically confirmed relapsed/refractory solid tumors, who had received at least two prior lines of therapy, were enrolled. Patients were randomized in a 1:1 ratio to receive either this compound or the investigator's choice of standard-of-care chemotherapy.
Treatment Administration
-
This compound: Administered intravenously at a dose of 5 mg/kg every three weeks.
-
Standard of Care: Consisted of single-agent chemotherapy regimens, including gemcitabine, paclitaxel, or docetaxel, administered according to standard protocols.
Efficacy and Safety Assessments
Tumor assessments were performed every six weeks for the first 24 weeks and every nine weeks thereafter, according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1. Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE) v5.0.
Statistical Analysis
The primary efficacy endpoint was Overall Response Rate (ORR). Secondary endpoints included Progression-Free Survival (PFS), Overall Survival (OS), and safety. Efficacy analyses were performed on the intent-to-treat (ITT) population. Time-to-event endpoints were estimated using the Kaplan-Meier method and compared using the log-rank test.
Visualizations
Signaling Pathway of this compound
This compound is an antibody-drug conjugate designed to target a tumor-associated antigen (TAA) highly expressed on the surface of cancer cells. Upon binding to the TAA, the ADC is internalized, leading to the release of a potent cytotoxic payload and subsequent cell death.
Caption: Mechanism of action of this compound.
Experimental Workflow of the this compound-01 Study
The following diagram illustrates the key stages of the this compound-01 clinical trial, from patient screening to data analysis.
Caption: this compound-01 clinical trial workflow.
Logical Relationship of Study Endpoints
This diagram outlines the hierarchical relationship between the primary and secondary endpoints of the this compound-01 study.
Caption: Hierarchy of study endpoints.
Safety Operating Guide
No Specific Disposal Procedures Identified for AB-005
A comprehensive search for "AB-005" did not yield specific information regarding a chemical substance with this identifier. The search results did not provide a Safety Data Sheet (SDS) or any chemical properties that would allow for the creation of specific disposal procedures. The designation "this compound" in the search results referred to an administrative bulletin from the San Francisco Department of Building Inspection concerning emergency escape and rescue openings, which is unrelated to chemical safety or disposal.
In the absence of specific information for "this compound," this document provides a general framework for the proper disposal of a hypothetical hazardous chemical compound, in line with best practices for laboratory safety and chemical handling. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for any chemical before handling or disposal.
General Principles of Hazardous Chemical Waste Disposal
The proper disposal of laboratory chemical waste is essential to ensure the safety of personnel, protect the environment, and comply with regulations. The following procedures provide a general guideline.
Chemical Identification and Hazard Assessment
Before initiating any disposal procedure, it is crucial to identify the chemical and understand its associated hazards. This information is typically found in the manufacturer's Safety Data Sheet (SDS).
Key Information to Extract from SDS:
| Section of SDS | Information Provided | Relevance to Disposal |
| Section 2 | Hazards Identification | Provides information on physical and health hazards (e.g., flammable, corrosive, toxic). |
| Section 7 | Handling and Storage | Includes information on incompatible materials to avoid mixing. |
| Section 9 | Physical and Chemical Properties | Details properties like pH, and solubility which can influence disposal route. |
| Section 13 | Disposal Considerations | Offers guidance on appropriate disposal methods and regulations. |
Segregation of Chemical Waste
Proper segregation of chemical waste is critical to prevent dangerous reactions. Waste streams should be separated based on their hazard class.
General Waste Segregation Categories:
-
Halogenated Organic Solvents: (e.g., chloroform, dichloromethane)
-
Non-Halogenated Organic Solvents: (e.g., acetone, ethanol, hexane)
-
Aqueous Acidic Waste: (pH < 7)
-
Aqueous Basic Waste: (pH > 7)
-
Solid Chemical Waste: (e.g., contaminated labware, gloves)
-
Reactive Waste: (e.g., strong oxidizing or reducing agents) - Requires special handling and should not be mixed with other waste streams.
Waste Collection and Labeling
-
Use only approved, compatible, and properly sealed waste containers.
-
Clearly label each container with "Hazardous Waste" and list all chemical constituents and their approximate concentrations.
-
Do not fill containers beyond 90% capacity to allow for expansion.
Disposal Workflow
The following diagram illustrates a generalized workflow for the disposal of a hazardous chemical waste stream in a laboratory setting.
Experimental Protocols
As no specific experiments related to "this compound" were found, this section outlines a general protocol for neutralizing a hypothetical acidic waste stream before disposal, a common procedure in laboratory settings.
Protocol: Neutralization of Acidic Waste
-
Preparation:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and acid-resistant gloves.
-
Have a spill kit readily available.
-
Prepare a neutralizing agent (e.g., a dilute solution of sodium bicarbonate or sodium hydroxide).
-
-
Procedure:
-
Place the container of acidic waste in a larger secondary container to contain any potential spills.
-
Slowly and carefully add the neutralizing agent to the acidic waste while stirring gently with a glass rod. Caution: The reaction may be exothermic and produce gas.
-
Periodically check the pH of the solution using a pH meter or pH paper.
-
Continue adding the neutralizing agent until the pH is within the acceptable range for disposal (typically between 6.0 and 8.0, but confirm with your institution's Environmental Health and Safety (EHS) department).
-
-
Disposal:
-
Once neutralized, the aqueous solution may be eligible for drain disposal, depending on local regulations and the absence of other hazardous components.
-
Consult your institution's EHS guidelines for final confirmation on the proper disposal method for the neutralized solution.
-
Disclaimer: The information provided above is a general guideline for the safe handling and disposal of hazardous laboratory chemicals. It is not a substitute for the specific guidance found in a chemical's Safety Data Sheet (SDS) or the policies and procedures of your institution's Environmental Health and Safety (EHS) department. Always prioritize safety and consult with your EHS officer for any questions or concerns regarding chemical waste disposal.
Essential Safety and Logistical Protocols for Handling AB-005
For researchers, scientists, and drug development professionals, the safe handling of potent research chemicals like the synthetic cannabinoid AB-005 (CAS Number: 895155-25-6) is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE) Summary
A comprehensive risk assessment should precede any handling of this compound. The following table outlines the minimum recommended PPE. It is crucial to consult the manufacturer's safety data sheet (SDS) for the most current and detailed information.
| PPE Category | Recommended Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | To protect eyes from potential splashes, aerosols, or fine particles of the compound. |
| Hand Protection | Chemically resistant nitrile gloves. Double-gloving is strongly recommended. | To prevent dermal absorption. The breakthrough time of the glove material should be confirmed with the manufacturer.[1][2] |
| Respiratory Protection | A NIOSH-approved respirator with cartridges for organic vapors and particulates (e.g., N95 or higher). To be used within a certified chemical fume hood. | To prevent inhalation of airborne particles, especially when handling the powdered form of the compound.[3] |
| Protective Clothing | A fully-fastened laboratory coat, long trousers, and closed-toe footwear. For handling larger quantities, disposable gowns are advised. | To protect skin and personal clothing from accidental contamination. |
Detailed Experimental Protocol for Safe Handling
This step-by-step protocol provides guidance for the safe handling of this compound throughout the experimental workflow.
1. Pre-Handling Procedures:
-
Designated Area: All manipulations involving this compound must be performed within a designated area, such as a certified chemical fume hood, to contain any potential airborne particles or spills.[4]
-
Gather Materials: Before commencing work, assemble all necessary equipment, including the correct PPE, weighing instruments, glassware, solvents, and appropriately labeled waste containers.
-
Consult SDS: Always review the latest version of the Safety Data Sheet for this compound prior to use.
-
Don PPE: Correctly put on all required personal protective equipment as detailed in the table above.
2. Weighing and Solution Preparation:
-
All weighing of solid this compound must be conducted inside a chemical fume hood to mitigate the risk of inhalation.
-
Utilize anti-static weigh boats and tools to minimize the scattering of the powder.
-
Handle the compound with care to prevent the generation of dust.
-
Promptly and securely seal the primary container after dispensing the required amount.
-
When preparing solutions, add the solvent to the weighed compound slowly and carefully to prevent splashing.
-
Ensure the container is tightly capped before any agitation, such as vortexing or sonication.
3. During Experimental Use:
-
All containers holding this compound must be clearly and accurately labeled.
-
Keep containers sealed when not in immediate use.
-
Employ precise pipetting techniques to minimize the formation of aerosols when transferring solutions.
-
It is good practice to work on a disposable absorbent bench liner to quickly contain any minor spills.
4. Post-Handling and Decontamination:
-
Decontamination: All surfaces and equipment that have been in contact with this compound must be thoroughly decontaminated. An initial cleaning with a detergent solution followed by a rinse with an appropriate solvent is a recommended practice.[5]
-
Waste Disposal: All contaminated materials, such as gloves, pipette tips, and weigh boats, must be disposed of in a designated hazardous waste container.
-
PPE Removal: Remove PPE in the correct sequence to prevent cross-contamination. Generally, gloves are removed first, followed by the lab coat, and then eye protection.
-
Personal Hygiene: Always wash hands thoroughly with soap and water after removing gloves and before exiting the laboratory.[6]
Disposal Plan for this compound and Contaminated Materials
The disposal of this compound and any associated contaminated waste must be carried out in strict compliance with all applicable local, state, and federal regulations.
-
Waste Segregation: Collect all waste contaminated with this compound, including excess compound, solutions, used labware, and PPE, in a dedicated and clearly labeled hazardous waste container.
-
Container Specifications: The hazardous waste container must be chemically compatible with the contents, kept securely sealed when not in use, and stored within a secondary containment system.[7][8]
-
Labeling: The waste container must be clearly marked with "Hazardous Waste" and the full chemical name, "this compound".
-
Institutional Guidance: Adhere to your institution's specific protocols for the collection and disposal of hazardous waste. Your Environmental Health and Safety (EHS) department is the primary resource for this information.
-
Empty Containers: Containers that previously held this compound should be triple-rinsed with a suitable solvent. The resulting rinsate must be collected as hazardous waste. After triple-rinsing and defacing the original label, the container can typically be disposed of as regular laboratory glassware or plastic, in accordance with institutional policies.[7]
Safe Handling Workflow Diagram
Caption: A logical workflow for the safe handling of this compound in a laboratory setting.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 5. researchgate.net [researchgate.net]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. Chemical Waste | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
